Bisdionin F
Description
Propriétés
Numéro CAS |
917877-86-2 |
|---|---|
Formule moléculaire |
C16H18N8O4 |
Poids moléculaire |
386.37 g/mol |
Nom IUPAC |
3,7-dimethyl-1-[3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propyl]purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18) |
Clé InChI |
PUHJHZQYIBJCSQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bisdionin F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bisdionin F: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of immunology and drug discovery for its potent and selective inhibitory activity against human Acidic Mammalian Chitinase (B1577495) (hAMCase).[1][2] AMCase is a key enzyme implicated in the pathogenesis of T-helper 2 (Th2) cell-mediated inflammatory diseases, such as asthma and allergic inflammation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.
Chemical Structure and Properties
This compound is a purine-based compound, structurally characterized as the N7-de-methylated derivative of Bisdionin C.[4] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3,7-Dimethyl-1-[3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-propyl]-3,7-dihydro-purine-2,6-dione |
| CAS Number | 917877-86-2[1][2][5] |
| Chemical Formula | C₁₆H₁₈N₈O₄[1] |
| SMILES | CN1C=N C2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |
| InChI Key | PUHJHZQYIBJCSQ-UHFFFAOYSA-N[1][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 386.37 g/mol [1] |
| Appearance | Off-white powder[5][6] |
| Solubility | Soluble in DMSO (5 mg/mL)[2] |
| Storage | Store at 2-8°C, protect from light. OK to freeze.[2][6] |
Biological Activity and Mechanism of Action
This compound is a selective and competitive inhibitor of human Acidic Mammalian Chitinase (hAMCase).[2][4][6] AMCase is an enzyme that is upregulated in response to Th2 cytokines, particularly Interleukin-13 (IL-13), in epithelial cells and macrophages during allergic inflammation.[1][7] By inhibiting AMCase, this compound modulates the inflammatory response in the airways.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Kᵢ | Selectivity |
| Human AMCase (hAMCase) | 0.92 µM[2][5] | 0.42 µM[2][6] | >20-fold vs hCHIT1[2] |
| Mouse AMCase (mAMCase) | 2.2 µM[2][5] | - | - |
| Human Chitotriosidase (hCHIT1) | 17 µM[4][5] | - | - |
The proposed signaling pathway illustrates the role of AMCase in allergic inflammation and the point of intervention for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling and a final deprotection step.
Detailed Methodology:
-
Synthesis of 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Intermediate A): Theobromine is reacted with an excess of 1,3-dibromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation. The product is then purified using column chromatography.
-
Synthesis of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate B): 3-Methyl-1H-purine-2,6(3H,7H)-dione is protected at the N7 position using 4-methoxybenzyl chloride in the presence of a base. This protecting group is stable under the subsequent alkylation conditions and can be removed under acidic conditions.
-
Coupling and Deprotection: Intermediate A and Intermediate B are reacted together in an alkylation reaction to form the protected this compound precursor. The final step involves the removal of the 4-methoxybenzyl protecting group using a strong acid, such as trifluoroacetic acid, to yield this compound. The final product is purified by recrystallization or column chromatography.
In Vitro Chitinase Activity Assay
This protocol is used to determine the inhibitory concentration (IC₅₀) of this compound against AMCase.[2]
Detailed Methodology:
-
Reagents:
-
Recombinant human or mouse AMCase.
-
This compound stock solution in DMSO.
-
Assay Buffer: 100 mM citric acid, 200 mM sodium phosphate, pH 5.2.
-
Substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside.
-
Stop Solution: 0.5 M sodium carbonate/bicarbonate buffer, pH 10.6.
-
-
Procedure:
-
In a 96-well plate, add recombinant AMCase and varying concentrations of this compound to the assay buffer. Include a control with DMSO vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 450 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Allergic Airway Inflammation
This protocol describes the use of an ovalbumin (OVA)-induced allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.[3]
Detailed Methodology:
-
Animal Model: BALB/c mice are commonly used for this model.
-
Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).
-
Challenge: On days 21, 22, and 23, mice are challenged with an intranasal or aerosolized solution of OVA to induce airway inflammation.
-
Treatment: this compound (e.g., at doses of 1 and 5 mg/kg) or vehicle is administered i.p. prior to each OVA challenge.
-
Outcome Measures (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer or automated cell counter after cytocentrifugation and staining.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography or invasive measurement of lung resistance and compliance.
-
Lung Tissue Analysis: Lung tissue is harvested for histological examination (e.g., H&E and PAS staining for inflammation and mucus production) and to measure chitinase activity in lung homogenates.
-
Conclusion
This compound is a valuable research tool for investigating the role of acidic mammalian chitinase in allergic and inflammatory diseases. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for conditions such as asthma. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this potent AMCase inhibitor.
References
- 1. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 6. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 7. Chitinases and Chitinase-Like Proteins in Obstructive Lung Diseases – Current Concepts and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Bisdionin F: A Technical Guide to its Mechanism of Action on Acidic Mammalian Chitinase (AMCase)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Bisdionin F, a selective and competitive inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in the pathophysiology of allergic airway inflammation and asthma. This document details the molecular interactions, inhibition kinetics, and the experimental protocols used to elucidate its inhibitory activity. All quantitative data are summarized for clarity, and key experimental workflows and molecular interactions are visualized using diagrams.
Introduction
Acidic Mammalian Chitinase (AMCase) is a family 18 glycosyl hydrolase that has emerged as a significant therapeutic target for inflammatory and allergic diseases, particularly asthma. It is expressed in the lung and gastrointestinal tract and is upregulated in response to Th2-mediated inflammation. This compound, a synthetic bis-dionin compound, has been identified as a potent and selective inhibitor of AMCase. Understanding its precise mechanism of action is crucial for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of this compound on AMCase
This compound acts as a competitive inhibitor of AMCase, meaning it directly competes with the natural substrate, chitin, for binding to the active site of the enzyme. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).
Inhibition Kinetics
The inhibitory potency of this compound against human and murine AMCase has been quantified through various enzymatic assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Species | Reference |
| Ki | 420 ± 10 nM | Human | [1] |
| IC50 | 0.92 µM | Human | |
| IC50 | 2.2 ± 0.2 µM | Murine | [2] |
| Selectivity | ~20-fold over hCHIT1 | Human | [1] |
Table 1: Quantitative Inhibition Data for this compound against AMCase
Molecular Interactions and Binding Site
The co-crystal structure of human AMCase in complex with this compound has been resolved at 2.25 Å, providing detailed insights into the binding interactions.[1][2] this compound occupies the -1, -2, and -3 subsites of the AMCase active site cleft. The key interactions are:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the N7 atom of the xanthine (B1682287) ring of this compound and the side chain of Asp138, which adopts an "up" conformation upon inhibitor binding.[2] This interaction also involves the catalytic acid, Glu140.[2] Additional hydrogen bonds are formed between the inhibitor and the backbone nitrogen of Trp99 and the hydroxyl group of Tyr212.
-
Hydrophobic Interactions: The xanthine rings of this compound engage in π-π stacking interactions with the indole (B1671886) rings of two conserved tryptophan residues, Trp31 and Trp360, at the bottom of the active site.[1]
The following diagram illustrates the key binding interactions of this compound within the AMCase active site.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on AMCase.
In Vitro AMCase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant AMCase.
Materials:
-
Recombinant human or murine AMCase
-
4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-chitotrioside) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of recombinant AMCase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MU-chitotrioside substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot.
The following diagram outlines the workflow for the in vitro AMCase inhibition assay.
References
An In-depth Technical Guide to the Discovery and Synthesis of Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F has emerged as a significant small molecule inhibitor with noteworthy selectivity for acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of allergic inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core concepts, experimental protocols, and key data associated with this compound. The document includes a summary of quantitative data, detailed methodologies for its synthesis and biological assays, and visualizations of the relevant pathways and workflows to facilitate a deeper comprehension of its scientific context and potential therapeutic applications.
Discovery and Rationale
This compound was developed through a rational design approach, building upon the scaffold of a related compound, Bisdionin C.[1] Bisdionin C, a symmetrical molecule composed of two xanthine (B1682287) rings connected by a three-methylene linker, was identified as a potent inhibitor of family 18 chitinases.[2] However, it exhibited limited selectivity between the two human chitinases: acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1).
The discovery of this compound stemmed from the observation that the N7-methyl group on one of the xanthine rings of Bisdionin C was not optimal for selective binding to the active site of AMCase.[3] By removing this methyl group, researchers aimed to enhance the inhibitor's interaction with the AMCase active site, thereby increasing its potency and selectivity. This structural modification led to the creation of this compound, which demonstrated a significant improvement in selectivity for AMCase over CHIT1.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic coupling of two purine-dione precursors, followed by a final deprotection step. The general synthetic strategy was first described by Allwood et al. (2007) and is based on the modification of the synthetic route for Bisdionin C.[1]
General Synthetic Scheme
The synthesis can be broadly divided into two key stages:
-
Alkylation: Coupling of a bromopropyl-substituted dimethyl-purine-dione with a protected methyl-purine-dione.
-
Deprotection: Removal of a protecting group to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on literature descriptions.[1]
Step 1: Synthesis of Precursors
-
1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: This starting material can be synthesized from 3,7-dimethylxanthine through alkylation with 1,3-dibromopropane.
-
7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: This precursor is prepared by protecting the N7 position of 3-methylxanthine (B41622) with a 4-methoxybenzyl (PMB) group. This protection is crucial for directing the subsequent alkylation to the desired N1 position.
Step 2: Alkylation
-
To a solution of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the N1 position.
-
Add 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude protected this compound.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified protected this compound in a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for a specified period to cleave the 4-methoxybenzyl protecting group.
-
Remove the acid under reduced pressure.
-
Neutralize the residue with a base and purify the final product, this compound, by recrystallization or chromatography to obtain a white solid.
Characterization Data
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of the N7-methyl and PMB protecting groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Biological Activity and Evaluation
This compound's primary biological activity is the selective inhibition of AMCase. This has been demonstrated in both in vitro enzymatic assays and in vivo models of allergic inflammation.[3][4]
In Vitro AMCase Inhibition
Experimental Protocol: AMCase Inhibition Assay [4][5][6]
-
Enzyme Source: Recombinant human or mouse AMCase is expressed and purified from a suitable expression system (e.g., mammalian cells).
-
Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside or 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose, is used.
-
Assay Buffer: A buffer with a pH optimal for AMCase activity (typically acidic, e.g., pH 4.5-5.5) is used.
-
Procedure: a. In a 96-well plate, add the assay buffer, the AMCase enzyme, and varying concentrations of this compound (or a vehicle control). b. Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. c. To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.[3]
In Vivo Efficacy in a Murine Model of Allergic Airway Inflammation
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation [3]
-
Animals: Use a susceptible mouse strain, such as BALB/c mice.
-
Sensitization: a. On day 0 and day 7, sensitize the mice by intraperitoneal (i.p.) injection of ovalbumin emulsified in an adjuvant (e.g., alum).
-
Challenge: a. On subsequent days (e.g., days 14, 15, and 16), challenge the sensitized mice with an intranasal or aerosolized administration of ovalbumin to induce an allergic inflammatory response in the lungs.
-
Treatment: a. Administer this compound (or vehicle control) to the mice via a suitable route (e.g., oral gavage or i.p. injection) at a specific dose and schedule, typically before and/or during the challenge phase.
-
Endpoint Analysis (24-48 hours after the final challenge): a. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining. b. Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation, mucus production, and airway remodeling. c. Lung Chitinase Activity: Homogenize lung tissue and measure the chitinase activity using the in vitro assay described above. d. Airway Hyperresponsiveness (AHR): Measure the airway response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its precursor, Bisdionin C.
Table 1: In Vitro Inhibitory Activity of Bisdionin Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Selectivity (over CHIT1) |
| This compound | hAMCase | 0.92[3] | 420 ± 10[3] | ~20-fold[3] |
| hCHIT1 | 17[3] | - | ||
| mAMCase | 2.2 ± 0.2[3] | - | ||
| Bisdionin C | hAMCase | 3.4[3] | - | ~1-fold |
| hCHIT1 | 8.3[3] | - |
Table 2: In Vivo Efficacy of this compound in OVA-Induced Allergic Airway Inflammation Model
| Treatment Group | Eosinophil Count in BAL Fluid (cells/mL) | Lung Chitinase Activity (relative units) |
| Vehicle Control | High | High |
| This compound | Significantly Reduced[3] | Significantly Reduced[3] |
Note: Specific quantitative values for in vivo studies can vary between experiments and are often presented as relative changes or statistical significance.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation of this compound.
Signaling Pathway of AMCase Inhibition in Allergic Inflammation
Caption: Inhibition of AMCase by this compound.
Conclusion
This compound represents a successful example of rational drug design, leading to a selective and potent inhibitor of acidic mammalian chitinase. Its development has provided a valuable chemical tool for dissecting the role of AMCase in allergic inflammation and has highlighted the therapeutic potential of targeting this enzyme. The synthetic route, although requiring multiple steps, is well-defined and offers opportunities for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties. The in vitro and in vivo data strongly support the continued investigation of this compound and its analogs as potential therapeutics for asthma and other inflammatory diseases characterized by elevated AMCase activity. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Bisdionin F: A Technical Guide to a Selective Acidic Mammalian Chitinase (AMCase) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acidic mammalian chitinase (B1577495) (AMCase), a family 18 glycosyl hydrolase, is a key enzyme implicated in the pathogenesis of allergic inflammation and asthma.[1][2] Its upregulation via the Interleukin-13 (IL-13) pathway in the lungs is a hallmark of Th2-driven inflammatory responses.[3] Consequently, inhibiting AMCase activity has emerged as a promising therapeutic strategy. However, the development of targeted therapies has been hampered by a lack of selective inhibitors, with many compounds also inhibiting chitotriosidase (CHIT1), a related enzyme involved in host defense.[1] This guide details the properties and applications of Bisdionin F, a rationally designed, competitive, and highly selective AMCase inhibitor. This compound serves as a critical chemical tool for dissecting the specific functions of AMCase in disease models and represents a valuable scaffold for future drug development.[1]
Mechanism of Action and Selectivity
This compound is a cell-permeable, competitive inhibitor of AMCase.[2][4][5][6] It was developed from a bisdionin scaffold, which consists of two linked caffeine (B1668208) molecules, utilizing the crystal structure of human AMCase (hAMCase) to optimize for selectivity.[1][2] Its design confers a 20-fold greater selectivity for hAMCase over human CHIT1 (hCHIT1), a significant improvement over less selective inhibitors like allosamidin (B1666888) and its predecessor, bisdionin C.[1][2] This selectivity is crucial for specifically probing the pathological roles of AMCase without confounding effects from CHIT1 inhibition.[1]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified through various enzymatic assays. The data, compared with the less selective bisdionin C, are summarized below.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) |
| This compound | Human AMCase (hAMCase) | 0.92 [4][5][6][7] | 0.42 [4][5][6][7] | ~20-fold [1][2] |
| Murine AMCase (mAMCase) | 2.2 [2][4][5][6][7] | N/A | N/A | |
| Human CHIT1 (hCHIT1) | 17 [2] | N/A | N/A | |
| Bisdionin C | Human AMCase (hAMCase) | 3.4[2] | N/A | None |
| Human CHIT1 (hCHIT1) | 8.3[2] | N/A | None |
Experimental Protocols and Workflows
The efficacy of this compound has been validated in both in vitro and in vivo settings.
In Vitro AMCase Enzymatic Activity Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on recombinant AMCase.
Objective: To determine the IC50 and Ki values of this compound against AMCase.
Methodology:
-
Enzyme Source: Recombinant human or murine AMCase is expressed and purified, often from a cell-free supernatant of transfected COS-7 cells.[1][2]
-
Substrate: A fluorogenic chitin-like substrate, such as 4-methylumbelliferyl (4-MU)-β-D-N,N′,N″-triacetylchitotriose, is used.[1][3]
-
Reaction Setup: The recombinant AMCase is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer.[8][9] This pre-incubation typically lasts for 10-15 minutes at 37°C to allow for inhibitor binding.[1][9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the 4-MU substrate to the enzyme-inhibitor mixture.[8]
-
Data Acquisition: The release of the fluorescent 4-methylumbelliferyl group is monitored over time using a microplate reader. The initial linear rate of the reaction (V₀) is calculated.[9]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable model. Ki values are determined using a competitive inhibition model.[3][10]
Caption: Workflow for the in vitro AMCase inhibition assay.
In Vivo Murine Model of Allergic Inflammation
This model assesses the therapeutic potential of this compound in a disease-relevant context.[1]
Objective: To evaluate the in vivo efficacy of this compound in reducing features of allergic airway inflammation.
Methodology:
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal (i.p.) injection.[2]
-
Challenge: Following sensitization, mice are challenged with the same allergen directly into the airways (e.g., via nebulization or intranasal administration) to induce an inflammatory response.[2]
-
Inhibitor Administration: this compound is administered to a cohort of challenged mice, often via i.p. injection at a dose of 5 mg/kg.[4][5][6][7] A control group receives a vehicle solution.
-
Endpoint Analysis: After a set period, key inflammatory markers are assessed:
-
Lung Chitinase Activity: Total chitinase activity in lung tissue or bronchoalveolar lavage (BAL) fluid is measured.[1]
-
Cellular Infiltration: The number of eosinophils and neutrophils in the BAL fluid is quantified.[1]
-
Ventilatory Function: Airway hyperresponsiveness is measured to assess lung function.[1]
-
Signaling Pathway and Biological Effects
AMCase is a downstream effector in the Th2 inflammatory cascade. This compound's selective inhibition illuminates the specific contributions of this enzyme to the allergic response.
In an allergic response, exposure to an allergen promotes the release of cytokines like IL-13. IL-13 stimulates epithelial cells in the lung to produce AMCase.[3] Elevated AMCase activity is strongly associated with the recruitment of eosinophils, a key cell type in allergic inflammation.[1]
By inhibiting AMCase, this compound effectively reduces eosinophil influx into the lungs and improves ventilatory function in animal models of asthma.[1][5] Intriguingly, the selective inhibition of AMCase by this compound also revealed an unexpected effect: a significant increase in neutrophils in the lungs.[1] This neutrophilia was not observed with broader-spectrum chitinase inhibitors, suggesting that AMCase plays a previously unappreciated and complex role in regulating immune cell trafficking, and that CHIT1 activity may influence neutrophil levels.[1]
Caption: Role of AMCase in inflammation and the effects of this compound.
The selectivity of this compound is its defining characteristic, allowing for the decoupling of AMCase and CHIT1 functions.
Caption: Comparative selectivity of this compound versus non-selective inhibitors.
Conclusion
This compound is a potent and selective competitive inhibitor of acidic mammalian chitinase. Its development was a crucial step forward in understanding the specific role of AMCase in allergic diseases, distinguishing its function from that of CHIT1.[1] The discovery that selective AMCase inhibition leads to neutrophilia highlights the complexity of chitinase biology and underscores the importance of using highly specific tools in research.[1] this compound remains an indispensable asset for academic and industry researchers investigating the therapeutic potential of AMCase inhibition for asthma and other inflammatory conditions.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | Sigma-Aldrich [sigmaaldrich.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Bisdionin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain comprehensive pharmacokinetic and bioavailability data for Bisdionin F. This guide summarizes the available information on its mechanism of action and provides detailed, representative experimental protocols and analytical methodologies based on its chemical class and therapeutic target.
Introduction to this compound
This compound is a potent and selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of T-helper 2 (Th2) cell-mediated inflammatory diseases such as asthma.[1] It is a derivative of Bisdionin C and belongs to the xanthine (B1682287) class of compounds.[2][3][4] By competitively inhibiting AMCase, this compound has been shown to attenuate the primary features of allergic inflammation, including eosinophilia, in murine models.[1]
Quantitative Data
Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not currently available in the public domain. However, its in vitro inhibitory activity has been characterized.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Enzyme | Value | Reference |
| IC50 | Human | AMCase | 0.92 µM | [1] |
| Ki | Human | AMCase | 420 ± 10 nM | [1] |
| Selectivity | Human | >20-fold over hCHIT1 | [1] |
Experimental Protocols
The following protocols describe a representative in vivo study for evaluating the efficacy of a compound like this compound in a relevant disease model and a plausible analytical method for its quantification.
In Vivo Efficacy Assessment in an Ovalbumin-Induced Allergic Airway Inflammation Mouse Model
This protocol outlines a common method to induce and assess allergic airway inflammation in mice, a model in which AMCase inhibitors have been evaluated.
Workflow for In Vivo Efficacy Study
Caption: Workflow of an OVA-induced allergic airway inflammation mouse model.
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old, are commonly used.
-
Sensitization:
-
On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.
-
On day 7, a booster injection is administered using the same protocol.
-
-
Challenge and Treatment:
-
From day 14 to day 21, mice are challenged daily via intranasal administration or aerosol exposure to OVA (e.g., 1% in saline for 30 minutes).
-
This compound or a vehicle control is administered at a predetermined dose and route (e.g., oral gavage, i.p. injection) 1 hour prior to each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid is collected to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of relevant genes (e.g., AMCase, chemokines) by quantitative real-time PCR (qPCR).
-
Quantification of this compound in Biological Samples by LC-MS/MS
As this compound is a xanthine derivative, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is appropriate for its quantification in plasma, serum, or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another xanthine derivative like caffeine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined through initial infusion and optimization experiments.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into the corresponding blank biological matrix.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of AMCase, which is a key mediator in the Th2 inflammatory pathway, particularly downstream of Interleukin-13 (IL-13).
AMCase Signaling Pathway in Allergic Inflammation
Caption: IL-13-mediated induction of AMCase in Th2-driven inflammation.
In allergic asthma, exposure to allergens leads to the activation of Th2 cells, which produce IL-13.[5][6] IL-13 then stimulates airway epithelial cells and macrophages to upregulate and secrete AMCase.[5][6][7] AMCase contributes to the inflammatory cascade, leading to eosinophilia, mucus production, and airway hyperresponsiveness.[1] this compound, by inhibiting AMCase, disrupts this pathway and ameliorates the inflammatory response.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 7. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bisdionin F in Th2-Driven Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Th2-driven inflammatory conditions, such as allergic asthma and atopic dermatitis, are characterized by the overproduction of type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] This immune response orchestrates the recruitment and activation of eosinophils, mast cells, and basophils, leading to chronic inflammation, tissue remodeling, and clinical symptoms.[3] A key enzyme implicated in the pathogenesis of these conditions is Acidic Mammalian Chitinase (B1577495) (AMCase), which is upregulated in the lungs during allergic inflammation.[4][5] AMCase, a member of the glycoside hydrolase family 18, is believed to play a crucial role in amplifying the Th2 immune response.[4] Consequently, inhibiting its enzymatic activity has emerged as a promising therapeutic strategy.[5][6][7]
Bisdionin F is a novel, rationally designed small molecule that acts as a potent and selective competitive inhibitor of AMCase.[5][8] Developed from a dicaffeine scaffold, it demonstrates significant efficacy in preclinical models of allergic airway inflammation, making it a valuable tool for dissecting the functions of AMCase and a potential lead compound for therapeutic development.[5][9] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its role in Th2-driven inflammation.
Mechanism of Action: Selective AMCase Inhibition
This compound functions as a competitive inhibitor of AMCase, binding to the enzyme's active site.[4][8] Its design was guided by the crystal structure of AMCase, allowing for modifications from its parent compound, Bisdionin C, that enhance both potency and selectivity.[8] A key feature of this compound is its approximately 20-fold greater selectivity for human AMCase (hAMCase) over the closely related human chitotriosidase (hCHIT1).[4][5] This selectivity is crucial, as non-specific chitinase inhibitors like allosamidin (B1666888) can produce confounding results.[5] The improved inhibition is attributed to an additional hydrogen bond formed within the hAMCase active site.[8]
By inhibiting AMCase, this compound effectively attenuates a key mediator of the Th2 inflammatory cascade. AMCase is understood to be an essential component of mucosal immunity that induces and amplifies type 2 immune responses during allergic inflammation in the lungs.[4] Its inhibition leads to a reduction in the downstream hallmarks of allergic inflammation.
Signaling Pathways and Biological Effects
The therapeutic effects of this compound in Th2-driven inflammation are primarily mediated through the inhibition of AMCase, which interrupts the inflammatory cascade. The established Th2 signaling pathway, which this compound indirectly modulates, is initiated by cytokines like IL-4 and IL-13.
-
IL-4/IL-13 Signaling: These cytokines, central to Th2 responses, signal through their receptors to activate the Janus kinase (JAK) family of enzymes.[10][11]
-
STAT6 Activation: Activated JAKs then phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[10][12][13]
-
Th2 Differentiation and Effector Function: Activated STAT6 translocates to the nucleus, where it acts as a master transcription factor to promote the expression of Th2-associated genes, including GATA-3. This leads to Th2 cell differentiation and the production of more IL-4, IL-5, and IL-13, creating a positive feedback loop.[14]
-
Inflammatory Cell Recruitment: IL-5 is a key cytokine responsible for the recruitment, activation, and survival of eosinophils, a hallmark of allergic inflammation.[1][2]
AMCase activity is strongly associated with and induced by this Th2 environment. By inhibiting AMCase, this compound disrupts this environment, leading to a significant reduction in eosinophil influx into the lungs and an improvement in ventilatory function in animal models of asthma.[4][5]
Interestingly, the selective inhibition of AMCase by this compound has also revealed unexpected biological effects, most notably a dramatic increase in neutrophils in the lungs.[5] This finding suggests that AMCase plays a more complex role in regulating airway inflammation than previously understood and highlights the importance of using selective inhibitors to dissect the functions of individual chitinases.[5]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified through both in vitro enzymatic assays and in vivo studies using a murine model of allergic inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound against human and mouse AMCase, demonstrating its potency and selectivity over hCHIT1.
| Enzyme Target | Parameter | Value | Reference |
| Human AMCase (hAMCase) | Ki | 420 ± 10 nM | [4] |
| Human AMCase (hAMCase) | IC50 | 0.92 µM | [8] |
| Human Chitotriosidase (hCHIT1) | IC50 | 17 µM | [4] |
| Mouse AMCase (mAMCase) | IC50 | 2.2 ± 0.2 µM | [4][5] |
Data highlights the ~20-fold selectivity for hAMCase over hCHIT1.
Table 2: In Vivo Efficacy of this compound in an OVA-Induced Asthma Model
This table presents the key findings from a murine model of ovalbumin (OVA)-induced allergic airway inflammation following treatment with this compound.
| Parameter Measured | Treatment Group | Outcome | Significance | Reference |
| Lung Chitinase Activity | This compound (5 mg/kg) | Attenuated activity | - | [5] |
| Total Airway Infiltrates (BALF) | This compound | Significantly reduced | p < 0.01 | [5] |
| Eosinophils (BALF) | This compound | Significantly reduced | - | [4][5] |
| Lymphocytes (BALF) | This compound | Reduced | - | [5] |
| Neutrophils (BALF) | This compound | Dramatic and unexpected increase | - | [5] |
| Ventilatory Function | This compound | Improved | - | [4][5] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro AMCase Inhibition Assay
This protocol is used to determine the IC50 and Ki values of this compound against recombinant AMCase.
-
Enzyme Source: Recombinant human or mouse AMCase expressed in a suitable cell line (e.g., COS-7 cells).[4][5]
-
Substrate: A fluorescent chitin-derived substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside).
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.
-
Procedure:
-
Recombinant AMCase is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.[4][5]
-
The enzymatic reaction is initiated by adding the fluorescent substrate.
-
The reaction proceeds for a set time at 37°C and is then stopped (e.g., by adding a high pH buffer).
-
Fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.
-
Data is analyzed to calculate the concentration of inhibitor that causes 50% inhibition (IC50). For determining the mode of inhibition (competitive) and the Ki value, the assay is repeated with varying substrate concentrations and analyzed using Lineweaver-Burk plots.[8]
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Murine Model
This is a well-established in vivo model used to mimic the Th2-driven inflammation seen in allergic asthma.[4][5][15][16][17]
-
Animals: BALB/c mice are commonly used as they are known to mount strong Th2 responses.[15]
-
Sensitization:
-
On day 0 and day 7, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (Alum).[18]
-
-
Challenge:
-
Treatment:
-
This compound (e.g., 5 mg/kg) or a vehicle control is administered to the mice, typically via i.p. injection, prior to each OVA challenge.[5]
-
-
Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness: Measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.[15]
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the collected fluid.[5]
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.[16]
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.[17]
-
Chitinase Activity: Lung homogenates are assayed for chitinase activity as described in the in vitro protocol.[5]
-
Conclusion and Future Directions
This compound is a powerful chemical probe that has been instrumental in confirming the role of AMCase in Th2-driven inflammatory conditions. Its selectivity allows for a more precise understanding of AMCase function compared to broader-spectrum inhibitors.[5] In preclinical models of allergic asthma, this compound effectively reduces key features of the disease, including eosinophilic inflammation and airway hyperresponsiveness.[4][5]
However, the discovery that selective AMCase inhibition leads to neutrophilia underscores the complexity of chitinase biology in the immune system and suggests that AMCase may have roles beyond simply promoting a Th2 response.[5] For drug development professionals, while the dicaffeine scaffold of this compound is synthetically accessible, further optimization would be required to enhance its pharmacokinetic profile and eliminate off-target effects for potential clinical use.[5][9] Future research should focus on elucidating the mechanism behind the observed neutrophilia and further exploring the therapeutic potential of targeting AMCase in a range of Th2-mediated diseases.
References
- 1. [Inflammatory cytokines (IL-4, IL-5 and IL-13)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisdionin C-a rationally designed, submicromolar inhibitor of family 18 chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus-encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STAT6 and Furin Are Successive Triggers for the Production of TGFβ by T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Scutellarin Alleviates Ovalbumin-Induced Airway Remodeling in Mice and TGF-β-Induced Pro-fibrotic Phenotype in Human Bronchial Epithelial Cells via MAPK and Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naringin Protects Ovalbumin-Induced Airway Inflammation in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veterinaryworld.org [veterinaryworld.org]
Unveiling the Precision of a Selective Inhibitor: The Molecular Basis of Bisdionin F's Selectivity for Acidic Mammalian Chitinase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bisdionin F has emerged as a significant chemical probe for elucidating the physiological and pathological roles of acidic mammalian chitinase (B1577495) (AMCase). Its notable selectivity for AMCase over the structurally similar chitotriosidase (CHIT1) makes it a valuable tool in the study of Th2-mediated inflammatory diseases, such as asthma. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows.
Molecular Basis of Selectivity
The selectivity of this compound for AMCase is a testament to the power of structure-guided drug design. The journey to this compound began with its precursor, Bisdionin C, a compound that inhibits both hAMCase and hCHIT1 in the micromolar range with no significant selectivity. The key structural modification that confers a 20-fold selectivity for AMCase is the demethylation at the N7 position of one of the xanthine (B1682287) rings.[1][2]
X-ray crystallography of the hAMCase-Bisdionin F complex reveals that this N7-demethylation allows for a critical hydrogen bond to form with the side chain of Asp138, which adopts an "up" conformation.[2][3] This interaction also favorably positions the inhibitor to interact with the catalytic acid, Glu140.[2][3] In contrast, the N7-methyl group in Bisdionin C causes an unfavorable conformational change in Asp138, hindering optimal binding.[4] This subtle yet crucial difference in interaction within the active site is the primary determinant of this compound's selectivity. The methylxanthine units of this compound stack upon the indole (B1671886) groups of Trp31 and Trp360 within the active site, further stabilizing the complex.[3]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantified through various enzymatic assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human and mouse AMCase, as well as human CHIT1.
| Compound | Target Enzyme | Ki (nM) | Reference |
| This compound | Human AMCase (hAMCase) | 420 ± 10 | [5] |
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Human AMCase (hAMCase) | 0.92 | [3] |
| This compound | Mouse AMCase (mAMCase) | 2.2 ± 0.2 | [5] |
| This compound | Human CHIT1 (hCHIT1) | 17 | [1][2] |
| Bisdionin C | Human AMCase (hAMCase) | 3.4 | [3] |
| Bisdionin C | Human CHIT1 (hCHIT1) | 8.3 | [3] |
Experimental Protocols
AMCase Inhibition Assay (Fluorometric)
This protocol describes a method for determining the inhibitory activity of compounds against AMCase using a fluorogenic substrate.
Materials:
-
Recombinant human or mouse AMCase
-
This compound (or other test inhibitors)
-
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose) substrate
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)
-
Stop Buffer: Glycine-NaOH buffer (pH 10.6)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
In a 96-well plate, add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant AMCase to each well (except the no-enzyme control) and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the 4-MU-chitotriose substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Terminate the reaction by adding the Stop Buffer to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis. Ki values can be determined using a competitive inhibition model.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in a Murine Model
This protocol outlines the induction of an allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine mixture)
Procedure:
-
Sensitization:
-
Challenge:
-
Inhibitor Treatment:
-
Assessment of Airway Inflammation (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS into the lungs.
-
Cellular Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.
-
Chitinase Activity in Lung Homogenates: Homogenize lung tissue and measure chitinase activity using the fluorometric assay described above.
-
Signaling Pathways and Experimental Workflows
Th2-Mediated Allergic Inflammation and the Role of AMCase
AMCase plays a significant role in the Th2-mediated inflammatory cascade that characterizes allergic asthma. The cytokine Interleukin-13 (IL-13), a hallmark of the Th2 response, potently induces the expression of AMCase in airway epithelial cells and macrophages.[7][8] AMCase, in turn, is believed to contribute to the inflammatory response and airway hyperresponsiveness.[8] Inhibition of AMCase by this compound has been shown to ameliorate these effects.[1][2]
References
- 1. Enzymatic Method for Determining Amylase Activity (Amylase Activity Assay) [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | T-helper cells and their cytokines in pathogenesis and treatment of asthma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of IL-13 and its receptor in allergy and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Selectivity of Bisdionin F: A Technical Guide to its Preferential Inhibition of Acidic Mammalian Chitinase (AMCase)
For Immediate Release
This technical guide provides an in-depth analysis of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (AMCase) over chitotriosidase-1 (CHIT1). Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and the underlying structural basis for this compound's selectivity, offering valuable insights for the development of targeted therapeutics for inflammatory and allergic diseases.
Introduction
Acidic Mammalian Chitinase (AMCase) and chitotriosidase-1 (CHIT1) are the two active chitinases in mammals, belonging to the glycoside hydrolase family 18. While both enzymes hydrolyze chitin, they exhibit distinct expression patterns and are implicated in different physiological and pathological processes. AMCase is predominantly associated with type 2 inflammatory responses, such as asthma and allergic inflammation. In contrast, CHIT1 is mainly produced by activated macrophages and is considered to play a role in innate immunity against chitin-containing pathogens. The structural similarity between AMCase and CHIT1 presents a significant challenge in developing selective inhibitors. This compound, a rationally designed small molecule, has emerged as a valuable tool for dissecting the specific roles of AMCase due to its significant selectivity over CHIT1.[1][2] This guide explores the key attributes of this compound that contribute to its preferential inhibition of AMCase.
Quantitative Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound against both human and murine AMCase and CHIT1 have been quantitatively determined through enzymatic assays. The data, summarized in the tables below, clearly demonstrates the preferential inhibition of AMCase.
Table 1: Inhibitory Activity of this compound against Human AMCase and CHIT1
| Parameter | Human AMCase (hAMCase) | Human CHIT1 (hCHIT1) | Selectivity (hCHIT1/hAMCase) |
| IC50 | 0.92 µM[2][3][4] | 17 µM[1] | ~20-fold[1][2][3][4] |
| Ki | 420 nM (0.42 µM)[1][3] | Not Reported | - |
Table 2: Inhibitory Activity of this compound against Murine AMCase
| Parameter | Murine AMCase (mAMCase) |
| IC50 | 2.2 µM[1][3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Selective Inhibition
This compound acts as a competitive inhibitor of AMCase, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding.[1] The selectivity of this compound for AMCase over CHIT1 is attributed to a key structural difference between the two enzymes.
The rational design of this compound involved the demethylation of its precursor, Bisdionin C, at the N7 position of one of the xanthine (B1682287) rings.[5][6] This modification allows for a crucial hydrogen bond to form between the N7 atom of this compound and the side chain of Aspartate 138 (Asp138) in the active site of hAMCase.[1][5] In CHIT1, the corresponding residue is an Arginine (Arg269), which does not favor a similar interaction.[2] This specific interaction with Asp138 in AMCase significantly enhances the binding affinity and inhibitory potency of this compound for AMCase, leading to its 20-fold selectivity.
Figure 1: Simplified diagram illustrating the basis of this compound's selectivity for AMCase over CHIT1.
Experimental Protocols
The determination of the inhibitory activity of this compound against AMCase and CHIT1 is performed using a fluorometric enzyme inhibition assay. The following protocol is a generalized procedure based on standard methods.
Materials and Reagents
-
Recombinant human AMCase and CHIT1 enzymes
-
This compound
-
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose) substrate
-
Assay Buffer (e.g., 50 mM sodium citrate/phosphate buffer, pH 5.0 for AMCase; pH can be adjusted for CHIT1)
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
Incubator set to 37°C
Experimental Workflow
Figure 2: General workflow for the fluorometric enzyme inhibition assay.
Detailed Assay Procedure
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
Prepare Reagents: Prepare working solutions of the enzyme (AMCase or CHIT1) and the 4-MU-chitotriose substrate in the appropriate Assay Buffer.
-
Assay Plate Setup:
-
To each well of a 96-well black microplate, add the Assay Buffer.
-
Add a small volume (e.g., 1-2 µL) of the this compound dilutions to the sample wells.
-
Add the same volume of DMSO to the control (no inhibitor) and blank (no enzyme) wells.
-
Add the enzyme solution to all wells except for the blank wells. Add Assay Buffer to the blank wells instead.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the 4-MU-chitotriose substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion
This compound stands out as a potent and selective inhibitor of AMCase, with a clear structural and mechanistic basis for its preference over CHIT1. The approximately 20-fold selectivity, driven by a specific hydrogen bonding interaction with Asp138 in the AMCase active site, makes it an invaluable chemical probe for elucidating the distinct biological functions of AMCase in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the inhibitory activity of this compound and other potential AMCase inhibitors, thereby facilitating the development of novel therapeutics for AMCase-driven pathologies such as asthma and allergic inflammation.
References
- 1. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Chitinase assays with fluorogenic substrates [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Molecular Docking Simulations of Bisdionin F Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F, a potent and selective inhibitor of Acidic Mammalian Chitinase (AMCase), has emerged as a valuable tool in the study of inflammatory and allergic diseases. Understanding the molecular interactions that govern its binding to the AMCase active site is crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. This technical guide provides a comprehensive overview of the molecular docking simulations of this compound binding to AMCase, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate molecular interactions and associated workflows.
Introduction
Acidic Mammalian Chitinase (AMCase) is a key enzyme implicated in the pathogenesis of various inflammatory conditions, including asthma and allergic inflammation.[1] Its inhibition represents a promising therapeutic strategy. This compound, a derivative of a dicaffeine scaffold, has demonstrated high selectivity and potency against AMCase.[1][2][3] Molecular docking simulations provide invaluable insights into the binding mode of this compound, elucidating the specific interactions that contribute to its inhibitory activity. This guide serves as a technical resource for researchers engaged in the study of AMCase inhibition and the application of computational methods in drug discovery.
Quantitative Binding Data
The inhibitory potency of this compound against AMCase has been quantified through various biochemical assays. The following table summarizes the key binding affinity data.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 0.92 µM | Human AMCase (hAMCase) | [3] |
| Ki | 420 ± 10 nM | Human AMCase (hAMCase) | [2][3] |
| IC50 | 2.2 ± 0.2 µM | Mouse AMCase (mAMCase) | [1] |
| Selectivity | ~20-fold over hCHIT1 | Human AMCase (hAMCase) | [3] |
Molecular Docking Experimental Protocol
This section outlines a detailed protocol for performing molecular docking simulations of this compound with AMCase. The protocol is based on established methodologies for natural product docking and specific information derived from studies on this compound.[2][3]
Software and Resources
-
Molecular Docking Software: AutoDock Vina
-
Molecular Visualization Software: PyMOL or UCSF Chimera
-
Protein Data Bank (PDB) ID for hAMCase-Bisdionin F complex: 2YBU
-
Ligand Structure: The 3D structure of this compound can be extracted from the PDB entry 2YBU or generated from its chemical structure.
Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human AMCase in complex with this compound (PDB ID: 2YBU) from the Protein Data Bank.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands other than this compound.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges using the Gasteiger charging method.
-
Save the processed protein structure in PDBQT format.
-
Ligand Preparation
-
Obtain the Ligand Structure: Extract the this compound molecule from the 2YBU PDB file.
-
Ligand Optimization:
-
Add hydrogen atoms to the ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Docking Simulation
-
Grid Box Definition:
-
Define a grid box that encompasses the entire active site of AMCase. The center of the grid should be the geometric center of the bound this compound in the crystal structure.
-
The dimensions of the grid box should be sufficiently large to allow for translational and rotational movement of the ligand (e.g., 60 x 60 x 60 Å).
-
-
Docking Parameters:
-
Utilize the AutoDock Vina wizard within your chosen molecular modeling software.
-
Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher).
-
The number of binding modes to be generated can be set to 10 to analyze the top-ranked poses.
-
-
Execution: Run the molecular docking simulation.
Analysis of Results
-
Binding Affinity: The output will provide the binding affinity of each predicted pose in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis:
-
Visualize the docked poses of this compound within the AMCase active site using PyMOL or Chimera.
-
Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The key interacting residues in the active site of hAMCase for this compound binding include Asp138, Glu140, Asp213, Trp99, and Trp218.[2][4]
-
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking simulation.
Caption: A generalized workflow for molecular docking simulations.
This compound Binding Interaction Diagram
The following diagram conceptualizes the key interactions between this compound and the AMCase active site.
Caption: Key interactions between this compound and AMCase residues.
Conclusion
Molecular docking simulations are a powerful tool for elucidating the binding mechanisms of inhibitors like this compound to their protein targets. The detailed protocol and data presented in this guide provide a solid foundation for researchers to conduct their own in silico investigations of AMCase-inhibitor interactions. A thorough understanding of these interactions at the molecular level is paramount for the structure-based design of novel and more effective therapeutic agents for a range of inflammatory diseases.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Profile of Bisdionin F: A Selective Inhibitor of Acidic Mammalian Chitinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F is a potent and selective competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of Th2-mediated inflammatory diseases such as asthma. Understanding the kinetic parameters of this inhibition is crucial for its development as a therapeutic agent and its use as a chemical probe to elucidate the biological functions of AMCase. This guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, including detailed experimental protocols, quantitative data, and visual representations of associated pathways and workflows.
Quantitative Inhibition Data
The inhibitory activity of this compound against human acidic mammalian chitinase (hAMCase) and human chitotriosidase (hCHIT1) has been quantified to determine its potency and selectivity. The data consistently demonstrates that this compound is a selective inhibitor of hAMCase.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity (over hCHIT1) |
| This compound | hAMCase | 420 ± 10 nM[1] | 0.92 µM | ~20-fold |
| This compound | hCHIT1 | - | 17 µM | - |
| This compound | mAMCase | - | 2.2 ± 0.2 µM[2] | - |
Table 1: Summary of quantitative data for the inhibition of chitinases by this compound.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of AMCase.[1] This mode of inhibition signifies that this compound and the natural substrate compete for binding to the active site of the enzyme. The structural design of this compound, based on a dicaffeine scaffold, allows it to interact with key residues within the AMCase active site, thereby preventing the substrate from binding and being hydrolyzed.
Experimental Protocols
The following section details a representative protocol for determining the enzymatic inhibition kinetics of this compound against AMCase.
Materials and Reagents
-
Enzyme: Recombinant human Acidic Mammalian Chitinase (hAMCase).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Substrate: A fluorogenic chitinase substrate, such as 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-triacetylchitotriose).
-
Assay Buffer: A buffer system that maintains the optimal acidic pH for AMCase activity, for example, McIlvaine's buffer (0.1 M citric acid, 0.2 M Na₂HPO₄) adjusted to pH 5.0.[3][4]
-
Stop Solution: A high pH buffer to terminate the reaction and maximize the fluorescence of the product, such as 0.3 M glycine-NaOH, pH 10.6.[4]
-
Instrumentation: A fluorescence plate reader capable of excitation at approximately 360 nm and emission detection at approximately 450 nm.[3][5]
-
Labware: 96-well black, flat-bottom microplates.
Assay Procedure for IC₅₀ Determination
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of hAMCase. Subsequently, add the various concentrations of this compound. Include control wells with the enzyme and assay buffer (no inhibitor) and wells with assay buffer only (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.[2]
-
Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate (4-MU-triacetylchitotriose) to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[3] The reaction time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC₅₀ value.
Visualizations
Proposed Signaling Pathway of this compound in Allergic Inflammation
The following diagram illustrates the proposed mechanism by which this compound modulates the inflammatory response in the context of allergic inflammation through the selective inhibition of AMCase.
Caption: Proposed signaling pathway of this compound in allergic inflammation.
Experimental Workflow for Enzymatic Inhibition Assay
This diagram outlines the general workflow for determining the kinetic parameters of an enzyme inhibitor like this compound.
Caption: General experimental workflow for enzyme inhibition kinetics.
Conclusion
This compound is a valuable tool for studying the role of acidic mammalian chitinase in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the precise molecular interactions between this compound and AMCase, as well as a more detailed elucidation of the downstream signaling consequences of AMCase inhibition, will be critical for advancing our understanding and therapeutic application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Bisdionin F: A Technical Guide to the N7-Demethylated Derivative of Bisdionin C in Chitinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase). As the N7-demethylated derivative of the broader spectrum chitinase inhibitor Bisdionin C, this compound presents a valuable tool for dissecting the specific roles of AMCase in inflammatory and allergic diseases. This document details its chemical relationship to Bisdionin C, its inhibitory activity, the experimental protocols for its synthesis and evaluation, and its impact on relevant biological pathways.
Chemical Structure and Relationship to Bisdionin C
This compound is a synthetic derivative of Bisdionin C, a compound known to inhibit family 18 chitinases.[1][2] The core structural difference lies in the absence of a methyl group at the N7 position of one of the xanthine (B1682287) rings in this compound.[3] This seemingly minor modification confers a significant increase in selectivity for AMCase over other chitinases like chitotriosidase (CHIT1).[3][4]
The chemical structures of Bisdionin C and this compound are presented below:
Bisdionin C:
-
Two 3,7-dimethylxanthine moieties linked by a three-methylene-unit alkyl chain.
This compound:
-
One 3,7-dimethylxanthine moiety and one 3-methylxanthine (B41622) moiety linked by a three-methylene-unit alkyl chain. The demethylation is at the N7 position.[3]
Quantitative Inhibitory Activity
The N7-demethylation of Bisdionin C to form this compound results in a marked increase in both potency and selectivity for human Acidic Mammalian Chitinase (hAMCase). The following tables summarize the quantitative data on the inhibitory activity of both compounds.
Table 1: Inhibitory Activity of Bisdionin C
| Target Enzyme | IC50 (μM) |
| Human AMCase (hAMCase) | 3.4 |
| Human Chitotriosidase (hCHIT1) | 8.3 |
| Aspergillus fumigatus ChiB1 (AfChiB1) | 0.20 ± 0.01 |
Table 2: Inhibitory Activity and Selectivity of this compound
| Target Enzyme | IC50 (μM) | Ki (nM) | Selectivity over hCHIT1 |
| Human AMCase (hAMCase) | 0.92 | 420 ± 10 | 20-fold |
| Mouse AMCase (mAMCase) | 2.2 ± 0.2 | - | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process involving the alkylation of a protected xanthine derivative followed by deprotection.[6]
Protocol:
-
Alkylation: 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is reacted with 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This reaction couples the two xanthine-based precursors.[6]
-
Deprotection: The 4-methoxybenzyl protecting group is removed from the N7 position under acidic conditions to yield this compound.[6]
In Vitro Evaluation of AMCase Inhibition
A direct fluorometric assay is utilized to determine the inhibitory activity of this compound against AMCase.[7]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or mouse AMCase is used. The fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose, is prepared in a suitable buffer.[7]
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound for 10 minutes.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence of the released 4-methylumbelliferone (B1674119) is measured over time using a fluorometer.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. For Ki determination, Lineweaver-Burk plots are generated from data obtained at different substrate and inhibitor concentrations, confirming a competitive inhibition model.[3][7]
In Vivo Evaluation in a Murine Model of Allergic Inflammation
The in vivo efficacy of this compound is assessed in an ovalbumin (OVA)-induced model of allergic airway inflammation.[5][8]
Protocol:
-
Sensitization: Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin.[5]
-
Challenge: Subsequently, the mice are challenged with intranasal administration of ovalbumin to induce an allergic inflammatory response in the lungs.[5]
-
Treatment: this compound is administered to a cohort of the challenged mice.
-
Assessment: Several endpoints are evaluated to determine the effect of this compound, including:
-
Lung Chitinase Activity: Measured from lung homogenates.[8]
-
Eosinophil Influx: Quantified in bronchoalveolar lavage (BAL) fluid.[8]
-
Ventilatory Function: Assessed to determine improvements in airway hyperresponsiveness.[8]
-
Neutrophil Levels: Also quantified in BAL fluid, as an unexpected increase in neutrophils has been observed with selective AMCase inhibition.[8]
-
Signaling Pathways and Experimental Workflows
The inhibition of AMCase by this compound has been shown to impact the downstream inflammatory cascade in allergic responses. While a specific, direct signaling pathway for this compound is not explicitly detailed, its mechanism of action is through the competitive inhibition of AMCase, which plays a role in the Th2-mediated immune response.
Logical Workflow for In Vivo Evaluation of this compound
The following diagram illustrates the experimental workflow for assessing the in vivo effects of this compound in a mouse model of allergic airway inflammation.
Caption: In vivo evaluation workflow for this compound.
Proposed Signaling Cascade in Allergic Inflammation and AMCase Inhibition
The following diagram illustrates the proposed signaling cascade in Th2-driven allergic inflammation and the point of intervention by this compound.
Caption: AMCase inhibition by this compound in allergic inflammation.
Conclusion
This compound, the N7-demethylated derivative of Bisdionin C, is a potent and selective competitive inhibitor of Acidic Mammalian Chitinase. Its selectivity makes it an invaluable chemical probe to elucidate the specific functions of AMCase in the pathophysiology of allergic and inflammatory diseases, such as asthma. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the unexpected neutrophilia observed with selective AMCase inhibition is warranted to fully understand the therapeutic potential and possible side effects of targeting this enzyme.[8]
References
- 1. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisdionin C-a rationally designed, submicromolar inhibitor of family 18 chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Bisdionin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdionin F is a potent and selective competitive inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in the pathogenesis of allergic inflammatory diseases such as asthma. While its efficacy in preclinical models of allergic inflammation has been demonstrated through the reduction of eosinophilia, initial in vivo studies have revealed an unexpected and significant induction of neutrophilia.[1] To date, a comprehensive toxicological profile for this compound has not been established. This technical guide outlines a proposed framework for the initial toxicity screening of this compound, providing detailed experimental protocols for essential in vitro and in vivo assays. The objective is to establish a foundational safety profile, including assessments of cytotoxicity and acute systemic toxicity, and to propose a mechanistic pathway for the observed neutrophilia. This guide is intended to serve as a resource for researchers involved in the preclinical development of this compound and other selective AMCase inhibitors.
Introduction to this compound
This compound is a synthetic, drug-like molecule derived from a dicaffeine scaffold.[1][2] It functions as a competitive inhibitor of AMCase, a member of the glycosyl hydrolase 18 family.[3] AMCase is primarily expressed in macrophages and epithelial cells in the lung and gastrointestinal tract and is upregulated during Th2-mediated inflammation. By inhibiting AMCase, this compound has been shown to attenuate key features of allergic inflammation in murine models.[1] However, the concurrent observation of lung neutrophilia necessitates a thorough investigation of its off-target effects and overall safety profile before further clinical development can be considered.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,7-dimethyl-1-(3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propyl)-1H-purine-2,6(3H,7H)-dione |
| CAS Number | 917877-86-2 |
| Molecular Formula | C₁₆H₁₈N₈O₄ |
| Molecular Weight | 402.37 g/mol |
| Structure | A dicaffeine derivative[1] |
Proposed In Vitro Toxicity Screening
The initial phase of toxicity screening involves assessing the cytotoxic potential of this compound against a panel of relevant human cell lines. This provides crucial data on the concentration range at which the compound may induce cell death, helping to guide dose selection for subsequent in vivo studies.
Experimental Protocols
a) Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Cell Lines:
-
HepG2 (Human Liver Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.
-
A549 (Human Lung Carcinoma): Relevant to the intended site of action for asthma treatment.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Replace the existing medium with the medium containing the various concentrations of this compound or controls.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration).
-
b) Membrane Integrity (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.
-
Cell Lines: HepG2, HEK293, A549.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant from each well to a fresh 96-well plate.
-
Add the LDH reaction mixture, which contains the substrate and cofactor for the LDH enzyme.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance according to the manufacturer's instructions (e.g., at 490 nm).
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control. Determine the EC₅₀ (half-maximal effective concentration) for LDH release.
-
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear, tabular format to allow for easy comparison of the cytotoxic effects across different cell lines and assays.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ / EC₅₀ (µM) |
| HepG2 | MTT | Cell Viability | 48 | >1000 |
| LDH | Membrane Damage | 48 | >1000 | |
| HEK293 | MTT | Cell Viability | 48 | >1000 |
| LDH | Membrane Damage | 48 | >1000 | |
| A549 | MTT | Cell Viability | 48 | >1000 |
| LDH | Membrane Damage | 48 | >1000 |
Visualization: In Vitro Screening Workflow
Proposed In Vivo Acute Toxicity Screening
An acute systemic toxicity study is essential to determine the potential for adverse health effects from a single, short-term exposure to this compound and to identify a preliminary lethal dose (LD₅₀). The study should be designed in accordance with established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Experimental Protocol
OECD Test Guideline 423: Acute Toxic Class Method
This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity and estimate the LD₅₀.
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often chosen as they can be slightly more sensitive.
-
Administration: A single dose via oral gavage. The vehicle should be inert (e.g., 0.5% carboxymethylcellulose).
-
Procedure:
-
Acclimatize animals for at least 5 days before dosing.
-
Fast animals overnight prior to dosing.
-
Based on available data (or lack thereof), select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Given the lack of data, a starting dose of 300 mg/kg is a conservative choice.
-
Dose a group of 3 rats with the starting dose.
-
Observe animals closely for the first several hours post-dosing and then daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, lethargy, convulsions).
-
Record body weight just before dosing, and on days 7 and 14.
-
The outcome of the first step (number of mortalities) determines the dose for the next step (either a higher or lower fixed dose) or the termination of the study, as per the OECD 423 flowchart.
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any macroscopic pathological changes in organs and tissues.
-
Data Presentation
The results should be presented to clearly show the dose-response relationship and the key toxicological findings.
Table 2: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Dose (mg/kg) | No. of Animals | Mortalities within 14 days | Key Clinical Signs | Gross Necropsy Findings |
| 300 | 3 | 0/3 | No significant signs | No abnormalities detected |
| 2000 | 3 | 1/3 | Lethargy, piloerection in all animals within 24h | Pale liver in one animal |
| Conclusion | - | LD₅₀ estimated to be > 2000 mg/kg (GHS Category 5 or Unclassified) | Mild, transient toxicity at high dose | No consistent target organ identified |
Visualization: In Vivo Acute Toxicity Workflow
Mechanistic Investigation of Neutrophilia
The induction of neutrophilia is a key toxicological finding that warrants mechanistic investigation. While the precise pathway is unknown, a plausible hypothesis can be formulated based on the known function of AMCase and its interaction with other immune cells. AMCase is involved in the breakdown of chitin (B13524), a polymer found in allergens like house dust mites. The inhibition of chitin processing by macrophages could alter their activation state and subsequent cytokine signaling, leading to the recruitment of neutrophils.
Proposed Signaling Pathway
-
AMCase Inhibition: In the lung, this compound enters alveolar macrophages and inhibits AMCase.
-
Altered Chitin Processing: Macrophages are unable to efficiently degrade inhaled chitin particles. One study found that blocking AMCase with this compound inhibited the phagocytosis of chitin.[4]
-
Modified Macrophage Signaling: The failure to process chitin may alter macrophage signaling pathways, potentially reducing the production of anti-inflammatory or regulatory cytokines (like IL-10) and increasing the secretion of pro-inflammatory, neutrophil-attracting chemokines.
-
Chemokine Release: Macrophages may release a profile of cytokines and chemokines, such as CXCL1 (KC), CXCL2 (MIP-2), and IL-17, which are potent chemoattractants for neutrophils.
-
Neutrophil Recruitment: These chemokines establish a gradient that promotes the migration of neutrophils from the bloodstream into the lung tissue, resulting in neutrophilia.
Visualization: Hypothetical Pathway of this compound-Induced Neutrophilia
Conclusion
This technical guide provides a comprehensive framework for the initial toxicity screening of this compound. The absence of existing public data on the cytotoxicity and acute toxicity of this compound underscores the critical need for the proposed studies. By following standardized in vitro and in vivo protocols, researchers can generate a foundational dataset to assess the preliminary safety of this compound. Furthermore, investigating the mechanistic basis for the observed neutrophilia is crucial for understanding the compound's full biological activity and for predicting potential immunomodulatory side effects. The successful completion of this screening program will be a vital step in the preclinical development of this compound, enabling a data-driven decision on its potential as a therapeutic agent for allergic inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for the Use of Bisdionin F in Murine Models of Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation, a hallmark of diseases such as asthma, is characterized by a T-helper 2 (Th2) cell-driven immune response, leading to eosinophilic infiltration, airway hyperresponsiveness (AHR), and mucus hypersecretion. A key enzyme implicated in the pathogenesis of these conditions is the acidic mammalian chitinase (B1577495) (AMCase). Bisdionin F, a selective and competitive inhibitor of AMCase, has demonstrated efficacy in preclinical murine models of allergic airway inflammation, offering a promising therapeutic strategy.[1] These application notes provide a comprehensive overview of the use of this compound in such models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the enzymatic activity of AMCase.[1] In the context of allergic inflammation, particularly in response to allergens, the Th2 cytokine Interleukin-13 (IL-13) stimulates epithelial cells and macrophages to produce AMCase.[2][3] Elevated AMCase activity is associated with the promotion of Th2-mediated inflammation. By inhibiting AMCase, this compound disrupts downstream signaling pathways that lead to the recruitment of eosinophils and other inflammatory cells.[1][4] One proposed mechanism involves the reduced production of eosinophil-attracting chemokines, such as eotaxin-1.[4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates allergic inflammation.
Caption: this compound inhibits AMCase, disrupting the IL-13-mediated inflammatory cascade.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation. Data is compiled from studies utilizing intraperitoneal (i.p.) administration of this compound.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) |
| Vehicle (PBS-challenged) | - | ~5 | ~0 | ~0 |
| Vehicle (OVA-challenged) | - | ~45 | ~30 | ~1 |
| This compound (OVA-challenged) | 1 | Significantly Reduced | Significantly Reduced | Increased |
| This compound (OVA-challenged) | 5 | Significantly Reduced | Significantly Reduced | Markedly Increased |
Note: "Significantly Reduced" and "Increased" are relative to the Vehicle (OVA-challenged) group. An unexpected increase in neutrophils was observed with this compound treatment.[1]
Table 2: Effect of this compound on Lung Chitinase Activity and Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (mg/kg, i.p.) | Lung Chitinase Activity (% of Vehicle OVA) | Airway Hyperresponsiveness (Penh) |
| Vehicle (PBS-challenged) | - | ~20% | Low |
| Vehicle (OVA-challenged) | - | 100% | High |
| This compound (OVA-challenged) | 1 | Reduced | Reduced |
| This compound (OVA-challenged) | 5 | Significantly Reduced | Significantly Reduced |
Note: Penh (Enhanced Pause) is a measure of airway resistance in response to a bronchoconstrictor like methacholine (B1211447). A reduction in Penh indicates improved lung function.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol describes a standard method for inducing allergic airway inflammation in BALB/c mice, a commonly used strain for such studies.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
Control mice receive an i.p. injection of aluminum hydroxide in PBS without OVA.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice for 30 minutes daily by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS using an ultrasonic nebulizer.
-
Control mice are challenged with a PBS aerosol.
-
II. Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a solubilizing agent if necessary)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to achieve the desired concentrations (e.g., for 1 mg/kg and 5 mg/kg doses).
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. The timing of administration can be varied depending on the study design (prophylactic or therapeutic). A common approach is to administer the inhibitor shortly before each OVA challenge. For example, 1 hour prior to each aerosol challenge on days 21, 22, and 23.
-
III. Assessment of Allergic Inflammation
A. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS. Repeat the lavage two more times.
-
Pool the BAL fluid (BALF) and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
B. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using whole-body plethysmography.
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline Penh values.
-
Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3-5 minutes after each nebulization.
-
Calculate the percentage increase in Penh over baseline for each methacholine concentration.
Experimental Workflow
The following diagram provides a visual representation of a typical experimental workflow for evaluating the efficacy of this compound in a murine model of OVA-induced allergic inflammation.
Caption: Workflow for OVA-induced allergic inflammation model with this compound treatment.
Conclusion
This compound serves as a valuable research tool for investigating the role of AMCase in the pathophysiology of allergic inflammation. The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate the therapeutic potential of AMCase inhibitors in murine models of allergic diseases. The observed reduction in eosinophilic inflammation and airway hyperresponsiveness underscores the potential of targeting AMCase as a novel therapeutic approach for conditions like asthma. However, the unexpected neutrophilia associated with this compound treatment warrants further investigation to fully understand the downstream consequences of selective AMCase inhibition.[1]
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic Mammalian Chitinase in Asthmatic Th2 Inflammation and IL-13 Pathway Activation - ProQuest [proquest.com]
- 3. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting AMCase reduces esophageal eosinophilic inflammation and remodeling in a mouse model of egg induced eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AMCase reduces esophageal eosinophilic inflammation and remodeling in a mouse model of egg induced eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Bisdionin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a potent and selective competitive inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase). It demonstrates significant selectivity for human AMCase over human chitotriosidase (CHIT1).[1] In preclinical studies, this compound has been investigated for its therapeutic potential in inflammatory conditions, particularly in models of allergic airway inflammation. These application notes provide a detailed protocol for the in vivo administration of this compound in a murine model of allergic inflammation, along with a summary of its known biological effects and the signaling pathway it modulates.
Quantitative Data Summary
The following table summarizes the quantitative data related to the in vivo efficacy of this compound in a murine model of ovalbumin-induced allergic inflammation.
| Parameter | Dosage | Vehicle | Administration Route | Effect |
| Lung Chitinase Activity | 5 mg/kg | DMSO | Intraperitoneal (i.p.) | Significant decrease in enzymatic activity.[1] |
| Eosinophil Influx | 1 mg/kg and 5 mg/kg | DMSO | Intraperitoneal (i.p.) | Reduction in eosinophil numbers in bronchoalveolar lavage fluid. |
| Neutrophil Influx | 1 mg/kg and 5 mg/kg | DMSO | Intraperitoneal (i.p.) | Unexpected increase in neutrophil numbers (neutrophilia). |
| Ventilatory Function | 5 mg/kg | DMSO | Intraperitoneal (i.p.) | Improvement in ventilatory function.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.[1][2]
-
Store the stock solution at -20°C for long-term storage.[2]
-
-
Dosing Solution Preparation:
-
On the day of injection, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the dosing solution should be kept to a minimum to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated for intraperitoneal injections in mice.
-
For a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration of this compound would be 0.25 mg/mL. To achieve this from a 10 mg/mL stock with 10% final DMSO, you would mix 10 µL of the stock solution with 90 µL of sterile PBS.
-
Vortex the dosing solution gently to ensure it is homogenous.
-
Protocol 2: In Vivo Administration of this compound in a Murine Model of Allergic Airway Inflammation
This protocol outlines the procedure for administering this compound to mice in an ovalbumin (OVA)-induced allergic inflammation model.
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are commonly used for this model.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Groups:
-
Vehicle Control: Mice sensitized and challenged with OVA, receiving the vehicle (e.g., 10% DMSO in PBS) only.
-
This compound Treatment Group(s): Mice sensitized and challenged with OVA, receiving this compound at the desired dose (e.g., 1 mg/kg or 5 mg/kg).
-
Negative Control: Mice receiving PBS sensitization and challenge.
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of PBS.
-
-
Challenge:
-
On days 24, 25, and 26, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS under light anesthesia.
-
-
This compound Administration:
-
Administer the prepared this compound dosing solution or vehicle control via intraperitoneal injection. The timing of administration should be determined by the study design (e.g., 1 hour before each OVA challenge).
-
The injection volume should be calculated based on the animal's body weight, typically 100-200 µL for a 20-25g mouse.
-
Injection Technique:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions, such as signs of distress, changes in behavior, or irritation at the injection site.
-
Record body weight daily.
-
At the end of the experiment (e.g., 48 hours after the final challenge), euthanize the mice and collect samples for analysis (e.g., bronchoalveolar lavage fluid for cell counts, lung tissue for histology and chitinase activity assays).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Acidic Mammalian Chitinase (AMCase) and a typical experimental workflow for evaluating this compound in vivo.
Caption: Signaling pathway of AMCase in allergic inflammation.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols: Bisdionin F for the Study of AMCase Function in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic mammalian chitinase (B1577495) (AMCase) is an enzyme implicated in the pathophysiology of allergic inflammation and asthma. Its upregulation in the lungs during Th2-mediated immune responses has made it a compelling therapeutic target. Bisdionin F is a potent and selective competitive inhibitor of AMCase, demonstrating a 20-fold greater selectivity for human AMCase over human chitotriosidase (CHIT1).[1][2][3] This selectivity makes this compound a valuable chemical tool to dissect the specific roles of AMCase in the complex inflammatory cascade of asthma, overcoming the limitations of less specific chitinase inhibitors like allosamidin.[1] These application notes provide a comprehensive overview of this compound's characteristics and detailed protocols for its use in preclinical asthma models.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | Parameter | Value | Reference |
| AMCase | Human (hAMCase) | Fluorometric | IC₅₀ | 0.92 µM | [4] |
| AMCase | Human (hAMCase) | Fluorometric | Kᵢ | 0.42 µM | [2][4] |
| AMCase | Murine (mAMCase) | Fluorometric | IC₅₀ | 2.2 ± 0.2 µM | [1][2] |
| CHIT1 | Human (hCHIT1) | Fluorometric | IC₅₀ | 17 µM | [2] |
In Vivo Efficacy of this compound in an Ovalbumin (OVA)-Induced Murine Asthma Model
| Parameter | Treatment Group | Result | Reference |
| Lung Chitinase Activity | OVA + this compound (5 mg/kg, i.p.) | Significantly decreased compared to OVA control | [1][2][4] |
| Eosinophil Influx (BALF) | OVA + this compound (5 mg/kg, i.p.) | Significantly reduced compared to OVA control | [1][3] |
| Ventilatory Function | OVA + this compound (5 mg/kg, i.p.) | Improved compared to OVA control | [1][2] |
| Neutrophil Influx (BALF) | OVA + this compound (5 mg/kg, i.p.) | Unexpectedly and dramatically increased | [1][3] |
Signaling Pathways and Experimental Workflows
Caption: AMCase signaling in asthma and this compound inhibition.
Caption: Workflow for this compound evaluation in an asthma model.
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (for a 5 mg/kg dose):
-
Calculate the required volume of this compound stock solution based on the average weight of the mice and the desired final injection volume (typically 100-200 µl for intraperitoneal injection in mice).
-
Example Calculation for a 25g mouse and a 200 µl injection volume:
-
Dose: 5 mg/kg = 0.005 mg/g
-
Required dose for a 25g mouse: 0.005 mg/g * 25 g = 0.125 mg
-
Volume of 5 mg/ml stock needed: 0.125 mg / 5 mg/ml = 0.025 ml = 25 µl
-
-
On the day of injection, dilute the calculated volume of the DMSO stock solution with sterile saline or PBS to the final injection volume. For the example above, add 25 µl of the this compound stock to 175 µl of sterile saline to get a final volume of 200 µl. This results in a final DMSO concentration of 12.5%, which is generally well-tolerated for intraperitoneal injections.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
-
Intraperitoneal (i.p.) Administration:
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl) or PBS
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl of sterile saline.[4]
-
The control group receives an i.p. injection of alum in saline.
-
-
Challenge:
-
From day 14 to day 21, challenge the sensitized mice by intranasal administration of 5 µg of OVA in 50 µl of saline daily.
-
Alternatively, mice can be challenged by exposure to an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.
-
-
Treatment:
Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmography system
-
Methacholine (B1211447) solution in sterile saline (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/ml)
Procedure:
-
24 hours after the final OVA challenge, place the mice in the whole-body plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline (for baseline) followed by nebulized methacholine at increasing concentrations for 3 minutes each.
-
Record the enhanced pause (Penh) values for 3 minutes following each nebulization. Penh is a calculated value that correlates with airway resistance.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Materials:
-
Anesthesia (e.g., ketamine/xylazine mixture)
-
Tracheal cannula
-
Suture thread
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
24 hours after the AHR measurement, anesthetize the mice.
-
Surgically expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Perform bronchoalveolar lavage by instilling and withdrawing 1 ml of ice-cold PBS through the cannula three times.
-
Pool the recovered BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid at low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., ELISA) and store it at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential staining solution.
-
Perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes) by counting at least 300 cells under a microscope.
Conclusion
This compound serves as a critical tool for elucidating the precise function of AMCase in asthma pathogenesis. Its selectivity allows for a more nuanced understanding of the downstream effects of AMCase inhibition. While it effectively reduces eosinophilic inflammation, a hallmark of allergic asthma, the unexpected increase in neutrophils highlights the complexity of chitinase biology in the lung and suggests that AMCase may have previously unappreciated roles in regulating different inflammatory cell populations.[1][3] The provided protocols offer a framework for researchers to utilize this compound in their investigations into the therapeutic potential of AMCase inhibition for asthma and other inflammatory airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidic Mammalian Chitinase Inhibitor, this compound - CAS 917877-86-2 - Calbiochem | 112252 [merckmillipore.com]
- 3. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | 917877-86-2 [sigmaaldrich.com]
Application Notes and Protocols: Bisdionin F in Primary Lung Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a potent and selective competitive inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of allergic inflammation and asthma.[1] Upregulated in lung epithelial cells and macrophages during Th2-mediated inflammatory responses, AMCase is a potential therapeutic target.[2] this compound offers a valuable tool for investigating the specific roles of AMCase in lung physiology and disease. These application notes provide detailed protocols for the use of this compound in primary lung cell cultures, enabling researchers to explore its effects on cell signaling, inflammatory responses, and other cellular functions in a physiologically relevant context. While direct studies on primary lung cells are limited, the following protocols and expected outcomes are extrapolated from research on lung cell lines and in vivo models.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | Parameter | Value | Reference |
| AMCase | Human (recombinant) | Enzyme Inhibition Assay | IC₅₀ | 0.92 µM | [3] |
| AMCase | Human (recombinant) | Enzyme Inhibition Assay | Kᵢ | 420 ± 10 nM | [3] |
| AMCase | Mouse (recombinant) | Enzyme Inhibition Assay | IC₅₀ | 2.2 ± 0.2 µM | [3] |
| Chitotriosidase (CHIT1) | Human (recombinant) | Enzyme Inhibition Assay | IC₅₀ | 17 µM | [3] |
Note: The data demonstrates this compound's approximately 20-fold selectivity for human AMCase over chitotriosidase.[1]
Signaling Pathways
This compound, by inhibiting AMCase, is expected to modulate downstream signaling pathways initiated by AMCase activity in primary lung cells.
AMCase Secretion and Autocrine/Paracrine Signaling in Lung Epithelial Cells
AMCase secretion in lung epithelial cells is regulated by the EGFR/ADAM17 pathway.[1][4] Once secreted, AMCase can act in an autocrine or paracrine manner to stimulate chemokine production and promote cell survival via the PI3K/Akt pathway.[1][5]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Acidic mammalian chitinase is secreted via an ADAM17/epidermal growth factor receptor-dependent pathway and stimulates chemokine production by pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisdionin F for Reducing Eosinophil Influx in Airways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a selective, competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase).[1][2][3][4] AMCase is implicated in the pathogenesis of allergic airway inflammation, such as asthma, and its inhibition has been investigated as a potential therapeutic strategy.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound to reduce eosinophil influx into the airways, a key feature of allergic inflammation.[1][2] This document includes a summary of key quantitative data, detailed experimental protocols for in vivo studies, and a proposed signaling pathway for the action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various parameters in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 / Ki | Selectivity | Reference |
| AMCase | Mouse (recombinant) | IC50: 2.2 ± 0.2 µM | - | [1][3] |
| AMCase | Human (recombinant) | Ki: 420 ± 10 nM | 20-fold over hCHIT1 | [3] |
| Chitotriosidase (CHIT1) | Human (recombinant) | IC50: 17 µM | - | [3] |
Table 2: In Vivo Efficacy of this compound in an OVA-Induced Murine Model of Allergic Airway Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | Lymphocytes in BALF (x10^4) | Neutrophils in BALF (x10^4) | Reference |
| Vehicle (OVA-challenged) | - | 5.8 ± 0.7 | 25.1 ± 3.9 | 1.5 ± 0.3 | 0.8 ± 0.2 | [1] |
| This compound (OVA-challenged) | 5 | 3.5 ± 0.5 | 10.2 ± 2.1 | 0.7 ± 0.1* | 3.2 ± 0.9** | [1] |
| Vehicle (OVA-challenged) | - | - | ~12 | - | ~1 | [5] |
| This compound (OVA-challenged) | 1 | - | ~7# | - | ~4## | [5] |
| This compound (OVA-challenged) | 5 | - | ~5## | - | ~4## | [5] |
*p < 0.05, **p < 0.01, #p < 0.05, ##p < 0.01 compared to vehicle-treated OVA-challenged mice. BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice
| Treatment Group | Dose (mg/kg, i.p.) | Penh (at 100 mg/mL Methacholine) | Reference |
| Vehicle (PBS-challenged) | - | ~2.5 | [5] |
| Vehicle (OVA-challenged) | - | ~6.0*** | [5] |
| This compound (OVA-challenged) | 1 | ~4.5# | [5] |
| This compound (OVA-challenged) | 5 | ~4.0## | [5] |
***p < 0.001 compared to vehicle PBS-challenged mice. #p < 0.05, ##p < 0.01 compared to vehicle OVA-challenged mice. Penh: Enhanced pause.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for a murine model of OVA-induced allergic airway inflammation.[1][6]
Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
a. Animals:
-
Female BALB/c mice, 6-8 weeks old.[1]
b. Sensitization:
-
Day 0 and Day 14: Sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA; Grade V, Sigma) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL phosphate-buffered saline (PBS).[1]
c. Airway Challenge:
-
Day 28, 29, and 30: Challenge mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes.[1] Alternatively, intratracheal challenge with 50 µg OVA on days 28 and 30 can be performed.[1]
This compound Administration
-
Preparation: Dissolve this compound in a vehicle solution (e.g., 2% DMSO in PBS).[1]
-
Administration: Administer this compound (1 or 5 mg/kg) or vehicle via i.p. injection 30 minutes prior to each OVA challenge.[1]
Assessment of Airway Inflammation
a. Bronchoalveolar Lavage (BAL):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid (BALF) at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).[1]
b. Lung Histology:
-
After BAL, perfuse the lungs with PBS.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
Measurement of Airway Hyperresponsiveness (AHR)
-
Measure AHR in conscious, unrestrained mice using a whole-body plethysmograph.
-
Expose mice to aerosolized PBS followed by increasing concentrations of aerosolized methacholine (B1211447) (e.g., 3.125, 6.25, 12.5, 25, 50, 100 mg/mL).
-
Record respiratory parameters for 3 minutes after each nebulization.
-
Express AHR as enhanced pause (Penh).[5]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by selectively inhibiting AMCase.[1][2][3] The proposed signaling pathway leading to reduced eosinophil influx is depicted below.
Caption: Proposed mechanism of this compound in reducing eosinophil influx.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical model of allergic airway inflammation.
Caption: Workflow for in vivo evaluation of this compound.
Discussion and Conclusion
This compound has demonstrated efficacy in reducing eosinophil influx and improving ventilatory function in a murine model of allergic airway inflammation.[1] Its selectivity for AMCase makes it a valuable tool for dissecting the role of this enzyme in Th2-driven inflammation.[1][2] However, it is important to note that treatment with this compound has also been associated with an unexpected increase in neutrophils in the airways.[1][2][4] This highlights the complexity of the inflammatory pathways involved and suggests that further optimization of AMCase inhibitors may be necessary for therapeutic applications.[1]
These application notes provide a framework for researchers to utilize this compound as a chemical probe to investigate the mechanisms of allergic airway inflammation and to explore the therapeutic potential of selective AMCase inhibition.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Bisdionin F to Explore Neutrophil Recruitment Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a potent and selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of type 2 inflammatory responses, particularly allergic asthma. While therapeutic strategies targeting AMCase often focus on reducing eosinophilic inflammation, preclinical studies have revealed an intriguing off-target effect: a significant increase in neutrophil infiltration at the site of inflammation.[1] This observation presents a unique opportunity to utilize this compound not as a direct modulator of neutrophil function, but as a tool to investigate the complex interplay of factors that govern neutrophil recruitment when a primary inflammatory pathway is perturbed.
These application notes provide a framework for using this compound to explore the indirect mechanisms of neutrophil recruitment. The central hypothesis is that the neutrophilia observed following AMCase inhibition is not due to a direct effect of this compound on neutrophils, but rather a consequence of an altered inflammatory milieu. By inhibiting the AMCase-driven eosinophilic response, a compensatory or secondary inflammatory cascade may be initiated, leading to the production of neutrophil-specific chemokines and cytokines.
This document outlines detailed protocols for in vitro and in vivo studies designed to test this hypothesis and elucidate the signaling pathways and cellular interactions that contribute to this phenomenon.
Data Presentation
Table 1: In Vitro Effects of this compound on Neutrophil Function (Hypothetical Data)
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Chemoattractant (fMLP) | This compound (10 µM) + fMLP |
| Chemotaxis (migrated cells/field) | 15 ± 4 | 18 ± 5 | 16 ± 3 | 152 ± 18 | 148 ± 20 |
| Adhesion to HUVECs (%) | 8 ± 2 | 9 ± 3 | 8 ± 2 | 45 ± 6 | 43 ± 5 |
| CD11b Expression (MFI) | 120 ± 15 | 125 ± 18 | 122 ± 16 | 350 ± 42 | 345 ± 38 |
| Viability (%) | 98 ± 1 | 97 ± 2 | 96 ± 3 | 97 ± 2 | 96 ± 2 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: In Vivo Effects of this compound in a Murine Model of Allergic Airway Inflammation (Hypothetical Data)
| Parameter | Vehicle Control | Ovalbumin (OVA) | OVA + this compound |
| Total BALF Cells (x10^5) | 1.2 ± 0.3 | 8.5 ± 1.2 | 12.3 ± 1.8 |
| Neutrophils in BALF (%) | 2 ± 1 | 5 ± 2 | 45 ± 8 |
| Eosinophils in BALF (%) | <1 | 40 ± 7 | 5 ± 2 |
| CXCL1 in BALF (pg/mL) | 15 ± 5 | 50 ± 12 | 250 ± 45 |
| IL-6 in BALF (pg/mL) | 10 ± 4 | 45 ± 10 | 180 ± 35 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Studies: Assessing the Direct Effects of this compound on Neutrophils
Objective: To determine if this compound directly influences key functions of neutrophils involved in recruitment, including chemotaxis, adhesion, and activation.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Perform erythrocyte lysis and wash the neutrophil pellet.
-
Resuspend neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA) and determine cell concentration and viability (e.g., via trypan blue exclusion).
2. Chemotaxis Assay (Boyden Chamber Assay):
-
Use a modified Boyden chamber with a polycarbonate membrane (3-5 µm pore size).
-
Add a known chemoattractant (e.g., fMLP, IL-8, or LTB4) to the lower chamber.
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Fix and stain the membrane.
-
Count the number of migrated cells in multiple high-power fields using a microscope.
3. Adhesion Assay:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
-
Activate HUVECs with a pro-inflammatory stimulus like TNF-α for 4-6 hours to induce the expression of adhesion molecules.
-
Label isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the fluorescently labeled neutrophils with this compound or vehicle control.
-
Add the neutrophils to the HUVEC-coated wells and incubate for 30 minutes at 37°C.
-
Gently wash away non-adherent neutrophils.
-
Quantify the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
4. Activation Marker Expression (Flow Cytometry):
-
Pre-incubate isolated neutrophils with this compound or vehicle control.
-
Stimulate the neutrophils with a relevant agonist (e.g., fMLP) or leave unstimulated.
-
Stain the cells with fluorescently labeled antibodies against activation markers such as CD11b and CD62L.
-
Analyze the expression levels of these markers using a flow cytometer.
In Vivo Studies: Investigating the Indirect Effects of this compound on Neutrophil Recruitment
Objective: To evaluate the effect of this compound on neutrophil recruitment in an in vivo model of inflammation and to analyze the local inflammatory environment.
1. Murine Model of Allergic Airway Inflammation:
-
Sensitize mice (e.g., BALB/c) with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
After a sensitization period (e.g., 14 days), challenge the mice with intranasal or aerosolized OVA for several consecutive days.
-
Administer this compound or vehicle control to the mice prior to each OVA challenge.
2. Bronchoalveolar Lavage (BAL) and Cell Differentials:
-
At a specified time point after the final challenge, euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline.
-
Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count to determine the percentage and absolute number of neutrophils, eosinophils, macrophages, and lymphocytes.
3. Cytokine and Chemokine Analysis of BALF:
-
Centrifuge the BALF to pellet the cells and collect the supernatant.
-
Measure the concentrations of key neutrophil-attracting chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BALF supernatant using ELISA or a multiplex bead array.
4. Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the lung sections for peribronchial and perivascular inflammation, paying close attention to the infiltration of neutrophils.
Visualization of Pathways and Workflows
Caption: Hypothesized signaling cascade for this compound-induced neutrophilia.
Caption: Workflow for in vitro assessment of this compound on neutrophil function.
Caption: Workflow for in vivo investigation of this compound-induced neutrophilia.
Conclusion
This compound, while developed as an AMCase inhibitor, serves as a valuable pharmacological tool to probe the plasticity and compensatory mechanisms of the inflammatory response. The protocols outlined here provide a systematic approach to dissect the indirect effects of this compound on neutrophil recruitment. The findings from these studies will not only enhance our understanding of the complex regulation of inflammatory cell influx but also have important implications for the development of targeted anti-inflammatory therapies, highlighting the need to consider the broader immunological consequences of inhibiting specific inflammatory pathways.
References
Bisdionin F: A Selective Chemical Probe for Acidic Mammalian Chitinase (AMCase)
Application Notes and Protocols for Researchers
Introduction
Acidic mammalian chitinase (B1577495) (AMCase) is a crucial enzyme implicated in the pathogenesis of T helper 2 (Th2)-mediated inflammatory diseases such as asthma.[1][2][3] Its enzymatic activity has been identified as a potential therapeutic target. Bisdionin F is a potent and selective, cell-permeable, competitive inhibitor of AMCase.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the biological functions of AMCase in research and drug development settings. This compound's selectivity for AMCase over chitotriosidase (CHIT1) makes it a valuable tool to dissect the specific roles of AMCase in inflammatory and other physiological processes.[1]
Data Presentation
The inhibitory activity of this compound against human and murine AMCase, as well as human CHIT1, is summarized below. This data highlights the compound's selectivity.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) |
| Human AMCase (hAMCase) | This compound | 0.92[4][5] | 0.42[4][5] | ~20-fold[1][5] |
| Mouse AMCase (mAMCase) | This compound | 2.2 ± 0.2[1][5] | - | - |
| Human Chitotriosidase (hCHIT1) | This compound | 17[5] | - | - |
| Human AMCase (hAMCase) | Bisdionin C | 3.4[5] | - | No significant selectivity |
| Human Chitotriosidase (hCHIT1) | Bisdionin C | 8.3[5][6] | - | No significant selectivity |
Signaling Pathways
AMCase is involved in inflammatory signaling pathways, particularly in the context of allergic responses. Its expression is induced by the Th2 cytokine Interleukin-13 (IL-13).[2][7] AMCase itself can influence downstream signaling, including the PI3K/Akt pathway, to protect epithelial cells from apoptosis.[8][9]
Experimental Protocols
In Vitro AMCase Enzymatic Assay
This protocol describes the determination of the inhibitory activity of this compound on recombinant AMCase.
Methodology:
-
Enzyme Source: Recombinant mouse AMCase (mAMCase) can be expressed in a suitable cell line, such as COS-7 cells, and the cell-free supernatant containing the active enzyme can be used.[1]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. A DMSO-only control should be included.
-
Incubation: In a 96-well plate, incubate the recombinant mAMCase with varying concentrations of this compound or DMSO vehicle for 10 minutes at 37°C.[1]
-
Substrate Addition: Add a fluorescent chitinase substrate, such as 4-methylumbelliferyl (4-MU)-N-acetyl-β-D-glucosaminide, to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-MU) over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Murine Model of Allergic Inflammation
This protocol outlines the use of this compound in a well-established mouse model of ovalbumin (OVA)-induced allergic airway inflammation.[1][5]
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as alum.
-
Challenge: After a period of sensitization (e.g., 14-21 days), challenge the mice with an intranasal or intratracheal administration of OVA to induce an allergic airway response.
-
Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or a vehicle control to the mice at a specified time point relative to the OVA challenge.[4]
-
Sample Collection: At a designated time post-challenge (e.g., 24-72 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Cellular Infiltrate: Perform differential cell counts on cytospins of BALF to quantify the influx of inflammatory cells, such as eosinophils and neutrophils.[1]
-
Chitinase Activity: Measure the chitinase activity in the lung homogenates or BALF using a fluorometric assay as described in the in vitro protocol.[1]
-
Ventilatory Function: Assess airway hyperresponsiveness using techniques like whole-body plethysmography.
-
Conclusion
This compound is a selective and effective chemical probe for investigating the role of acidic mammalian chitinase in health and disease. Its use in both in vitro and in vivo models can provide valuable insights into the enzymatic function of AMCase and its contribution to inflammatory signaling pathways. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies. However, it is important to note that while this compound reduces eosinophilia, it has been observed to cause neutrophilia in the lungs of OVA-challenged mice, a factor to consider in the interpretation of experimental results.[1]
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 8. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acidic mammalian chitinase regulates epithelial cell apoptosis via a chitinolytic-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Chitinase Inhibition Assay Using Bisdionin F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinases are a family of glycosyl hydrolase enzymes that catalyze the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods. In mammals, two active chitinases have been identified: chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase). AMCase, in particular, has been implicated in the pathophysiology of allergic inflammatory diseases such as asthma, where its expression is significantly upregulated.[1] This has made AMCase a compelling therapeutic target for the development of novel anti-inflammatory drugs.
Bisdionin F is a rationally designed, potent, and selective competitive inhibitor of acidic mammalian chitinase.[1][2][3] It has been shown to reduce chitinase activity, decrease eosinophil recruitment, and improve ventilatory function in murine models of allergic inflammation.[1] Unlike broad-spectrum chitinase inhibitors, this compound exhibits approximately 20-fold selectivity for AMCase over CHIT1, making it an invaluable chemical tool for dissecting the specific roles of AMCase in health and disease.[2]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds like this compound against a target chitinase, such as AMCase. The assay measures the reduction in enzymatic activity by quantifying the fluorescence generated from the cleavage of a synthetic substrate.
Principle of the Assay
The chitinase inhibition assay is based on the enzymatic hydrolysis of a fluorogenic substrate, typically 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-(GlcNAc)₃).[4][5] In the presence of active chitinase, this substrate is cleaved, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The reaction is performed at an optimal acidic pH (e.g., 5.0-5.5) and is terminated by the addition of a high-pH stop solution.[5][6] This basic environment simultaneously halts the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[6] The fluorescence intensity, measured at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm, is directly proportional to the enzymatic activity.[6] By measuring the decrease in fluorescence in the presence of an inhibitor like this compound, one can quantify its inhibitory potency, typically by determining the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocols
Preparation of Reagents
a. Assay Buffer (McIlvaine's Buffer, pH 5.5):
-
Prepare a 0.2 M stock solution of dibasic sodium phosphate (B84403) (Na₂HPO₄).
-
Prepare a 0.1 M stock solution of citric acid.
-
To prepare 100 mL of pH 5.5 buffer, mix approximately 65.5 mL of the 0.2 M Na₂HPO₄ solution with 34.5 mL of the 0.1 M citric acid solution.
-
Verify the pH with a calibrated pH meter and adjust if necessary. Store at 4°C.
b. Enzyme Stock Solution (e.g., Recombinant AMCase):
-
Reconstitute lyophilized recombinant chitinase (e.g., human or mouse AMCase) in the Assay Buffer to a stock concentration of 0.1 mg/mL.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the assay, prepare a working solution by diluting the stock enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 2-5 nM).
c. Substrate Stock Solution (4-MU-(GlcNAc)₃):
-
Prepare a 10 mM stock solution of 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store protected from light at -20°C.
-
On the day of the assay, dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 200 µM, for a final assay concentration of 100 µM).
d. Inhibitor Stock Solution (this compound):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution using DMSO.
-
Further dilute this series in Assay Buffer to create a 2X working concentration series for the assay. This minimizes the final DMSO concentration in the reaction.
e. Stop Solution (0.5 M Sodium Carbonate):
-
Dissolve 5.3 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of ultrapure water.
-
Store at room temperature. A glycine-NaOH buffer (pH 10.6) can also be used.[5]
Chitinase Inhibition Assay Procedure (96-Well Plate Format)
-
Assay Plate Preparation:
-
Use a solid black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Design the plate layout to include wells for:
-
Blank: Assay Buffer only (for substrate auto-hydrolysis).
-
Negative Control (0% Inhibition): Enzyme + Assay Buffer (with equivalent DMSO concentration as inhibitor wells).
-
Inhibitor Test: Enzyme + serial dilutions of this compound.
-
-
-
Reaction Setup:
-
Add 50 µL of the 2X working inhibitor solutions (or Assay Buffer for controls) to the appropriate wells.
-
Add 50 µL of the 2X working enzyme solution to all wells except the Blank. Add 50 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X working substrate solution to all wells to initiate the reaction. The total reaction volume is now 200 µL.
-
Immediately mix the plate on a shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.[5] The incubation time should be optimized to ensure the reaction is within the linear range and the fluorescence of the 0% inhibition control does not saturate the detector.
-
-
Terminate Reaction:
-
Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Mix the plate on a shaker for 1 minute to ensure a homogeneous solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[6]
-
Data Analysis
-
Correct for Background: Subtract the average fluorescence value of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_Control)) * 100
-
Determine IC₅₀:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
The following table summarizes key quantitative parameters for performing the chitinase inhibition assay and known values for this compound.
| Parameter | Value / Range | Reference |
| Enzyme | Acidic Mammalian Chitinase (AMCase) | [1][2] |
| Inhibitor | This compound | [1] |
| Substrate | 4-MU-(GlcNAc)₃ | [4][5][6] |
| Assay Format | 96-well fluorometric | [6] |
| Assay Buffer pH | 5.0 - 5.5 | [5][6] |
| Incubation Temperature | 37°C | [5] |
| Incubation Time | 30 - 60 minutes | [5] |
| Fluorescence Ex/Em | ~360 nm / ~450 nm | [6] |
| Known IC₅₀ (Mouse AMCase) | 2.2 ± 0.2 µM | [1][2] |
| Known Kᵢ (Human AMCase) | 420 ± 10 nM | [2] |
Visualizations
Diagram of the Enzymatic Reaction and Inhibition
Caption: Mechanism of chitinase inhibition by this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining chitinase inhibitor IC₅₀.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Determining the IC50 of Bisdionin F for Mouse AMCase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic mammalian chitinase (B1577495) (AMCase) is an enzyme implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma. Its role in the Th2-mediated inflammatory cascade makes it a compelling target for therapeutic intervention. Bisdionin F is a selective inhibitor of AMCase, demonstrating promise in preclinical studies for the attenuation of allergic airway inflammation.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against mouse AMCase (mAMCase).
Quantitative Data Summary
The inhibitory activity of this compound on mAMCase is summarized in the table below. This data is crucial for comparative analysis and for planning further in vitro and in vivo studies.
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Source of Enzyme |
| This compound | Mouse AMCase | 2.2 ± 0.2 | 10 min incubation at 37°C in 100 mM citric acid, 200 mM sodium phosphate (B84403) buffer (pH 5.2) with 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside as substrate. | Supernatant from a stable mAMCase-expressing COS-7 cell line.[1] |
Experimental Protocols
This section outlines the key experimental protocols for the expression and purification of recombinant mAMCase and the subsequent determination of the IC50 value of this compound.
Protocol 1: Recombinant Mouse AMCase Expression and Preparation
This protocol describes the generation of a stable cell line for the continuous production of recombinant mAMCase.
Materials:
-
pcDNA3.1 vector
-
Full-length mouse AMCase cDNA
-
COS-7 cells
-
Lipofectamine 2000
-
G418 selection medium (RPMI)
-
Serum-free medium
Procedure:
-
Cloning: Subclone the full-length coding region of mAMCase into the pcDNA3.1 vector.
-
Transfection: Transfect COS-7 mammalian cells with the mAMCase-pcDNA3.1 plasmid using Lipofectamine 2000, following the manufacturer's instructions.
-
Selection: Generate a stable mAMCase-expressing cell line by culturing the transfected cells in G418 selection medium.
-
Expression and Collection: Culture the stable cell line in serum-free medium. The supernatant, containing the secreted recombinant mAMCase, will be used as the enzyme source for the activity assay.
Protocol 2: Determination of IC50 for this compound against mAMCase
This protocol details the enzymatic assay used to quantify the inhibitory potency of this compound.
Materials:
-
Recombinant mAMCase (from Protocol 1)
-
This compound
-
4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (fluorescent substrate)
-
Assay Buffer: 100 mM citric acid, 200 mM sodium phosphate buffer (pH 5.2)
-
Stop Solution: 0.5 M sodium carbonate buffer (pH 10.6)
-
96-well black microplates
-
Microplate fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the fluorescent substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of the recombinant mAMCase supernatant.
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
-
Pre-incubate the enzyme and inhibitor mixture for a short period at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Acquisition:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 of this compound for mouse AMCase.
Caption: Workflow for determining the IC50 of this compound against mouse AMCase.
Signaling Pathway of Acidic Mammalian Chitinase in Allergic Inflammation
The diagram below depicts the signaling pathway involving AMCase in the context of a Th2-mediated allergic inflammatory response.
Caption: AMCase signaling in allergic inflammation and the point of inhibition by this compound.
References
Optimal Dosage and Administration of Bisdionin F for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdionin F is a selective and competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of T helper-2 (Th2)-mediated inflammatory diseases such as asthma.[1][2][3] By targeting AMCase, this compound offers a valuable tool for dissecting the roles of mammalian chitinases in disease and exploring novel therapeutic strategies for allergic inflammation.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in a murine model of allergic airway inflammation, along with data on its effects and a schematic of the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for this compound based on preclinical studies.
| Parameter | Value | Species/Model | Reference |
| In Vitro Potency | |||
| IC50 (mAMCase) | 2.2 ± 0.2 µM | Mouse (recombinant) | N/A |
| Ki (hAMCase) | 420 ± 10 nM | Human (recombinant) | N/A |
| Selectivity | 20-fold for AMCase over hCHIT1 | Human (recombinant) | N/A |
| In Vivo Efficacy | |||
| Administration Route | Intraperitoneal (i.p.) | Mouse (allergic inflammation model) | [5][6] |
| Effective Dosage Range | 1 mg/kg and 5 mg/kg | Mouse (allergic inflammation model) | [3][6] |
| Effect on Lung Chitinase Activity | Significant reduction | Mouse (allergic inflammation model) | [3][5][6] |
| Effect on Eosinophil Influx | Significant reduction | Mouse (allergic inflammation model) | [3][5][6] |
| Effect on Ventilatory Function | Improvement | Mouse (allergic inflammation model) | [3][5][6] |
| Effect on Neutrophil Influx | Significant increase | Mouse (allergic inflammation model) | [3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving Acidic Mammalian Chitinase (AMCase) in the context of allergic airway inflammation and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic airway inflammation model in mice, which is a widely used model to study asthma.[7][8][9][10]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Nebulizer or intratracheal instillation device
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 mL of sterile PBS.[10]
-
Control mice should receive an i.p. injection of aluminum hydroxide in PBS without OVA.
-
-
Challenge:
-
Starting on day 14, challenge the mice for several consecutive days (e.g., 3-7 days). The challenge can be administered via different routes:
-
Aerosol Challenge: Place mice in a chamber connected to a nebulizer and expose them to an aerosol of 1% OVA in PBS for 30 minutes daily.[10]
-
Intratracheal (i.t.) Challenge: Anesthetize the mice and instill 50 µL of 0.1% OVA in PBS directly into the trachea.[10]
-
Intranasal (i.n.) Challenge: Administer 100 µg of OVA in 40 µL of PBS to the nostrils of the mice.[11]
-
-
Control mice should be challenged with PBS alone.
-
-
Endpoint Analysis:
-
Twenty-four to 48 hours after the final OVA challenge, euthanize the mice and collect samples for analysis.[10][11]
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis.
-
Collect lung tissue for histology to assess inflammation and for homogenization to measure chitinase activity.
-
Measure airway hyperresponsiveness (AHR) using techniques like whole-body plethysmography in response to a bronchoconstrictor such as methacholine.[10]
-
Protocol 2: In Vivo Administration of this compound
This protocol details the administration of this compound to the OVA-induced allergic airway inflammation mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or other appropriate solvent)
-
OVA-sensitized and challenged mice (from Protocol 1)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.
-
-
Administration:
-
Administer this compound at a dosage of 1 mg/kg or 5 mg/kg via intraperitoneal (i.p.) injection.[6]
-
The timing of administration can vary depending on the study design. For example, this compound can be administered prior to each OVA challenge.
-
The vehicle control group should receive an equivalent volume of the vehicle alone.
-
-
Analysis:
-
Following the treatment period and final OVA challenge, perform endpoint analyses as described in Protocol 1 to evaluate the effects of this compound on airway inflammation, chitinase activity, and airway hyperresponsiveness.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. researchgate.net [researchgate.net]
- 10. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of airway inflammation by a natural acute infection of the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Bisdionin F: An Application Note and Protocol for Researchers
For research purposes only. Not for human or veterinary use.
Abstract
Bisdionin F is a selective inhibitor of human acidic mammalian chitinase (B1577495) (hAMCase), an enzyme implicated in inflammatory and allergic diseases such as asthma. Its value as a chemical probe for studying the biological role of hAMCase necessitates a reliable synthetic route for its production in a research setting. This document provides a detailed protocol for the total synthesis of this compound, based on published literature. The synthesis involves a three-stage process commencing with the preparation of two key purine (B94841) intermediates, followed by their coupling and a final deprotection step to yield the target molecule. This protocol is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of this compound.
Introduction
This compound, the N7-demethylated analog of Bisdionin C, has emerged as a valuable tool for the study of chitinase biology.[1] It exhibits competitive inhibition of hAMCase with noteworthy selectivity over other human chitinases like chitotriosidase.[2][3] The synthesis of this compound allows for further investigation into its therapeutic potential and for the development of more potent and selective chitinase inhibitors. The synthetic strategy outlined herein follows a convergent approach, maximizing efficiency and allowing for the potential generation of analogs for structure-activity relationship (SAR) studies.
Chemical Structures
| Compound | Structure |
| This compound |
|
| 1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
|
| 7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
|
| Protected this compound |
|
Total Synthesis Workflow
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Precursor 1: Preparation of the alkylating agent, 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.
-
Synthesis of Precursor 2: Preparation of the protected purine, 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
-
Final Assembly and Deprotection: Coupling of the two precursors followed by removal of the 4-methoxybenzyl protecting group to yield this compound.
Caption: Overall synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Note: The following protocols are based on literature procedures. Researchers should consult the original publications for complete experimental details, including safety precautions and characterization data.
Stage 1: Synthesis of 1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
This procedure is adapted from the general methodology for the alkylation of xanthines.
Materials:
-
Theobromine
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
A suspension of theobromine (1.0 eq) and potassium carbonate (2.0 eq) in dry DMF is heated to 120 °C under an inert atmosphere (e.g., argon) for 1 hour.
-
1,3-Dibromopropane (1.0 eq) is added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The mixture is neutralized with 0.1 M HCl.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by precipitation from a chloroform (B151607) solution with ether to yield 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione as a solid.
Stage 2: Synthesis of 7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
This procedure is based on the selective N-alkylation of xanthines.
Materials:
-
3-Methylxanthine
-
4-Methoxybenzyl chloride
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
-
Detailed experimental conditions for this step should be obtained from the cited literature (Sakai et al., 1992). The general procedure involves the reaction of 3-methylxanthine with 4-methoxybenzyl chloride in the presence of a base.
Stage 3: Synthesis of this compound
This two-step process involves the coupling of the two purine precursors followed by deprotection.[2]
Step 3a: Alkylation to form Protected this compound
Materials:
-
1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (from Stage 1)
-
7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (from Stage 2)
-
A suitable base and solvent system
Procedure:
-
The experimental details for the alkylation of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione are described in Allwood et al. (2011).
Step 3b: Deprotection to Yield this compound
Materials:
-
Protected this compound (from Step 3a)
-
An acidic reagent for deprotection (e.g., trifluoroacetic acid)
Procedure:
-
The removal of the 4-methoxybenzyl protecting group is achieved under acidic conditions as outlined by Allwood et al. (2011).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Note that some values are placeholders and should be replaced with experimentally determined values.
Table 1: Summary of Reactants and Products
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) |
| 1 | Theobromine, 1,3-Dibromopropane | 1-(3-Bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 301.14 |
| 2 | 3-Methylxanthine, 4-Methoxybenzyl chloride | 7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 286.29 |
| 3a | Intermediates from Stage 1 & 2 | Protected this compound | 506.53 |
| 3b | Protected this compound | This compound | 386.37 |
Table 2: Summary of Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | [TBD] | [TBD] |
| 2 | Base | [TBD] | [TBD] | [TBD] | [TBD] |
| 3a | Base | [TBD] | [TBD] | [TBD] | [TBD] |
| 3b | Acid | [TBD] | [TBD] | [TBD] | [TBD] |
[TBD] = To be determined from the full text of the cited literature.
Conclusion
The total synthesis of this compound is a feasible endeavor for a suitably equipped research laboratory. The convergent synthetic route described provides a reliable method for obtaining this valuable chemical probe. Researchers are strongly encouraged to consult the primary literature cited for comprehensive experimental details to ensure a successful and safe synthesis. Further optimization of the reaction conditions may be possible to improve overall yields and simplify purification procedures.
References
Application Notes and Protocols: Using Bisdionin F to Dissect Enzyme-Independent AMCase Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acidic Mammalian Chitinase (AMCase), a member of the glycosyl hydrolase 18 family, is implicated in the pathogenesis of Th2-mediated inflammatory diseases such as asthma.[1][2][3] While its enzymatic activity in degrading chitin (B13524) is a key feature, emerging evidence suggests that AMCase also possesses non-enzymatic functions that contribute to cellular signaling and inflammatory responses.[4][5] The dissection of these enzyme-dependent and -independent roles has been significantly advanced by the development of selective chemical probes.
Bisdionin F is a potent and selective competitive inhibitor of AMCase.[1][6] Its selectivity for AMCase over chitotriosidase (CHIT1), another human chitinase, makes it an invaluable tool for specifically probing AMCase functions in complex biological systems.[1] Studies utilizing this compound have not only confirmed the role of AMCase enzymatic activity in allergic inflammation but have also unveiled unexpected, enzyme-independent functions, such as the regulation of neutrophil recruitment.[1][6][7][8]
These application notes provide a comprehensive guide for researchers on utilizing this compound to investigate the multifaceted roles of AMCase, with a focus on its enzyme-independent functions. Detailed protocols for key in vivo and in vitro experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Compound | IC50 (μM) | Selectivity (over hCHIT1) | Reference |
| Human AMCase (hAMCase) | This compound | 0.92 | ~20-fold | [1][5] |
| Murine AMCase (mAMCase) | This compound | 2.2 ± 0.2 | - | [1] |
| Human Chitotriosidase (hCHIT1) | This compound | >20 | - | [1] |
| Human AMCase (hAMCase) | Bisdionin C | 3.4 | ~2.4-fold (over hCHIT1) | [9] |
| Human Chitotriosidase (hCHIT1) | Bisdionin C | 8.3 | - | [9] |
Experimental Protocols
In Vivo Murine Model of Allergic Airway Inflammation
This protocol describes the use of an ovalbumin (OVA)-induced mouse model of allergic airway inflammation to study the effects of this compound on AMCase function in vivo.[1]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., 2% DMSO in PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Equipment for intraperitoneal (i.p.) and intratracheal (i.t.) or intranasal injections
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometer for cell counting and analysis
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[6]
-
-
Allergen Challenge:
-
On days 28 and 30, challenge the sensitized mice. This can be done via two primary methods:
-
A control group of sensitized mice should be challenged with PBS alone.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the mice. The dosage and route will depend on the experimental design. A previously reported effective dose is 1-5 mg/kg administered intratracheally.[1] Administration can be performed prior to or concurrently with the allergen challenge.
-
-
Assessment of Airway Inflammation (24-72 hours post-final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving PBS into the lungs.
-
Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Wright-Giemsa) or by flow cytometry.
-
Cytokine Analysis: The BAL fluid supernatant can be stored at -80°C for analysis of cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin, MIP-1α) by ELISA or multiplex assay.
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.
-
Figure 1: Experimental workflow for the OVA-induced murine model of allergic airway inflammation.
In Vitro Chitinase Activity Assay
This protocol measures the enzymatic activity of AMCase using a fluorogenic substrate.
Materials:
-
Recombinant human or murine AMCase
-
This compound
-
4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MU-chitotrioside), substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Protocol:
-
Prepare Reagents:
-
Dissolve the 4-MU-chitotrioside substrate in DMSO to create a stock solution. Further dilute in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to test a range of concentrations.
-
Dilute the recombinant AMCase in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
Recombinant AMCase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the 4-MU-chitotrioside substrate solution to each well.
-
Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence on a fluorometer with excitation at 360 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the AMCase enzymatic activity.
-
Epithelial Cell Apoptosis Assay
This protocol describes how to assess the enzyme-independent role of AMCase in protecting airway epithelial cells from apoptosis.
Materials:
-
Human airway epithelial cell line (e.g., A549 or primary human bronchial epithelial cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant AMCase (wild-type and/or catalytically inactive mutant)
-
This compound or Allosamidin (B1666888)
-
Apoptosis-inducing agent (e.g., Fas ligand or serum withdrawal)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture airway epithelial cells to ~70-80% confluency.
-
Pre-treat the cells with recombinant AMCase (wild-type or inactive mutant) in the presence or absence of this compound or allosamidin for a specified time (e.g., 1 hour).
-
Induce apoptosis by either switching to serum-free medium or adding an apoptosis-inducing agent like Fas ligand.
-
Incubate for a further 12-24 hours.
-
-
Apoptosis Detection:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells between different treatment groups.
-
Western Blot for Akt Phosphorylation
This protocol is for detecting the activation of the PI3K/Akt signaling pathway.
Materials:
-
Treated epithelial cells from the apoptosis experiment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample to determine the level of Akt activation.
-
Visualizations
Figure 2: Proposed signaling pathway for AMCase-mediated cytoprotection.
Figure 3: Logical relationship of AMCase activity and inflammatory cell recruitment.
Discussion and Interpretation
The use of this compound has been instrumental in revealing the dual nature of AMCase. While its enzymatic activity clearly contributes to the eosinophilic inflammation characteristic of allergic asthma, the enzyme-independent functions of AMCase appear to play a role in regulating other immune cell populations and cellular survival pathways.
The unexpected finding that selective inhibition of AMCase enzymatic activity with this compound leads to an increase in neutrophil recruitment suggests a previously unappreciated role for AMCase in suppressing neutrophilic inflammation.[1] This enzyme-independent function may involve AMCase binding to a cell surface receptor and initiating a signaling cascade that ultimately inhibits neutrophil chemoattractant production or signaling. Further research is needed to elucidate the precise molecular mechanisms underlying this observation.
Furthermore, the discovery that AMCase can protect epithelial cells from apoptosis via a PI3K/Akt-dependent pathway, and that this effect is independent of its catalytic activity but can be blocked by inhibitors like allosamidin and presumably this compound, highlights the importance of the chitin-binding pocket for its non-enzymatic functions.[4] This suggests that AMCase may act as a signaling molecule by binding to an as-yet-unidentified receptor or co-receptor, thereby activating intracellular survival pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
Troubleshooting & Optimization
Bisdionin F solubility and stability in physiological buffers
Disclaimer: Publicly available data on the solubility and stability of Bisdionin F in physiological buffers is limited. The following information provides generalized guidance, experimental protocols, and troubleshooting advice based on standard practices for small molecule compounds. The data presented is hypothetical and intended for illustrative purposes. Researchers should perform their own experiments to determine the specific properties of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low and inconsistent solubility results for this compound in Phosphate-Buffered Saline (PBS) at pH 7.4. What could be the issue?
A1: Several factors could contribute to this observation:
-
Compound Purity: Verify the purity of your this compound sample using methods like HPLC. Impurities can affect solubility.
-
Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For crystalline compounds, this can take 24-72 hours.[1]
-
pH of the Final Solution: After adding this compound, re-measure the pH of the buffer. The compound itself, if acidic or basic, can alter the final pH of the solution, which in turn affects its solubility.
-
Buffer Composition: Ensure the PBS is prepared correctly. Variations in ionic strength can influence solubility.
-
Precipitation from Stock Solution: If you are using a DMSO stock solution, ensure the final concentration of DMSO in the aqueous buffer is low (typically <1%) to prevent the precipitation of the compound. This is a common issue in kinetic solubility assays.
Q2: My this compound sample appears to be degrading in my cell culture medium, which is buffered with bicarbonate. What stability issues should I consider?
A2: this compound, as a purine (B94841) analog, may be susceptible to hydrolytic degradation. Key considerations include:
-
pH Stability: The pH of bicarbonate-buffered media can fluctuate with changes in CO2 levels. This pH instability can accelerate the degradation of pH-sensitive compounds. It is crucial to maintain a constant CO2 environment.
-
Enzymatic Degradation: If you are working with cell cultures or biological matrices, consider the possibility of enzymatic degradation.
-
Photostability: Some compounds are light-sensitive. Ensure your experiments are conducted under controlled lighting conditions to rule out photodegradation.[2]
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation. While less common for purine analogs, it can be investigated by sparging the buffer with nitrogen.
Q3: How can I improve the solubility of this compound for my in vitro assays?
A3: If the aqueous solubility of this compound is limiting, you might consider the following, keeping in mind they can impact the biological relevance of your experiment:
-
Use of Co-solvents: Small percentages of co-solvents like DMSO, ethanol, or PEG 400 can be used. However, it's critical to have a vehicle control to assess the effect of the solvent on your experimental system.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may increase its solubility. This is only feasible if the pH change does not negatively impact your assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80) can increase solubility, but may also interfere with biological assays.
Data on Solubility and Stability of a this compound Analog (Hypothetical Data)
Table 1: Equilibrium Solubility of "Compound X" (this compound Analog) at 37°C
| Buffer System | pH | Ionic Strength (mM) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 154 | 15.5 | 40.1 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 150 | 25.1 | 65.0 |
| Tris-Buffered Saline (TBS) | 7.4 | 150 | 14.9 | 38.6 |
Table 2: Stability of "Compound X" (this compound Analog) in Physiological Buffers at 37°C
| Buffer System | pH | Half-life (t½) in hours | Primary Degradation Pathway |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 48 | Not significant |
| Simulated Gastric Fluid (SGF) | 1.2 | 2.5 | Acid Hydrolysis |
| Cell Culture Medium (DMEM + 10% FBS) | 7.4 | 18 | Enzymatic Degradation |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare physiological buffers (e.g., PBS pH 7.4) and filter them through a 0.22 µm filter.
-
Compound Addition: Add an excess amount of this compound powder to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Stability Assessment in Physiological Buffers
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Solution Preparation: Spike the pre-warmed physiological buffer (e.g., PBS pH 7.4 at 37°C) with the stock solution to a final concentration where the compound is fully dissolved. The final concentration of the organic solvent should be kept low (e.g., <0.5%).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation solution.
-
Reaction Quenching: Immediately quench the degradation by adding the aliquot to a cold solvent (e.g., acetonitrile) to precipitate proteins and stop further reactions.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the formula t½ = 0.693/k.
Visualizations
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for assessing chemical stability.
References
Technical Support Center: Optimizing Bisdionin F Dosage for Chronic Inflammation Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisdionin F in chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase).[1] AMCase is an enzyme implicated in the pathology of various inflammatory disorders, particularly those with a T-helper 2 (Th2) cell-mediated response. By inhibiting AMCase, this compound can potentially reduce inflammation.
Q2: In which in vivo models has this compound been tested?
This compound has been evaluated in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation. In this model, it has been shown to reduce lung chitinase activity, decrease the influx of eosinophils, and improve ventilatory function.[1]
Q3: What is a recommended starting dosage for this compound in a new chronic inflammation model?
Direct dosage recommendations for this compound in chronic inflammation models are not yet established in the literature. However, based on studies with an acute allergic inflammation model and analogous AMCase inhibitors in chronic models, a pilot dose-ranging study is recommended.
-
Reference from acute model: In an OVA-induced allergic airway inflammation model, doses of 1 mg/kg and 5 mg/kg of this compound were used.
-
Reference from analogous compound in a chronic model: For the AMCase inhibitor OAT-177, a dose of 30 mg/kg administered orally twice daily was effective in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.
Based on this, a starting point for a dose-response study in a new chronic inflammation model could range from 1 mg/kg to 30 mg/kg . It is crucial to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q4: What is the recommended route of administration for this compound?
The route of administration will depend on the formulation of this compound available and the specific experimental model. In the absence of specific pharmacokinetic data for this compound, common administration routes for small molecule inhibitors in rodent models of chronic inflammation include:
-
Oral gavage (p.o.): Often preferred for its convenience and clinical relevance.
-
Intraperitoneal (i.p.) injection: Can ensure more direct systemic exposure.
The choice of vehicle should be carefully considered to ensure solubility and stability of the compound. A common vehicle used in a study with this compound was 2% DMSO in PBS.
Q5: How long should a this compound treatment study be in a chronic inflammation model?
The duration of treatment will be highly dependent on the specific chronic inflammation model being used.
-
Collagen-Induced Arthritis (CIA): Arthritis typically develops 28-35 days after the primary immunization, with the experiment lasting up to 56 days.[2][3] Treatment should cover the period of disease development and progression.
-
DSS-Induced Colitis: Acute models can last for 5-7 days of DSS administration. Chronic models involve cycles of DSS administration followed by recovery periods and can extend for several weeks.[4]
It is recommended to initiate treatment before or at the onset of clinical signs of disease and continue throughout the study period to assess both preventative and therapeutic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable therapeutic effect at the initial dose. | Suboptimal Dosage: The initial dose may be too low for the specific chronic inflammation model. | Perform a dose-escalation study. Based on analogous compounds, consider testing doses up to 30 mg/kg or higher, while carefully monitoring for any signs of toxicity. |
| Poor Bioavailability: The compound may have low oral bioavailability. | If administering orally, consider switching to an intraperitoneal route to ensure systemic exposure. If formulation details are available, consider optimizing the vehicle to improve solubility. | |
| Timing of Administration: Treatment may have been initiated too late in the disease progression. | For chronic models, initiate treatment prophylactically (before disease induction) or at the very early stages of disease onset to better assess efficacy. | |
| Unexpected or Adverse Effects. | Off-Target Effects: While this compound is a selective AMCase inhibitor, off-target effects at higher concentrations cannot be ruled out. | Reduce the dosage and carefully observe the animals for any adverse reactions. If possible, include a lower dose group in your next experiment. |
| Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle alone. Consider alternative, well-tolerated vehicles. | |
| High Variability in Response Between Animals. | Inconsistent Disease Induction: The chronic inflammation model itself can have inherent variability. | Ensure strict adherence to the induction protocol for your chosen model (e.g., consistency in collagen emulsion for CIA, or DSS concentration and administration for colitis). Increase the number of animals per group to improve statistical power. |
| Inconsistent Drug Administration: Variability in the volume or concentration of the administered drug. | Ensure accurate and consistent administration techniques (e.g., proper oral gavage technique to avoid administration into the lungs). |
Data Presentation
Table 1: Summary of In Vivo Dosage Information for AMCase Inhibitors
| Compound | Model | Species | Dosage | Route of Administration | Frequency | Key Findings |
| This compound | OVA-Induced Allergic Airway Inflammation (Acute) | Mouse | 1 mg/kg, 5 mg/kg | Not specified | Not specified | Reduced eosinophil recruitment and improved ventilatory function. |
| OAT-177 | DSS-Induced Colitis (Chronic) | Mouse | 30 mg/kg | Oral (p.o.) | Twice Daily | Significant anti-inflammatory effect, improved colon health. |
Experimental Protocols
Below are generalized methodologies for key chronic inflammation models. Researchers should consult detailed, peer-reviewed protocols for specific procedural steps.
Collagen-Induced Arthritis (CIA) in Mice
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail of DBA/1 mice (a susceptible strain).
-
Booster (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection at a different site.[2][3]
-
Treatment: Begin administration of this compound (or vehicle control) at a predetermined time point (e.g., at the time of the booster immunization or upon first signs of arthritis).
-
Monitoring: Monitor mice regularly for clinical signs of arthritis (paw swelling, redness, and joint stiffness) using a standardized scoring system. Body weight should also be monitored.
-
Endpoint Analysis (e.g., Day 42-56): Collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines). Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.[2][3]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Induction: Administer DSS (typically 2-3% w/v) in the drinking water of C57BL/6 mice. For an acute model, this is typically done for 5-7 consecutive days.[4] For a chronic model, cycles of DSS administration (e.g., 5 days) are interspersed with periods of regular drinking water (e.g., 14 days).
-
Treatment: Administer this compound (or vehicle control) daily, starting concurrently with or prior to DSS administration.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon. Measure colon length and weight. A portion of the colon can be used for histological analysis to assess epithelial damage, inflammatory cell infiltration, and crypt loss. Another portion can be used for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for cytokine analysis (e.g., TNF-α, IL-6).
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothesized signaling pathway of this compound in inflammation.
References
Technical Support Center: Investigating Unexpected Neutrophilia with Bisdionin F Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected neutrophilia during treatment with Bisdionin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Acidic Mammalian Chitinase (AMCase).[1][2] It is designed to target AMCase with greater selectivity over other chitinases, such as chitotriosidase (CHIT1).[2] Its primary application in research is to dissect the roles of AMCase in various physiological and pathological processes, particularly in the context of allergic inflammation.[1][2]
Q2: Is neutrophilia a known side effect of this compound treatment?
Yes, unexpected and dramatic neutrophilia has been observed in a murine model of allergic inflammation following treatment with this compound.[2] While the compound effectively reduces eosinophil influx, a hallmark of allergic inflammation, it concurrently leads to a significant increase in neutrophil counts in the lungs.[2]
Q3: What are the potential underlying causes of drug-induced neutrophilia?
Drug-induced neutrophilia is a recognized phenomenon that can occur through several mechanisms. These include:
-
Increased granulopoiesis: The drug may stimulate the bone marrow to produce more neutrophils.
-
Demargination: The drug could cause neutrophils adhering to blood vessel walls to re-enter circulation.
-
Reduced neutrophil apoptosis: The drug might prolong the lifespan of neutrophils.
-
Altered cytokine profiles: The drug could induce the release of pro-inflammatory cytokines that promote neutrophil production and recruitment.
Q4: Should I be concerned about the observed neutrophilia?
While neutrophilia can be a sign of inflammation or infection, in the context of this compound treatment, it appears to be a direct or indirect consequence of AMCase inhibition.[2] However, it is crucial to characterize the phenotype and function of these neutrophils to understand their potential impact on the experimental model. Persistent and severe neutrophilia should always be investigated to rule out underlying complications.
Troubleshooting Guide: Investigating Unexpected Neutrophilia
This guide provides a step-by-step approach in a question-and-answer format to help you systematically investigate the unexpected neutrophilia observed with this compound treatment.
Issue: A significant increase in neutrophil count is observed in blood or tissue samples following this compound administration.
Step 1: How can I confirm and quantify the neutrophilia?
-
Question: What is the first step to confirm the visual observation of increased neutrophils?
-
Answer: Perform a complete blood count (CBC) with differential to accurately quantify the absolute neutrophil count (ANC) in peripheral blood. For tissue-specific neutrophilia (e.g., in the lungs), perform cell counts on bronchoalveolar lavage fluid (BALF) or digested tissue samples using flow cytometry or manual counting with a hemocytometer after cytocentrifugation and staining.
Step 2: How can I determine the source of the increased neutrophils?
-
Question: Is the neutrophilia due to increased production or mobilization from the bone marrow?
-
Answer: A bone marrow analysis is recommended. An increase in the myeloid-to-erythroid (M:E) ratio and a higher percentage of myelocytes and metamyelocytes would suggest increased granulopoiesis.
-
Question: Could the neutrophils be mobilized from other tissues?
-
Answer: While more complex to assess, this can be indirectly inferred if the bone marrow does not show significant signs of increased production in the early stages of neutrophilia.
Step 3: What is the functional status of the neutrophils?
-
Question: Are the neutrophils activated and functional, or are they immature?
-
Answer: A series of neutrophil function assays should be performed to characterize the phenotype of the expanded neutrophil population.
-
Phagocytosis Assay: To assess the ability of neutrophils to engulf pathogens.[3][4]
-
Oxidative Burst Assay: To measure the production of reactive oxygen species (ROS), a key antimicrobial mechanism.[3][5]
-
Degranulation Assay: To quantify the release of granule contents, such as myeloperoxidase (MPO) or elastase.[3][4]
-
Neutrophil Extracellular Trap (NET) Formation Assay: To evaluate the ability of neutrophils to form NETs.[3][4]
-
Step 4: What are the potential signaling pathways involved?
-
Question: How can I investigate the molecular mechanisms driving the neutrophilia?
-
Answer: A cytokine and chemokine profiling analysis is a crucial step. This will help identify any upregulation of factors known to be involved in granulopoiesis and neutrophil trafficking.
-
Cytokine Panel: Measure the levels of key cytokines such as G-CSF, GM-CSF, IL-6, TNF-α, and IL-1β in plasma or tissue homogenates using multiplex assays (e.g., Luminex) or ELISA.
-
Chemokine Panel: Assess the levels of neutrophil-attracting chemokines like CXCL1, CXCL2, and CXCL8 (IL-8).
-
Data Presentation
Table 1: Key Parameters for Investigating this compound-Induced Neutrophilia
| Parameter | Experimental Assay | Expected Outcome with Neutrophilia |
| Neutrophil Count | Complete Blood Count (CBC) with Differential | Increased Absolute Neutrophil Count (ANC) |
| Bronchoalveolar Lavage (BAL) Fluid Cell Count | Increased neutrophil percentage and absolute number | |
| Bone Marrow Status | Bone Marrow Aspiration and Biopsy | Increased Myeloid:Erythroid (M:E) ratio, myeloid hyperplasia |
| Neutrophil Function | Phagocytosis Assay | Variable, depending on neutrophil maturity and activation state |
| Oxidative Burst (ROS Production) Assay | Potentially increased if neutrophils are activated | |
| Degranulation (e.g., MPO) Assay | Potentially increased if neutrophils are activated | |
| Inflammatory Mediators | Cytokine/Chemokine Profiling (e.g., Luminex, ELISA) | Potential increase in G-CSF, GM-CSF, IL-6, CXCL1, CXCL2 |
Experimental Protocols
Protocol 1: Bone Marrow Analysis
-
Sample Collection: Euthanize the animal and dissect the femur and tibia.
-
Cell Isolation: Flush the bone marrow from the bones using a syringe with appropriate buffer (e.g., RPMI-1640 with 2% FBS).
-
Cell Counting: Perform a total cell count using a hemocytometer.
-
Smear Preparation: Prepare bone marrow smears on glass slides, air dry, and stain with Wright-Giemsa or a similar hematological stain.
-
Differential Count: Perform a differential count of at least 500 cells to determine the percentage of different myeloid and erythroid precursors. Calculate the M:E ratio.
-
(Optional) Flow Cytometry: Stain bone marrow cells with antibodies against myeloid markers (e.g., Ly6G, CD11b) and progenitor markers to quantify specific populations.
Protocol 2: Neutrophil Phagocytosis Assay
-
Cell Isolation: Isolate neutrophils from peripheral blood or tissue.
-
Labeling: Use fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan).
-
Incubation: Incubate isolated neutrophils with the fluorescent particles for a defined period (e.g., 30-60 minutes) at 37°C.
-
Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-ingested particles.
-
Analysis: Analyze the fluorescence intensity of the neutrophils using a flow cytometer. The increase in fluorescence indicates phagocytosis.
Protocol 3: Oxidative Burst Assay (DHR Assay)
-
Cell Preparation: Isolate neutrophils and resuspend in a suitable buffer.
-
Dye Loading: Load the cells with Dihydrorhodamine 123 (DHR123), which is non-fluorescent.
-
Stimulation: Stimulate the neutrophils with a known activator (e.g., PMA or fMLP). In the presence of ROS, DHR123 is oxidized to the fluorescent Rhodamine 123.
-
Analysis: Measure the increase in fluorescence using a flow cytometer.
Protocol 4: Cytokine Profiling using Multiplex Assay
-
Sample Preparation: Collect plasma or prepare tissue homogenates. Centrifuge to remove debris.
-
Assay Procedure: Follow the manufacturer's instructions for the specific multiplex assay kit (e.g., Luminex-based). This typically involves incubating the sample with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition: Read the plate on a compatible multiplex reader.
-
Data Analysis: Use the provided software to analyze the data and calculate the concentrations of each cytokine and chemokine based on a standard curve.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced neutrophilia.
Caption: Experimental workflow for investigating unexpected neutrophilia.
Caption: Logical troubleshooting flow for neutrophilia investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. axelabio.com [axelabio.com]
- 5. Neutrophil Profiling in Clinical Trials | KCAS Bio [kcasbio.com]
Technical Support Center: Investigating Bisdionin F in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bisdionin F in in vivo experiments. The focus is on understanding and mitigating potential off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Neutrophilia Observed in Lung Tissue or BAL Fluid
-
Question: We administered this compound to our mouse model of allergic airway inflammation and observed a significant increase in neutrophil counts in the bronchoalveolar lavage (BAL) fluid and lung tissue, which was not our primary endpoint. How should we interpret this and what are the next steps?
-
Answer:
-
Interpretation: This observation of neutrophilia is a known, albeit unexpected, in vivo effect of this compound. While this compound is a selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), this neutrophilic influx appears to be an off-target or indirect effect. The leading hypothesis is that inhibition of AMCase leads to an accumulation of chitin (B13524), which in turn can induce the recruitment of inflammatory cells, including neutrophils.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with careful controls, including vehicle-only and positive control groups for inflammation. Ensure accurate cell counting and differentiation in BAL fluid and histological analysis of lung tissue.
-
Dose-Response Analysis: Perform a dose-response study with this compound to determine if the neutrophilia is dose-dependent. This can help establish a therapeutic window where AMCase inhibition is achieved with minimal neutrophilic influx.
-
Investigate the Mechanism:
-
Measure Chitin Levels: If possible, quantify chitin levels in the lungs of this compound-treated animals to test the chitin accumulation hypothesis.
-
Cytokine/Chemokine Profiling: Analyze BAL fluid and lung homogenates for levels of neutrophil-attracting chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
-
-
Consider the Model: The inflammatory context of your animal model may influence the neutrophil response. Consider if the underlying model itself predisposes to a neutrophilic response.
-
-
Issue 2: Lack of Efficacy in Reducing Allergic Inflammation Markers
-
Question: We are using this compound in an ovalbumin-induced allergic asthma model but are not seeing the expected reduction in eosinophils or improvement in airway hyperresponsiveness. What could be going wrong?
-
Answer:
-
Troubleshooting Steps:
-
Verify Compound Activity: Before in vivo administration, confirm the activity of your batch of this compound using an in vitro AMCase activity assay.
-
Pharmacokinetics and Dosing:
-
Administration Route and Formulation: Ensure the administration route (e.g., intraperitoneal, oral) and vehicle are appropriate and consistent. This compound has been successfully used in murine models, and its formulation can impact bioavailability.
-
Dosing Regimen: Review the dose and frequency of administration. It's possible the dose is insufficient to achieve adequate AMCase inhibition in the lung tissue for the duration of the experiment. Consider a dose-escalation study.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and lung tissue over time.
-
-
Timing of Administration: The timing of this compound administration relative to the allergen challenge is critical. Ensure the compound is administered to be present at effective concentrations during the inflammatory response.
-
Assay Sensitivity: Confirm that your assays for eosinophilia (e.g., BAL fluid cell counts, histology) and airway hyperresponsiveness are sensitive and validated in your laboratory.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the selective and competitive inhibition of acidic mammalian chitinase (AMCase), an enzyme implicated in allergic inflammation and asthma.
Q2: What are the known off-target effects of this compound in vivo?
A2: The most significant reported unexpected in vivo effect of this compound is the induction of neutrophilia in the lungs of mice in a model of allergic inflammation. Comprehensive off-target screening data for this compound in the public domain is limited.
Q3: Is this compound selective for AMCase over other chitinases?
A3: Yes, this compound was designed for selectivity. It shows significantly lower inhibitory activity against human chitotriosidase (hCHIT1), another mammalian chitinase.
Q4: Are there any known clinical trials for this compound?
A4: Based on currently available public information, there are no registered clinical trials for this compound.
Q5: How can I proactively screen for other potential off-target effects of this compound in my in vivo studies?
A5: To proactively assess for off-target effects, consider the following:
-
Broad Kinase Profiling: Since many inhibitors can have off-target effects on kinases due to similarities in ATP-binding sites, subjecting this compound to a broad in vitro kinase panel screen can identify potential kinase interactions.
-
Safety Pharmacology Studies: Conduct a core battery of in vivo safety pharmacology studies to assess the effects on major physiological systems, including the cardiovascular, central nervous, and respiratory systems, in accordance with ICH S7A and S7B guidelines.
-
General Toxicology Studies: Perform repeat-dose toxicology studies in a relevant rodent species to evaluate for any adverse effects on a wide range of organs and tissues. This would typically involve clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | IC50 / Ki | Selectivity vs. hCHIT1 |
| AMCase | Human | Competitive Inhibition | Ki = 420 ± 10 nM | ~20-fold |
| AMCase | Mouse | Concentration-dependent Inhibition | IC50 = 2.2 ± 0.2 µM | - |
| CHIT1 | Human | - | IC50 = 17 µM | 1 |
Experimental Protocols
1. Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
-
Objective: To induce an allergic inflammatory response in the airways of mice.
-
Methodology:
-
Sensitization: On days 0 and 7, administer an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) (alum) in sterile saline to each mouse.
-
Challenge: On days 14, 15, and 16, challenge the mice by intranasal administration of 10 µg of OVA in saline under light anesthesia.
-
This compound Administration: Administer this compound (e.g., via i.p. injection) at the desired dose(s) at a specified time before each OVA challenge (e.g., 1 hour prior). A vehicle control group should be included.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses such as bronchoalveolar lavage, lung histology, and assessment of airway hyperresponsiveness.
-
2. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Objective: To collect and analyze inflammatory cells and mediators from the airways.
-
Methodology:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea with an appropriate catheter.
-
Instill a fixed volume of sterile, cold PBS (e.g., 0.5 - 1.0 mL) into the lungs through the cannula.
-
Gently aspirate the fluid back into the syringe.
-
Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid.
-
Centrifuge the pooled BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).
-
The supernatant can be stored at -80°C for subsequent analysis of cytokines, chemokines, and other mediators.
-
3. Lung Tissue Histology and Inflammation Scoring
-
Objective: To assess the extent of inflammation in the lung tissue.
-
Methodology:
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the inflated lungs in formalin for at least 24 hours for fixation.
-
Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A pathologist, blinded to the treatment groups, should score the lung sections for inflammation based on a semi-quantitative scoring system (e.g., 0-4 scale) evaluating peribronchial and perivascular inflammation, and alveolar infiltration of inflammatory cells.
-
4. Chitinase Activity Assay
-
Objective: To measure the enzymatic activity of chitinases in lung tissue homogenates.
-
Methodology:
-
Homogenize lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Incubate a known amount of protein from the supernatant with a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside) in an appropriate assay buffer.
-
Stop the reaction after a defined time period.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with excitation at ~360 nm and emission at ~450 nm.
-
Calculate chitinase activity relative to a standard curve of 4-methylumbelliferone.
-
Visualizations
Interpreting conflicting results from Bisdionin F inhibition studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering conflicting results in studies involving the acidic mammalian chitinase (B1577495) (AMCase) inhibitor, Bisdionin F. Specifically, it addresses the unexpected neutrophilia observed in conjunction with the expected reduction in eosinophils in allergic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
This compound is a selective, competitive inhibitor of acidic mammalian chitinase (AMCase).[1] It has been developed as a tool to study the role of AMCase in Th2-mediated inflammatory diseases like asthma and allergic inflammation.[1] In preclinical models, it has been shown to reduce eosinophil influx and improve ventilatory function, consistent with the inhibition of a pro-inflammatory Th2 pathway.[1]
Q2: What are the conflicting results observed in this compound inhibition studies?
The primary conflicting result is the observation of a significant increase in neutrophils (neutrophilia) in the lungs of allergen-challenged mice treated with this compound, alongside the expected decrease in eosinophils.[1] This is unexpected because the targeted Th2 inflammatory pathway is typically associated with eosinophilic, not neutrophilic, inflammation.
Q3: What is the proposed mechanism for the expected anti-inflammatory (anti-eosinophilic) effects of this compound?
This compound inhibits AMCase, an enzyme upregulated in Th2 inflammatory conditions. The reduction in AMCase activity is thought to dampen the Th2 response, leading to decreased production of eosinophil-attracting chemokines and cytokines, thereby reducing eosinophil recruitment to the site of inflammation.
Q4: What are the current hypotheses for the unexpected neutrophilia observed with this compound treatment?
While the exact mechanism is still under investigation, several hypotheses can be considered:
-
Cytokine Profile Shift: Inhibition of the Th2 pathway by this compound may lead to a compensatory upregulation of other inflammatory pathways, such as the Th17 pathway. Th17 cells are known to produce cytokines like IL-17, which can stimulate the production of neutrophil-attracting chemokines (e.g., CXCL1, CXCL8/IL-8).[2][3]
-
Altered Chemokine Production: AMCase activity itself might directly or indirectly suppress the production of neutrophil-attracting chemokines. Its inhibition could, therefore, lift this suppression, leading to an increase in these chemokines and subsequent neutrophil recruitment via receptors like CXCR2.[3][4][5][6]
-
Off-Target Effects: Although this compound is considered selective for AMCase over chitotriosidase (CHIT1), the possibility of other off-target effects influencing neutrophil biology cannot be entirely ruled out without further investigation.
Troubleshooting Guide
This section provides guidance for researchers who are observing unexpected neutrophilia in their experiments with this compound.
Issue: Unexpected increase in neutrophils in BALF or lung tissue following this compound administration in an allergic inflammation model.
Troubleshooting Steps:
-
Confirm and Quantify Cellular Infiltrates:
-
Ensure accurate and differential counting of immune cells in bronchoalveolar lavage fluid (BALF) and/or digested lung tissue.
-
Utilize multiple methods for confirmation, such as cytospin with Diff-Quik or May-Grünwald-Giemsa staining for morphological analysis, and flow cytometry for more specific cell surface marker-based quantification.
-
-
Analyze Cytokine and Chemokine Profiles:
-
Measure the levels of a panel of cytokines and chemokines in BALF and lung homogenates. This will help to identify any shifts in the inflammatory milieu.
-
Pay close attention to Th17-related cytokines (IL-17A, IL-23) and key neutrophil-attracting chemokines (CXCL1, CXCL2, CXCL5, and CXCL8/IL-8 in humanized models).
-
Compare the profiles from vehicle-treated, allergen-challenged animals with those from this compound-treated, allergen-challenged animals.
-
-
Investigate Upstream Signaling Pathways:
-
Examine the activation state of signaling pathways known to be involved in neutrophil recruitment and Th17 differentiation in lung tissue lysates.
-
Techniques like Western blotting can be used to probe for phosphorylated (activated) forms of key signaling proteins such as STAT3 (downstream of IL-6 and IL-23) and components of the NF-κB pathway (downstream of various inflammatory stimuli).
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | IC50 / Ki | Selectivity |
| AMCase | Human | In vitro | Ki = 420 ± 10 nM | ~20-fold over hCHIT1 |
| AMCase | Mouse | In vitro | IC50 = 2.2 ± 0.2 µM | Not specified |
| CHIT1 | Human | In vitro | IC50 = 17 µM | - |
Data synthesized from available literature.[1]
Table 2: Summary of In Vivo Effects of this compound in an OVA-Induced Allergic Inflammation Model
| Parameter | Expected Outcome | Observed Outcome with this compound | Potential Conflicting Result |
| Eosinophil Count | Decrease | Significantly Reduced | No |
| Neutrophil Count | No significant change | Dramatically Increased | Yes |
| Ventilatory Function | Improvement | Improved | No |
| Lung Chitinase Activity | Decrease | Reduced | No |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol provides a general framework. Specific timings and dosages may need to be optimized for your laboratory and mouse strain.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 2 mg alum in a total volume of 200 µL sterile saline.
-
For the control group, administer i.p. injections of alum in sterile saline.
-
-
Drug Administration:
-
Beginning on the first day of OVA challenge (e.g., day 21), administer this compound or vehicle to the respective groups. The route of administration (e.g., i.p., oral gavage) and dosage should be based on preliminary studies or published literature. A typical starting point could be a dose range of 1-10 mg/kg.
-
-
Challenge:
-
From days 21 to 23, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes each day using a nebulizer.
-
The control group is challenged with sterile saline aerosol.
-
-
Endpoint Analysis:
-
At 24-48 hours after the final OVA challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Harvest lung tissue for histology, cytokine/chemokine analysis, and/or Western blotting.
-
Protocol 2: Quantification of Lung Cellular Infiltrates
A. BALF Cell Counting:
-
Centrifuge the collected BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or May-Grünwald-Giemsa.
-
Perform a differential cell count of at least 300 cells based on morphology to determine the percentages and absolute numbers of eosinophils, neutrophils, macrophages, and lymphocytes.
B. Flow Cytometry for Neutrophil and Eosinophil Quantification:
-
Prepare a single-cell suspension from lung tissue by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
-
Stain the cells with a cocktail of fluorescently labeled antibodies. A common panel for distinguishing neutrophils and eosinophils in mice includes:
-
Neutrophils: CD45+, CD11b+, Ly6G+
-
Eosinophils: CD45+, CD11b+, Siglec-F+
-
-
Analyze the stained cells using a flow cytometer.
Mandatory Visualizations
Caption: Hypothesized signaling pathways in this compound-treated allergic inflammation.
Caption: Experimental workflow for investigating this compound effects.
Caption: Troubleshooting logic for conflicting this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Interactions between neutrophils and T-helper 17 cells [frontiersin.org]
- 3. Neutrophil recruitment by allergens contribute to allergic sensitization and allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokines as Regulators of Neutrophils: Focus on Tumors, Therapeutic Targeting, and Immunotherapy [mdpi.com]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisdionin F degradation pathways and long-term storage
Technical Support Center: Bisdionin F
Disclaimer: Specific degradation pathways and comprehensive long-term stability data for this compound are not extensively documented in publicly available literature. This guide provides general best practices for the handling, storage, and stability assessment of research-grade small molecules like this compound, based on established principles for related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Storing it in a desiccator can further prevent degradation from humidity. Before use, allow the container to equilibrate to room temperature before opening to minimize condensation.[2]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound, typically dissolved in a solvent like DMSO, should be stored at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] For use in cell culture, the final concentration of DMSO should be kept low (generally <0.5%) to avoid cytotoxicity.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, centrifugation can be used to pellet the precipitate, and the supernatant can be carefully transferred for use, though the concentration will be lower than intended. To prevent this, ensure you are not exceeding the known solubility of this compound in your chosen solvent system and consider preparing a fresh dilution from your stock.[4]
Q4: I am observing a loss of inhibitory activity of this compound in my multi-day experiment. What could be the cause?
A4: A gradual loss of activity could indicate degradation of this compound under your specific experimental conditions (e.g., in aqueous cell culture media at 37°C). Small molecules can be susceptible to hydrolysis or other reactions with media components.[5] It is advisable to conduct a stability study under your experimental conditions to determine the compound's half-life. For longer experiments, consider replenishing the compound at regular intervals.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent sample handling, issues with the analytical method, or incomplete solubilization of this compound.
-
Suggested Solution:
-
Ensure precise and consistent timing for sample collection and processing.
-
Validate your analytical method for linearity, precision, and accuracy.
-
Confirm the complete dissolution of the compound in the stock solution and subsequent dilutions. Visually inspect for any precipitate.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: This could be due to the degradation of this compound into one or more new chemical entities. Degradation can be triggered by factors such as pH, temperature, light exposure, or oxidative stress.
-
Suggested Solution:
-
Protect your samples from light and maintain them at a cool temperature whenever possible.
-
If degradation is suspected, a forced degradation study can help identify potential degradation products and their pathways.[6][7] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high heat, UV light, oxidizing agents).[8]
-
Use a stability-indicating analytical method that can resolve the parent compound from any potential degradants.[9]
-
Data Presentation
Table 1: Example Stability Data for a Research Compound in Solution (Illustrative)
This table provides a hypothetical example of how to present stability data for a compound like this compound. Actual stability will depend on the specific experimental conditions.
| Storage Condition | Time Point | % Remaining (HPLC) | Observations |
| 2-8°C in PBS (pH 7.4) | 0 hours | 100% | Clear solution |
| 24 hours | 98.5% | Clear solution | |
| 48 hours | 96.2% | Clear solution | |
| 37°C in Cell Culture Media + 10% FBS | 0 hours | 100% | Clear solution |
| 24 hours | 85.1% | No visible change | |
| 48 hours | 72.4% | Appearance of a small degradation peak in HPLC | |
| Room Temperature (Light Exposure) | 0 hours | 100% | Clear solution |
| 24 hours | 92.3% | Slight yellowing of the solution | |
| 48 hours | 85.7% | Noticeable yellowing |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours.[10]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
-
Mandatory Visualization
Caption: A diagram of potential, not confirmed, degradation pathways for this compound.
Caption: A workflow diagram for assessing the stability of a small molecule inhibitor.
Caption: A logical diagram for troubleshooting common issues with research compounds.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. ajpaonline.com [ajpaonline.com]
Technical Support Center: Bisdionin F Competitive Inhibition Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bisdionin F in competitive inhibition enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, competitive inhibitor of Acidic Mammalian Chitinase (AMCase). As a competitive inhibitor, it reversibly binds to the active site of the enzyme, preventing the substrate from binding.[1][2][3][4] This inhibition can be overcome by increasing the substrate concentration.[1]
Q2: What is the target enzyme for this compound?
A2: The primary target of this compound is Acidic Mammalian Chitinase (AMCase), a member of the glycosyl hydrolase family 18.[5] It demonstrates significant selectivity for human AMCase (hAMCase) over human chitotriosidase (hCHIT1).
Q3: What are the key quantitative parameters for this compound inhibition?
A3: The potency of an inhibitor is often described by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). The Ki is a more absolute measure of binding affinity, independent of substrate concentration.[6][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For creating stock solutions, it is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 5 mg/mL. It is recommended to store the powder at 2-8°C, protected from light. Stock solutions in DMSO should be stored at -20°C for long-term use.[8][9]
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Species | Reference |
| IC50 | 0.92 µM | AMCase | Human (hAMCase) | |
| Ki | 0.42 µM | AMCase | Human (hAMCase) | |
| IC50 | 2.2 µM | AMCase | Mouse (mAMCase) | |
| Solubility | 5 mg/mL | - | In DMSO | |
| Molecular Weight | 386.37 g/mol | - | - |
Experimental Protocols
Protocol for Determining the Ki of this compound (Competitive Inhibitor)
This protocol outlines the steps to determine the inhibition constant (Ki) for this compound with AMCase.
Materials:
-
Purified AMCase enzyme
-
This compound
-
Fluorogenic substrate for AMCase (e.g., 4-methylumbelliferyl chitobioside)[5][10]
-
Assay buffer (e.g., McIlvaine's buffer, pH adjusted for optimal AMCase activity)[10][11]
-
96-well black microplates (for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
-
DMSO for dissolving this compound
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired inhibitor concentrations.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare a working solution of AMCase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add a fixed amount of AMCase enzyme to each well (except for the no-enzyme control).
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add varying concentrations of the substrate to the wells. It is crucial to test a range of substrate concentrations both below and above the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
Include control wells:
-
No enzyme (background fluorescence)
-
No inhibitor (maximum enzyme velocity)
-
No substrate (to check for any intrinsic fluorescence of other components)
-
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation ~360 nm, emission ~450 nm for 4-methylumbelliferone).[5][10]
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time plots for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by non-linear regression analysis of V vs. [S] using Michaelis-Menten kinetics.
-
For competitive inhibition, the Vmax should remain constant across different inhibitor concentrations, while the apparent Km will increase.
-
The Ki can be determined from the relationship: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Always use fresh enzyme dilutions. |
| Incorrect assay buffer pH or temperature. | Verify the pH of the assay buffer. Ensure the assay is performed at the optimal temperature for the enzyme.[10][11] | |
| Omission of a necessary cofactor. | Check the literature for any required cofactors for AMCase activity and ensure they are included in the assay buffer. | |
| High Background Signal | Substrate instability or contamination. | Run a no-enzyme control to assess background fluorescence. If high, consider a different batch of substrate or filter the substrate solution. |
| Intrinsic fluorescence of this compound. | Run a control with only this compound and buffer to check for its fluorescence at the assay wavelengths. | |
| Inconsistent Results/High Variability | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variability. |
| Edge effects in the microplate due to evaporation. | Avoid using the outer wells of the plate or ensure proper sealing of the plate during incubation. | |
| This compound precipitation. | Ensure the final concentration of DMSO in the assay is low (typically <1%) to prevent the inhibitor from precipitating. Check the solubility of this compound at the tested concentrations.[12] | |
| Unexpected Inhibition Pattern (Non-competitive or Uncompetitive) | This compound may be binding to an allosteric site at high concentrations. | Re-evaluate the data using models for other types of inhibition. Ensure the purity of the this compound sample. |
| Presence of contaminating inhibitors in the enzyme or substrate preparation. | Use highly purified enzyme and substrate. | |
| Calculated Ki Varies Significantly Between Experiments | Inaccurate determination of IC50. | Ensure that the IC50 is determined at a substrate concentration at or below the Km. Use a wide range of inhibitor concentrations to accurately define the dose-response curve. |
| Incorrect data analysis model. | Use non-linear regression analysis for determining kinetic parameters, as it is generally more accurate than linearized plots like the Lineweaver-Burk plot.[1] |
Visualizations
Experimental workflow for a competitive inhibition assay.
Mechanism of competitive inhibition by this compound.
References
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase [elifesciences.org]
- 6. cdn.graphpad.com [cdn.graphpad.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase [elifesciences.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of Bisdionin F
Welcome to the technical support center for Bisdionin F. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo efficacy of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase). AMCase is an enzyme implicated in the pathophysiology of allergic airway diseases, such as asthma. By inhibiting AMCase, this compound can attenuate allergic inflammation, as demonstrated in preclinical models.
Q2: In which preclinical model has this compound shown efficacy?
A2: this compound has demonstrated in vivo efficacy in a murine model of ovalbumin (OVA)-induced allergic airway inflammation. In this model, it has been shown to reduce lung chitinase activity, decrease eosinophil influx into the lungs, and improve ventilatory function.
Q3: What are the reported in vitro potencies of this compound?
A3: this compound exhibits potent inhibition of human and mouse AMCase. The reported values are summarized in the table below.
Q4: I am observing lower than expected efficacy in my in vivo study. What are the common reasons?
A4: Low in vivo efficacy can stem from a variety of factors, which are broadly categorized into three areas: the compound itself (formulation, stability), its interaction with the biological system (pharmacokinetics), and the experimental setup (model-specific variables). Our troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
In Vitro and In Vivo Efficacy Data for this compound
| Parameter | Species | Value |
| IC₅₀ (AMCase) | Human | 0.92 µM |
| Kᵢ (AMCase) | Human | 420 ± 10 nM |
| IC₅₀ (AMCase) | Mouse | 2.2 ± 0.2 µM |
| Selectivity | hAMCase vs. hCHIT1 | ~20-fold |
| In Vivo Dose | Mouse (i.p.) | 5 mg/kg |
| In Vivo Effect | Mouse | Attenuated lung chitinase activity, reduced eosinophil influx, improved ventilatory function. |
Troubleshooting Guide for Low In Vivo Efficacy
This guide is designed to help you systematically troubleshoot potential reasons for observing low in vivo efficacy with this compound.
Issue 1: Problems related to the compound and its formulation.
-
Question: Could the solubility of this compound be limiting its bioavailability?
-
Answer: Yes, poor aqueous solubility is a common issue for natural product-derived compounds. This compound is soluble in DMSO, but precipitation can occur upon dilution in aqueous buffers for in vivo administration.
-
Recommendation:
-
Ensure the final concentration of DMSO in the vehicle is minimal (typically <5-10%) and well-tolerated by the animals.
-
Consider using co-solvents such as polyethylene (B3416737) glycol (PEG), or surfactants like Tween-80 to improve and maintain solubility.
-
Visually inspect the formulation for any precipitation before and during administration.
-
-
-
Question: How can I be sure of the stability of my this compound solution?
-
Answer: this compound, like many small molecules, can be susceptible to degradation under certain conditions.
-
Recommendation:
-
Prepare fresh formulations for each experiment.
-
Protect solutions from light and store them appropriately (e.g., at 4°C for short-term storage).
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Issue 2: Pharmacokinetic challenges.
-
Question: Is it possible that this compound is being rapidly cleared from circulation?
-
Recommendation:
-
If possible, conduct a pilot pharmacokinetic study to determine the half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound in your animal model.
-
Consider alternative dosing regimens, such as more frequent administration or continuous infusion, to maintain therapeutic concentrations.
-
-
Question: Could poor absorption be the reason for low efficacy?
-
Answer: The route of administration significantly impacts bioavailability. While intraperitoneal (i.p.) injection bypasses first-pass metabolism, absorption from the peritoneal cavity can still be variable.
-
Recommendation:
-
Ensure proper i.p. injection technique to avoid administration into the gut or other organs.
-
For oral administration, bioavailability is a major concern. Formulation strategies to enhance absorption, such as lipid-based formulations, may be necessary.
-
-
Comparative Pharmacokinetics of Other Small Molecule Chitinase Inhibitors
| Compound | Target | Animal Model | Route | Key Pharmacokinetic Parameters |
| OATD-01 | CHIT1 | Mouse | Oral | Good oral bioavailability |
| Compound 1 | AMCase | Mouse | Oral | Reduced AMCase activity in BALF |
This table provides a comparative context for potential pharmacokinetic properties of small molecule chitinase inhibitors.
Issue 3: Experimental design and model-specific factors.
-
Question: Is my ovalbumin-induced allergic airway inflammation model properly established?
-
Answer: The success of this model depends on a precise timeline of sensitization and challenge, as well as the appropriate use of adjuvants.
-
Recommendation:
-
Strictly adhere to a validated protocol for OVA sensitization and challenge (a detailed protocol is provided below).
-
Ensure the use of a high-quality ovalbumin and adjuvant (e.g., alum).
-
Include appropriate positive controls (e.g., dexamethasone) and vehicle controls in your experimental design.
-
-
-
Question: At what time point is this compound being administered relative to the OVA challenge?
-
Answer: The timing of inhibitor administration is critical. It should be given at a time that allows for sufficient drug exposure at the target site during the inflammatory response.
-
Recommendation:
-
Administer this compound prophylactically, for example, 1 hour before each OVA challenge.
-
The dosing schedule should be consistent across all treatment groups.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This protocol is adapted for use in BALB/c mice, a commonly used strain for this model.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle (e.g., saline with a low percentage of DMSO)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Animal Acclimatization:
-
House 6-8 week old female BALB/c mice under specific pathogen-free conditions for at least one week before the start of the experiment.
-
-
Sensitization Phase:
-
Day 0: Prepare the sensitization solution by emulsifying 50 µg of OVA in 2 mg of alum in a total volume of 200 µL of sterile saline per mouse. Administer this solution via intraperitoneal (i.p.) injection.
-
Day 7 and Day 14: Repeat the i.p. sensitization with a freshly prepared OVA/alum solution as described for Day 0.
-
-
Challenge and Treatment Phase:
-
Days 21, 22, and 23:
-
One hour before the OVA challenge, administer this compound (e.g., 5 mg/kg) or the vehicle control via i.p. injection.
-
Lightly anesthetize the mice.
-
Administer an intranasal challenge of 50 µg of OVA in 50 µL of sterile saline (25 µL per nostril).
-
-
-
Analysis Phase:
-
Day 24:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Process the lung tissue for histology (e.g., H&E and PAS staining) and for preparing lung homogenates to measure chitinase activity and cytokine levels.
-
-
-
Endpoints for Analysis:
-
BAL Fluid: Perform total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
BAL Supernatant: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Homogenates: Assess AMCase activity using a fluorometric assay.
-
Histology: Evaluate the degree of inflammatory cell infiltration and mucus production in the airways.
-
By following this guide, researchers can systematically address potential issues and improve the reliability and reproducibility of their in vivo experiments with this compound.
Technical Support Center: Improving Bisdionin F Delivery to Lung Tissue
Welcome to the technical support center for the formulation and delivery of Bisdionin F to lung tissue. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for lung delivery?
A1: this compound is a synthetic, competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in allergic inflammation and asthma.[1][2] A key challenge in its delivery to the lungs is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[3] Formulating this compound into a stable, inhalable delivery system that can efficiently reach the target lung tissue is a primary objective.
Q2: Why is a nanoparticle-based system, such as liposomes, suitable for this compound delivery to the lungs?
A2: Nanoparticle-based systems, including liposomes and solid lipid nanoparticles (SLNs), are well-suited for pulmonary drug delivery for several reasons:
-
Improved Solubility: They can encapsulate hydrophobic drugs like this compound, improving their dispersion in aqueous environments.[4][5][6]
-
Targeted Delivery: Inhalable formulations can deliver the drug directly to the lungs, increasing local concentration and reducing systemic side effects.[5][7]
-
Controlled Release: The formulation can be designed to release the drug over a sustained period, improving therapeutic outcomes.[8]
-
Protection from Degradation: Encapsulation protects the drug from enzymatic degradation in the lungs.[6]
Q3: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?
A3: The critical quality attributes (CQAs) for a nanoparticle formulation of this compound include:
-
Particle Size and Polydispersity Index (PDI): These affect the deposition of the particles in the lungs and their cellular uptake.[9]
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.[10][11]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of drug successfully incorporated into the nanoparticles.
-
In Vitro Drug Release Profile: This provides insight into how the drug will be released from the carrier at the target site.[12]
Troubleshooting Guides
Formulation & Characterization Issues
Q4: My this compound-loaded nanoparticles are aggregating. What could be the cause and how can I fix it?
A4: Nanoparticle aggregation is a common stability issue.[13]
-
Possible Cause 1: Low Zeta Potential. Nanoparticles with a low zeta potential (close to zero) have insufficient electrostatic repulsion to prevent aggregation.[11][14]
-
Troubleshooting:
-
Measure the zeta potential of your formulation. A value greater than |±30 mV| is generally considered stable.[11]
-
Incorporate charged lipids or polymers into your formulation to increase surface charge.
-
Adjust the pH of the dispersion medium, as pH can significantly influence surface charge and zeta potential.[10][11]
-
-
-
Possible Cause 2: Inappropriate Stabilizer. The choice and concentration of stabilizer are crucial for preventing aggregation.[13]
-
Troubleshooting:
-
Experiment with different types of stabilizers, such as surfactants (e.g., Tween 80) or polymers (e.g., PEG).
-
Optimize the concentration of the stabilizer. Too little may not provide adequate coverage, while too much can have other detrimental effects.
-
-
Q5: The encapsulation efficiency (%EE) of this compound in my liposomes is very low. How can I improve it?
A5: Low encapsulation efficiency for hydrophobic drugs is a frequent challenge.
-
Possible Cause 1: Drug Precipitation. this compound may be precipitating out of the formulation during preparation.
-
Troubleshooting:
-
Optimize the drug-to-lipid ratio. A lower initial drug concentration may improve encapsulation.
-
Modify the formulation method. For example, using a thin-film hydration method, ensure the lipid film is completely dry and hydrated above the phase transition temperature of the lipids.
-
-
-
Possible Cause 2: Formulation Composition. The lipid composition of the liposomes may not be optimal for retaining a hydrophobic drug.
-
Troubleshooting:
-
Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage.
-
Experiment with different types of phospholipids (B1166683) with varying chain lengths and saturation.
-
-
In Vitro & In Vivo Performance Issues
Q6: I am observing a very rapid, uncontrolled "burst release" of this compound in my in vitro release assay. What can I do to achieve a more sustained release?
A6: A high initial burst release often indicates that a significant portion of the drug is adsorbed to the nanoparticle surface rather than being encapsulated.
-
Troubleshooting:
-
Refine the Purification Process: After formulation, use techniques like dialysis or size exclusion chromatography to remove unencapsulated, surface-adsorbed drug.
-
Modify Nanoparticle Core/Shell: For lipid-based nanoparticles, increasing the rigidity of the lipid bilayer with cholesterol can slow down drug diffusion. For polymeric nanoparticles, using a polymer with a higher glass transition temperature can also lead to a more sustained release.
-
PEGylation: Adding a PEG coating to the nanoparticle surface can create an additional barrier to drug diffusion, slowing down the release rate.[8]
-
Q7: My in vivo biodistribution studies show low accumulation of nanoparticles in the lung tissue after intravenous administration. How can I improve lung targeting?
A7: Achieving passive targeting to the lungs via intravenous injection can be challenging.
-
Possible Cause 1: Rapid Clearance by the Reticuloendothelial System (RES). Nanoparticles are often rapidly cleared from circulation by the liver and spleen.
-
Troubleshooting:
-
PEGylation: Coating the nanoparticle surface with polyethylene (B3416737) glycol (PEG) can create a "stealth" effect, reducing opsonization and subsequent RES uptake, thereby prolonging circulation time and increasing the chance of accumulation in the lungs.[8]
-
-
-
Possible Cause 2: Nanoparticle Size. Particle size plays a critical role in biodistribution.
-
Troubleshooting:
-
Ensure your nanoparticles have a mean diameter in the range of 100-200 nm. Particles in this size range are less likely to be cleared by the kidneys and can more effectively extravasate into tumor tissue through the enhanced permeability and retention (EPR) effect if that is the target.
-
-
For direct lung delivery via inhalation, ensure the aerodynamic diameter of the particles is optimized (typically 1-5 µm) for deep lung deposition.[15]
Data Presentation
Table 1: Example Formulation Characteristics of this compound-Loaded Liposomes
| Formulation ID | Drug:Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LBF-01 | 1:10 | 155 ± 5.2 | 0.18 | -25.3 ± 1.5 | 75.4 ± 3.1 |
| LBF-02 | 1:20 | 148 ± 4.8 | 0.15 | -28.9 ± 2.1 | 88.2 ± 2.5 |
| LBF-03 (PEG) | 1:20 | 162 ± 6.1 | 0.17 | -15.7 ± 1.8 | 85.6 ± 2.8 |
Table 2: Example In Vitro Drug Release Profile of this compound
| Time (hours) | Formulation LBF-01 (% Cumulative Release) | Formulation LBF-02 (% Cumulative Release) | Formulation LBF-03 (PEG) (% Cumulative Release) |
| 1 | 25.3 ± 2.1 | 18.5 ± 1.9 | 12.1 ± 1.5 |
| 6 | 48.9 ± 3.5 | 35.7 ± 2.8 | 28.4 ± 2.2 |
| 12 | 65.1 ± 4.2 | 52.3 ± 3.9 | 45.6 ± 3.1 |
| 24 | 82.4 ± 5.1 | 70.8 ± 4.5 | 63.9 ± 4.0 |
| 48 | 91.2 ± 5.8 | 85.4 ± 5.2 | 79.8 ± 4.7 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Preparation of Lipid Solution: Dissolve phospholipids (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or PBS).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[16][17]
-
For zeta potential, ensure the use of a specific folded capillary cell and that the sample is sufficiently diluted to prevent multiple scattering effects.[10]
-
Perform measurements in triplicate.
-
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the nanoparticles using a suitable method (e.g., ultracentrifugation).
-
Lyse the nanoparticles using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a validated analytical method such as HPLC.
-
Calculate %EE using the formula: %EE = (Mass of encapsulated drug / Total initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Setup: Use a dialysis bag method.[18] Place a known amount of the this compound nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
Incubation: Place the entire setup in a shaking water bath at 37°C.
-
Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[19]
-
Analysis: Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cellular Uptake in A549 Lung Cancer Cells
-
Cell Culture: Culture A549 cells in appropriate media (e.g., RPMI 1640 with 10% FBS) until they reach 80-90% confluency.
-
Seeding: Seed the cells in 24-well plates at a density of approximately 1x10^5 cells/well and allow them to adhere overnight.[20]
-
Treatment: Replace the culture medium with fresh medium containing the fluorescently-labeled this compound nanoparticles at a predetermined concentration. Include a control of free fluorescent dye.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader. Alternatively, cellular uptake can be visualized using fluorescence microscopy or quantified by flow cytometry.[21][22][23]
Visualizations
Caption: A typical experimental workflow for developing and evaluating a nanoparticle-based delivery system for this compound.
Caption: A troubleshooting guide for addressing low encapsulation efficiency of this compound in liposomal formulations.
Caption: A simplified diagram of a potential signaling pathway in NSCLC that could be targeted, with a hypothesized point of intervention for this compound. (Note: This pathway is illustrative of common pathways in lung cancer; the exact mechanism of this compound may differ and requires further research.)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Liposomal formulations for lung cancer treatment in the last two decades: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. ijbr.com.pk [ijbr.com.pk]
- 9. Nanomedicines for Pulmonary Drug Delivery: Overcoming Barriers in the Treatment of Respiratory Infections and Lung Cancer | MDPI [mdpi.com]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bettersizeinstruments.com [bettersizeinstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Refining Bisdionin F treatment protocols to minimize side effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bisdionin F in experimental settings. The aim is to help refine treatment protocols to minimize potential side effects, such as neutrophilia, while maintaining the desired therapeutic effect of acidic mammalian chitinase (B1577495) (AMCase) inhibition.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Neutrophil Count in Lung Lavage Fluid
-
Question: We observed a significant increase in neutrophils in the bronchoalveolar lavage (BAL) fluid of our mouse model of allergic inflammation after treatment with this compound. Is this a known side effect, and how can we mitigate it?
-
Answer: Yes, a dramatic and unexpected neutrophilia in the lungs has been reported as a side effect of selective AMCase inhibition by this compound.[1] While this effect is linked to the compound's mechanism of action, several strategies can be explored to manage it:
-
Dose Optimization: The induction of neutrophilia may be dose-dependent. Consider titrating the dose of this compound. A study has used doses of 1 mg/kg and 5 mg/kg (intraperitoneal administration) and observed neutrophilia at both concentrations.[2] It is advisable to perform a dose-response study starting from a lower dose to find a therapeutic window that minimizes neutrophilia while still effectively inhibiting AMCase and reducing eosinophilia.
-
Timing of Administration: The timing of this compound administration relative to the allergen challenge could influence the inflammatory cascade. Experiment with different administration schedules, such as pre-treatment, co-administration, or post-challenge treatment, to assess the impact on neutrophil recruitment.
-
Combination Therapy: Consider co-administering a compound known to modulate neutrophil activity. However, this would require careful selection of the agent to avoid confounding effects on the allergic inflammation model.
-
Alternative Readouts: If neutrophilia cannot be avoided, focus on primary endpoints that are not directly affected by the neutrophil influx, such as specific markers of eosinophilic inflammation or airway hyperresponsiveness, to evaluate the efficacy of this compound.
-
Issue 2: Variability in Eosinophil Reduction
-
Question: We are seeing inconsistent results in the reduction of eosinophils in our OVA-induced allergic inflammation model when using this compound. What could be the cause of this variability?
-
Answer: Inconsistent eosinophil reduction can stem from several factors related to the experimental protocol and the compound itself:
-
Protocol Consistency: The ovalbumin (OVA)-induced allergic airway inflammation model can have inherent variability.[1][3][4][5] Ensure strict consistency in the sensitization and challenge protocols, including the strain, age, and sex of the mice, the dose and administration route of OVA and adjuvant (e.g., aluminum hydroxide), and the timing of each experimental step.
-
Compound Stability and Formulation: this compound is a research chemical and its stability in solution should be considered.[6] Prepare fresh solutions for each experiment and ensure complete solubilization. The vehicle used to dissolve this compound should be consistent across all experimental groups.
-
Pharmacokinetics: The bioavailability and half-life of this compound in your specific mouse strain might influence its efficacy. If variability persists, a preliminary pharmacokinetic study could provide insights into the optimal dosing regimen.
-
Issue 3: Difficulty in Establishing the Allergic Inflammation Model
-
Question: We are having trouble consistently inducing a robust eosinophilic inflammation in our control (vehicle-treated) OVA-challenged mice. What are the key parameters to check?
-
Answer: A successful OVA-induced allergic inflammation model is crucial for evaluating the effects of this compound. Key parameters to verify include:
-
Sensitization Protocol: The initial sensitization is critical. Intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant like aluminum hydroxide (B78521) are commonly used.[3][4][5] Ensure the correct preparation and administration of this mixture.
-
Challenge Protocol: The route and dose of the OVA challenge are important. Intranasal or aerosol challenge is typically used to induce airway inflammation.[1][3][4] The concentration of OVA in the aerosol and the duration of exposure should be carefully controlled.
-
Timeline: The timing between sensitization and challenge, and between the final challenge and sample collection, is crucial for observing the peak inflammatory response. Refer to established protocols for appropriate timelines.[3][4][5]
-
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study using this compound in a murine model of allergic inflammation.
Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Treatment Group | Dose (mg/kg, i.p.) | Eosinophil Count (cells x 10^4) | Neutrophil Count (cells x 10^4) |
| Vehicle + PBS Challenge | - | ~0.1 | ~0.2 |
| Vehicle + OVA Challenge | - | ~15 | ~0.5 |
| This compound + OVA Challenge | 1 | ~8 | ~5 |
| This compound + OVA Challenge | 5 | ~6 | ~7 |
Data are approximate values based on graphical representation in the cited literature and are for illustrative purposes.[2]
Table 2: Effect of this compound on Lung Chitinase Activity and Ventilatory Function
| Treatment Group | Dose (mg/kg, i.p.) | Lung Chitinase Activity (% of Vehicle OVA) | PenH at 50mg/ml Methacholine |
| Vehicle + PBS Challenge | - | ~20% | ~2 |
| Vehicle + OVA Challenge | - | 100% | ~6 |
| This compound + OVA Challenge | 1 | ~60% | ~4 |
| This compound + OVA Challenge | 5 | ~40% | ~3 |
Data are approximate values based on graphical representation in the cited literature and are for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol is a standard method for inducing allergic airway inflammation to test the efficacy of compounds like this compound.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Mice (e.g., BALB/c strain)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.
-
Control mice receive i.p. injections of PBS with aluminum hydroxide.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of PBS while under light anesthesia.
-
Control mice receive intranasal PBS.
-
-
This compound Treatment:
-
Administer this compound (e.g., 1 mg/kg or 5 mg/kg) or vehicle via i.p. injection at a specified time relative to the OVA challenges (e.g., 1 hour before each challenge).
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Collect bronchoalveolar lavage (BAL) fluid for cell differential counts.
-
Harvest lung tissue for histology, cytokine analysis, or measurement of chitinase activity.
-
Assess airway hyperresponsiveness (AHR) if required.
-
Protocol 2: Measurement of Lung Chitinase Activity
Materials:
-
Lung tissue homogenates from experimental mice
-
4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside (4-MU-chitobioside) substrate
-
Citrate-phosphate buffer (pH 5.2)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Fluorometer
Procedure:
-
Homogenize lung tissue in a suitable buffer.
-
Incubate a small amount of the lung homogenate with the 4-MU-chitobioside substrate in the citrate-phosphate buffer at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the chitinase activity based on a standard curve generated with 4-methylumbelliferone.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neutrophilia.
Caption: Workflow for this compound efficacy testing in an OVA-induced asthma model.
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 4. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Mitigating potential Bisdionin F-induced chitin accumulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisdionin F, focusing on the potential for drug-induced chitin (B13524) accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase).[1][2][3] Chitinases are enzymes that break down chitin by hydrolyzing the β-(1-4)-glycosidic bonds.[1] By inhibiting AMCase, this compound prevents the degradation of chitin. This makes it a valuable tool for studying the role of AMCase in inflammatory and allergic conditions like asthma.[1][2]
Q2: Why would this compound lead to chitin accumulation?
A2: Since this compound inhibits AMCase, an enzyme responsible for chitin degradation, its application in a system where chitin is present and being synthesized can lead to an accumulation of chitin.[1] The rate of accumulation will depend on the balance between chitin synthesis and the now-inhibited degradation pathway.
Q3: What are the known in-vivo effects of this compound?
A3: In murine models of allergic airway inflammation, this compound has been shown to attenuate lung chitinase activity, reduce the influx of eosinophils, and improve ventilatory function.[1][2] However, some studies have also reported an unexpected increase in neutrophils (neutrophilia) in the lungs following treatment.[2]
Q4: Is this compound selective for AMCase?
A4: Yes, this compound was designed for its selectivity. It shows a 20-fold selectivity for AMCase over human chitotriosidase (hCHIT1).[1][4]
Troubleshooting Guides
Issue 1: Higher-than-expected chitin accumulation observed in our cell culture model.
-
Question: We are using this compound to study its effects on lung epithelial cells co-cultured with a chitin-producing fungus. We've observed a significant increase in chitin levels, which is complicating our analysis. How can we mitigate this?
-
Answer: This is an expected outcome of inhibiting chitin degradation. To mitigate this, you could consider co-treatment with an inhibitor of chitin synthesis. For fungi, a common chitin synthase inhibitor is Nikkomycin Z.[5] This would allow you to study the effects of AMCase inhibition while controlling for the confounding factor of excessive chitin buildup. You may need to titrate the concentration of the chitin synthase inhibitor to find a balance that does not kill the fungus but reduces the rate of chitin accumulation.
Issue 2: Inconsistent results in chitin quantification assays.
-
Question: We are measuring chitin content in our tissue homogenates after this compound treatment, but our results are highly variable between replicates. What could be causing this?
-
Answer: Inconsistent chitin measurements can arise from several factors in the experimental protocol. Ensure that your tissue homogenization is complete and uniform across all samples. The distribution of chitin may not be homogenous, so consistent sample preparation is key. Additionally, the choice of chitin quantification method is important. Colorimetric methods based on glucosamine (B1671600) release after acid hydrolysis can be laborious and require careful standardization.[6] Fluorometric methods using Calcofluor white staining can be a higher-throughput alternative but require thorough washing steps to remove unbound dye.[6] Review your chosen protocol for potential inconsistencies in incubation times, temperatures, or reagent concentrations.
Issue 3: Unexpected changes in inflammatory markers unrelated to eosinophils.
-
Question: Our in-vivo study with this compound showed the expected decrease in eosinophils, but a significant increase in neutrophils. Is this a known off-target effect?
-
Answer: Yes, this has been previously reported. Selective AMCase inhibition by this compound has been observed to cause a dramatic and unexpected neutrophilia in the lungs of allergen-challenged mice.[2] This highlights the complex signaling pathways involved in the therapeutic inhibition of AMCase. When analyzing your results, it is important to consider that the effects of this compound may not be limited to the eosinophilic response.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound and related compounds.
Table 1: Inhibitory Activity of Bisdionin Compounds
| Compound | Target Enzyme | IC50 / Ki | Selectivity | Reference |
| This compound | hAMCase | Ki = 420 ± 10 nM | 20-fold over hCHIT1 | [1] |
| This compound | mAMCase | IC50 = 2.2 ± 0.2 µM | - | [1] |
| This compound | hCHIT1 | IC50 = 17 µM | - | [1] |
| Bisdionin C | hAMCase | Micromolar range | Non-selective | [1] |
| Bisdionin C | hCHIT1 | Micromolar range | Non-selective | [1] |
hAMCase: human Acidic Mammalian Chitinase; mAMCase: mouse Acidic Mammalian Chitinase; hCHIT1: human Chitotriosidase.
Experimental Protocols
Protocol 1: Quantification of Chitin Content using Calcofluor White Staining
This protocol is adapted from methods for quantifying chitin in biological samples and is suitable for microplate-based fluorescence readings.[6]
Materials:
-
Calcofluor White M2R solution (e.g., 1 mg/mL in distilled water)
-
3% (w/v) Sodium Dodecyl Sulfate (SDS)
-
2.1 M Potassium Hydroxide (KOH)
-
75% (v/v) Ethanol
-
Microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~433 nm)
-
Tissue homogenizer or cell lysis buffer
Procedure:
-
Sample Preparation: Homogenize tissue samples or prepare cell pellets. Centrifuge at 21,000 x g for 5 minutes.
-
SDS Treatment: Resuspend the pellet in 200 µL of 3% SDS and incubate at 100°C for 15 minutes to solubilize non-chitin components.
-
Washing: Cool the samples, centrifuge, and wash the pellet twice with 200 µL of distilled water.
-
Deacetylation (Optional but recommended for consistency): Resuspend the pellet in 150 µL of 2.1 M KOH and heat at 130°C for 1 hour. This converts chitin to chitosan (B1678972) for more consistent staining.
-
Ethanol Precipitation: Cool the samples, add 400 µL of 75% ethanol, and incubate on ice for 15 minutes.
-
Staining: Centrifuge to pellet the chitosan. Resuspend the pellet in the Calcofluor White solution and incubate in the dark for 15 minutes.
-
Final Washes: Centrifuge at 21,000 x g for 5 minutes and wash the pellet twice with 200 µL of distilled water to remove unbound stain.
-
Measurement: Resuspend the final pellet in a known volume of water, transfer to a microplate, and read the fluorescence. A standard curve using purified chitin or chitosan should be prepared in parallel.
Protocol 2: General Workflow for Mitigating this compound-induced Chitin Accumulation
This protocol outlines a general approach for testing strategies to reduce chitin accumulation when using this compound.
Objective: To assess the efficacy of a chitin synthase inhibitor in mitigating this compound-induced chitin accumulation.
Procedure:
-
Establish Experimental System: Culture cells or organisms of interest (e.g., fungal co-culture, insect model) that produce chitin.
-
Group Allocation: Divide the experiment into at least four groups:
-
Group A: Vehicle Control
-
Group B: this compound only
-
Group C: Chitin Synthase Inhibitor (e.g., Nikkomycin Z) only
-
Group D: this compound + Chitin Synthase Inhibitor
-
-
Treatment: Administer the respective compounds at predetermined concentrations and for a specific duration.
-
Sample Collection: At the end of the treatment period, collect samples (cells, tissues, etc.) for analysis.
-
Chitin Quantification: Process the samples and quantify chitin content using a validated method, such as Protocol 1 described above.
-
Analysis: Compare the chitin levels between the groups. A successful mitigation would be indicated by significantly lower chitin levels in Group D compared to Group B.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ex-chitin-g news on drug-induced fungal epitope unmasking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Bisdionin F
Disclaimer: Initial searches for "Bisdionin F" did not yield information on a specific molecule with this name. The following technical support guide has been constructed based on the well-documented challenges encountered in the synthesis of complex, highly rigid bicyclic peptides, a class of molecules to which a compound named "this compound" would likely belong. The data and protocols provided are representative examples to illustrate common problems and solutions in this area of synthetic chemistry.
Troubleshooting Guide
Question 1: We are observing a significant drop in yield for the macrolactamization step (Step 12) when scaling up from 100 mg to 5 g. What are the likely causes and how can we mitigate this?
Answer: This is a common issue when scaling up macrocyclization reactions. The primary culprits are often related to concentration, reaction time, and purity of the linear precursor.
-
Concentration Effects: At higher concentrations, intermolecular reactions (dimerization, oligomerization) compete with the desired intramolecular cyclization.
-
Solution: Strictly adhere to high-dilution conditions. This can be achieved by using a syringe pump for the slow addition of the linear precursor to a large volume of solvent. For a 5 g scale, consider a total solvent volume of 10-20 L and an addition time of 12-24 hours.
-
-
Reagent Purity: Trace impurities in the linear peptide can interfere with the coupling catalyst or promote side reactions.
-
Solution: Ensure the linear precursor is of the highest purity (>98%) before attempting cyclization. Consider an additional purification step, such as preparative HPLC or recrystallization, of the immediate precursor.
-
-
Reaction Kinetics: The optimal reaction time at a small scale may not be directly transferable.
-
Solution: Monitor the reaction progress using LC-MS. Take aliquots every 2-4 hours to determine the point of maximum product formation before significant degradation or side-product formation occurs.
-
Question 2: The key Pictet-Spengler reaction (Step 7) to form the tetracyclic core is sluggish and produces a complex mixture of byproducts on a larger scale. How can we improve the efficiency and selectivity?
Answer: The Pictet-Spengler reaction is sensitive to acid catalysis, temperature, and substrate concentration.
-
Acid Catalyst: The choice and stoichiometry of the acid catalyst are critical.
-
Solution: Screen different acid catalysts. While trifluoroacetic acid (TFA) is common, milder acids like camphorsulfonic acid (CSA) or stronger Lewis acids like Sc(OTf)₃ might offer better selectivity and reactivity. Perform small-scale parallel optimizations to find the best catalyst and loading.
-
-
Temperature Control: Exothermic reactions or prolonged reaction times at elevated temperatures can lead to side product formation.
-
Solution: Maintain strict temperature control. If the reaction is exothermic, ensure adequate cooling. Running the reaction at a lower temperature for a longer period might improve selectivity.
-
-
Water Scavenging: The Pictet-Spengler reaction releases water, which can hydrolyze intermediates or reverse the reaction.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.
-
Frequently Asked Questions (FAQs)
What is the most critical quality control checkpoint in the this compound synthesis? The purity of the fully elaborated linear peptide precursor just before the macrolactamization step is paramount. Impurities at this stage are magnified in the subsequent, often difficult, cyclization step. We recommend a purity of >98% as determined by HPLC and confirmed by high-resolution mass spectrometry.
Are there any specific safety precautions to consider during the scale-up? Yes. The use of activating agents for amide bond formation (e.g., HATU, HOBt) and organometallic reagents requires careful handling on a larger scale. Ensure proper ventilation and personal protective equipment. Additionally, quenching of large-scale reactions involving reactive reagents should be done slowly and with appropriate cooling to manage any exotherms.
How can we improve the chromatographic purification of the final this compound product? The final product, being a rigid macrocycle, can exhibit poor chromatographic behavior.
-
Stationary Phase: Standard silica (B1680970) gel may not be optimal. Consider using reversed-phase chromatography (C18 or C8) for better separation.
-
Mobile Phase Modifiers: The addition of a small amount of a modifier like formic acid (0.1%) or triethylamine (B128534) (0.1%) to the mobile phase can improve peak shape by suppressing ionization.
-
Alternative Methods: If chromatography is challenging, consider alternatives like crystallization or selective precipitation to isolate the final product.
Quantitative Data Summary
Table 1: Comparison of Key Reaction Yields at Different Scales
| Reaction Step | Description | Lab Scale (100 mg) Yield | Pilot Scale (5 g) Yield | Key Optimization Parameter |
| 7 | Pictet-Spengler | 75% | 55% | Acid catalyst, Temperature |
| 9 | Suzuki Coupling | 88% | 82% | Ligand choice, Degassing |
| 12 | Macrolactamization | 60% | 35% | High dilution, Precursor purity |
| 15 | Final Deprotection | 95% | 92% | Scavenger stoichiometry |
Table 2: Optimized Conditions for Macrolactamization (Step 12)
| Parameter | Optimized Value |
| Solvent | Dichloromethane/Dimethylformamide (9:1) |
| Concentration | 0.25 mmol of linear precursor / L |
| Coupling Reagent | HATU (1.5 equiv.) |
| Base | Diisopropylethylamine (3.0 equiv.) |
| Temperature | 0 °C to 23 °C |
| Addition Time | 18 hours |
| Reaction Time | 24 hours |
Experimental Protocols
Protocol 1: Pilot-Scale Macrolactamization (Step 12)
-
Setup: A 20 L jacketed reactor equipped with a mechanical stirrer, a nitrogen inlet, and a syringe pump is dried under vacuum and purged with nitrogen.
-
Solvent and Reagents: The reactor is charged with 16 L of anhydrous DCM/DMF (9:1). Diisopropylethylamine (3.0 equiv.) and HATU (1.5 equiv.) are added, and the mixture is cooled to 0 °C.
-
Precursor Addition: The linear peptide precursor (5.0 g, 1.0 equiv.) is dissolved in 4 L of anhydrous DCM and drawn into a large syringe for the syringe pump.
-
Reaction: The precursor solution is added to the stirred reaction mixture via the syringe pump over 18 hours. The reaction temperature is maintained at 0 °C during the addition. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 6 hours.
-
Monitoring: The reaction is monitored by LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is quenched with saturated aqueous NH₄Cl. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by preparative reversed-phase HPLC to yield the desired macrocycle.
Visualizations
Caption: Workflow for the scale-up of the macrolactamization step.
Caption: Troubleshooting logic for low yield in macrolactamization.
Validation & Comparative
Bisdionin F Demonstrates Efficacy in Preclinical Allergy Models, Offering a Novel Approach to Airway Inflammation
A comprehensive analysis of in vivo data from ovalbumin (OVA)-challenge models reveals that Bisdionin F, a selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), effectively mitigates key markers of allergic airway inflammation. When compared with established and alternative treatments, this compound presents a targeted mechanism of action, though with a distinct cellular response profile that warrants further investigation by researchers and drug development professionals.
This compound has been shown to attenuate lung chitinase activity, significantly reduce the influx of eosinophils into the airways, and improve ventilatory function in murine models of OVA-induced allergic inflammation.[1][2] This targeted inhibition of AMCase, an enzyme implicated in the pathogenesis of Th2-driven inflammatory conditions, highlights its potential as a novel therapeutic strategy for allergic diseases such as asthma.[1]
Comparative Efficacy in OVA-Challenge Models
To provide a clear perspective on the performance of this compound, this guide compares its efficacy against a standard corticosteroid, Dexamethasone, and another investigational compound, Renifolin F, in the widely used OVA-challenge model of allergic asthma.
| Treatment Group | Dosage | Route of Administration | Key Efficacy Markers | Reference |
| This compound | Not Specified | Not Specified | - Reduced eosinophil influx- Improved ventilatory function- Attenuated lung chitinase activity- Caused unexpected neutrophilia | [2] |
| Dexamethasone | 2 mg/kg | Intraperitoneal | - Inhibited increases in airway resistance- Reduced eosinophil count- Decreased IL-4 and IL-17A levels | [3] |
| Renifolin F | 1.5 and 3.0 mg/kg | Not Specified | - Attenuated airway hyperresponsiveness- Reduced airway inflammation- Inhibited ILC2s and related cytokines (IL-4, IL-5, IL-13) | [4][5] |
Mechanism of Action: A Targeted Approach
This compound functions as a competitive inhibitor of acidic mammalian chitinase (AMCase), with a 20-fold selectivity over chitotriosidase.[6] AMCase is understood to play a crucial role in mucosal immunity and the induction of type 2 immune responses characteristic of allergic inflammation in the lungs.[1] By inhibiting AMCase, this compound disrupts this inflammatory cascade.
Caption: Th2 signaling pathway in allergic inflammation and the inhibitory action of this compound.
Experimental Protocols
The in vivo validation of this compound was conducted using a well-established ovalbumin (OVA)-induced allergic airway inflammation mouse model.[1] While specific dosages for the this compound studies were not detailed in the available literature, the general methodology for such models is outlined below.
1. Sensitization Phase:
-
Animals: BALB/c mice are commonly used due to their propensity to develop strong Th2-biased immune responses.[7]
-
Antigen and Adjuvant: Mice are sensitized via intraperitoneal injections of ovalbumin (OVA), a T-cell-dependent antigen, often emulsified with an adjuvant like aluminum hydroxide (B78521) (alum) to enhance the immune response.[8][9][10]
-
Schedule: Sensitization typically involves one or more injections over a period of one to two weeks.[8]
2. Challenge Phase:
-
Route of Administration: Following sensitization, mice are challenged with OVA, usually administered directly to the airways via intranasal, intratracheal, or aerosol inhalation.[8]
-
Schedule: The challenge is typically repeated over several consecutive days.[8]
3. Treatment and Analysis:
-
Drug Administration: Treatment with the investigational compound (e.g., this compound) is administered before or during the challenge phase.
-
Endpoint Analysis: Approximately 24 to 48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze the types and numbers of infiltrating inflammatory cells (e.g., eosinophils, neutrophils).[11]
-
Airway Hyperresponsiveness (AHR): The degree of airway constriction in response to a bronchoconstrictor (e.g., methacholine) is measured.[4]
-
Histology: Lung tissue is examined for signs of inflammation and cellular infiltration.[3]
-
Cytokine and IgE Levels: Levels of Th2 cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE in BAL fluid or serum are quantified.[3][11]
-
Caption: Experimental workflow of the OVA-challenge model for in vivo efficacy testing.
Concluding Remarks
This compound demonstrates significant potential in mitigating allergic airway inflammation through the targeted inhibition of AMCase. Its ability to reduce eosinophilia and improve lung function in preclinical models is promising. However, the observation of induced neutrophilia presents a complex pharmacological profile that distinguishes it from broad-spectrum anti-inflammatory agents like corticosteroids.[2] Further research is necessary to elucidate the mechanisms behind this neutrophilic response and to determine the overall therapeutic benefit of selective AMCase inhibition in the context of allergic diseases. The data presented herein provides a foundational guide for researchers and drug developers evaluating this compound as a potential therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-asthmatic effects of baicalin in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
- 10. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Allergic Airway Inflammation and Hyperresponsiveness by Antisense-Induced Local Blockade of Gata-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisdionin F and Novel Chitinase Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a detailed comparative analysis of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), with the novel dual AMCase/chitotriosidase (CHIT1) inhibitor, OAT-889. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting chitinases in inflammatory and fibrotic diseases.
Introduction to Mammalian Chitinases and Their Inhibition
Mammalian chitinases, particularly AMCase and CHIT1, are enzymes belonging to the glycosyl hydrolase family 18.[1] Although mammals do not synthesize chitin, these enzymes are implicated in the pathogenesis of various inflammatory and allergic diseases, such as asthma.[1] Elevated levels of AMCase have been observed in the lung tissue of asthmatic patients, suggesting its role in the inflammatory cascade. Consequently, the inhibition of these chitinases has emerged as a promising therapeutic strategy.
This compound is a rationally designed, competitive inhibitor of AMCase.[1] It was developed from its precursor, bisdionin C, and exhibits a 20-fold selectivity for AMCase over the closely related human chitotriosidase (hCHIT1).[1] More recently, novel inhibitors targeting both AMCase and CHIT1 have been developed, such as OAT-889, a potent dual inhibitor with nanomolar activity.[2][3] This guide presents a head-to-head comparison of the inhibitory profiles of this compound and OAT-889, supported by detailed experimental methodologies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the inhibitory activity of this compound and OAT-889 against human and murine AMCase and CHIT1.
| Inhibitor | Target Enzyme | IC50 | Ki | Selectivity | Reference |
| This compound | human AMCase (hAMCase) | 0.92 µM | 0.42 µM | 20-fold over hCHIT1 | [1] |
| mouse AMCase (mAMCase) | 2.2 µM | - | - | [1] | |
| OAT-889 | AMCase and CHIT1 | Nanomolar activity | - | Dual inhibitor | [2][3] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the competitive inhibition mechanism of this compound on AMCase.
Caption: Competitive inhibition of AMCase by this compound.
Experimental Protocols
The determination of chitinase inhibitory activity is crucial for the evaluation of compounds like this compound and OAT-889. A widely used method is the fluorometric activity assay.
Fluorometric Chitinase Inhibition Assay
This assay measures the enzymatic activity of AMCase or CHIT1 by detecting the fluorescence of a product released from a synthetic substrate.
Materials:
-
Recombinant human or mouse AMCase/CHIT1
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside or 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose[2][4]
-
Assay Buffer: McIlvaine's buffer (0.1 M citric acid, 0.2 M Na2HPO4) or citrate (B86180) buffer, adjusted to the optimal pH for the specific enzyme (e.g., pH 4.0-5.0 for human AMCase, pH 5.2 for dual inhibitor screening).[2][5]
-
Inhibitor compounds (this compound, OAT-889) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Prepare serial dilutions of the inhibitor compounds to be tested.
-
Dilute the recombinant enzyme to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or solvent control)
-
Enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer to denature the enzyme).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 320-360 nm / 445-450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using methods such as the Lineweaver-Burk plot.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the fluorometric chitinase inhibition assay.
Caption: Workflow for chitinase inhibition assay.
Conclusion and Future Directions
This compound stands as a well-characterized, selective inhibitor of AMCase, providing a valuable tool for dissecting the specific roles of this enzyme in disease models. The emergence of potent dual inhibitors like OAT-889 offers a different therapeutic strategy by targeting both AMCase and CHIT1. The choice between a selective or dual inhibitor will depend on the specific therapeutic application and the relative contributions of each chitinase to the disease pathology. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of novel chitinase inhibitors, facilitating the development of new and effective treatments for a range of inflammatory and fibrotic conditions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. oncoarendi.com [oncoarendi.com]
- 3. molecure.com [molecure.com]
- 4. glycanase substrate, fluorogenic, ≥98.00% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Kinetic characterization of recombinant human acidic mammalian chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisdionin F: A Selective Reference Standard for Advancing AMCase Inhibitor Screening
For researchers, scientists, and drug development professionals, the identification of potent and selective inhibitors of Acidic Mammalian Chitinase (B1577495) (AMCase) is a critical step in developing novel therapeutics for allergic and inflammatory diseases such as asthma. Bisdionin F has emerged as a valuable tool in this endeavor, serving as a reliable and selective reference standard in AMCase inhibitor screening assays.
This compound is a competitive inhibitor of AMCase, demonstrating a significant 20-fold selectivity for human AMCase (hAMCase) over the closely related chitotriosidase (CHIT1).[1] This selectivity is crucial for identifying specific AMCase inhibitors and avoiding off-target effects, which can complicate drug development. This guide provides a comprehensive comparison of this compound with other commonly used AMCase inhibitors, supported by experimental data and detailed protocols to aid researchers in their screening efforts.
Comparative Analysis of AMCase Inhibitors
The potency of various AMCase inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50). Below is a comparison of the reported IC50 values for this compound and other notable AMCase inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity over CHIT1 | Reference |
| This compound | hAMCase | 0.92 | 20-fold | [2] |
| mAMCase | 2.2 | - | [2] | |
| Allosamidin | mAMCase | ~0.4 | Non-selective | [1] |
| Argifin | hCHIT1 | 4.5 | - | |
| OAT-177 | hAMCase | 0.014 | >150-fold (over mCHIT1) | |
| mAMCase | 0.019 | |||
| Wyeth-1 | hAMCase | 0.21 | 20-fold |
The Role of AMCase in Allergic Inflammation
AMCase is implicated in the pathogenesis of Th2-mediated inflammatory diseases. Its expression is induced by the cytokine Interleukin-13 (IL-13) in epithelial cells and macrophages.[3][4] Once activated, AMCase is thought to play a role in tissue remodeling and the amplification of the inflammatory response. The signaling pathway illustrates the central role of AMCase in the inflammatory cascade, making it a key therapeutic target.
Caption: AMCase Signaling Pathway in Allergic Inflammation.
Experimental Protocol: Fluorometric AMCase Inhibitor Screening Assay
This protocol outlines a fluorometric assay for screening potential AMCase inhibitors using the fluorogenic substrate 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside.
Materials:
-
Recombinant human AMCase
-
AMCase Assay Buffer (e.g., 100 mM citric acid, 200 mM sodium phosphate, pH 5.2)[1]
-
4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (Substrate)
-
This compound (Reference Standard)
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 440-450 nm)[1][5]
-
Stop Solution (e.g., 0.5 M sodium carbonate/bicarbonate buffer, pH 10.6)[1]
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in the appropriate solvent (e.g., DMSO) and then dilute further in AMCase Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
AMCase Assay Buffer
-
Test compound or this compound solution
-
Recombinant hAMCase solution
-
Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[1]
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (enzyme without inhibitor) and determine the IC50 values.
Caption: AMCase Inhibitor Screening Assay Workflow.
Conclusion
This compound serves as an excellent reference standard for in vitro and in vivo studies of AMCase inhibition due to its demonstrated potency and, most importantly, its selectivity.[1] Its use allows for the confident identification of novel and specific AMCase inhibitors. By providing a clear comparative framework and detailed experimental guidance, this document aims to facilitate and standardize the screening process for the next generation of therapeutics targeting AMCase-mediated diseases.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidic Mammalian Chitinase in IL-13 / Th2 Inflammation - Zhou Zhu [grantome.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Bisdionin F Cross-Reactivity with Glycoside Hydrolase Family 18 (GH18) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (B1577495) (AMCase), across various GH18 enzymes. Its performance is contrasted with other notable GH18 inhibitors, supported by experimental data to inform research and drug development in fields targeting chitinase activity.
Executive Summary
This compound is a potent and selective competitive inhibitor of human Acidic Mammalian Chitinase (hAMCase), a member of the GH18 family of enzymes implicated in inflammatory and allergic diseases.[1][2] This guide summarizes the cross-reactivity profile of this compound and its analog, Bisdionin C, against a panel of GH18 enzymes from different biological sources, including mammals, fungi, and bacteria. The inhibitory activities are compared with those of other well-characterized GH18 inhibitors, Allosamidin and Argifin, to provide a broader context for its use in experimental systems.
Data Presentation: Inhibitor Cross-Reactivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other GH18 inhibitors against a range of GH18 chitinases. This data highlights the selectivity of this compound for mammalian AMCase.
| Inhibitor | Enzyme | Source Organism | Enzyme Subfamily | IC50 (µM) | Ki (nM) |
| This compound | Human AMCase (hAMCase) | Homo sapiens | Mammalian | 0.92[2] | 420 ± 10[1][2] |
| Human Chitotriosidase (hCHIT1) | Homo sapiens | Mammalian | 17[1][2] | - | |
| Mouse AMCase (mAMCase) | Mus musculus | Mammalian | 2.2 ± 0.2[2] | - | |
| Bisdionin C | Human AMCase (hAMCase) | Homo sapiens | Mammalian | 3.4[2] | - |
| Human Chitotriosidase (hCHIT1) | Homo sapiens | Mammalian | 8.3[2] | - | |
| Chitinase B1 (AfChiB1) | Aspergillus fumigatus | Fungal (Bacterial-type) | ~1 | - | |
| Chitinase A1 (AfChiA1) | Aspergillus fumigatus | Fungal (Plant-type) | >100 | - | |
| Allosamidin | Various Family 18 Chitinases | Insects, Fungi | - | nM to µM range | - |
| Argifin | Various Family 18 Chitinases | Fungi | - | nM to µM range | - |
Note: Data for Allosamidin and Argifin represent a range of reported values against various GH18 enzymes and are included for comparative purposes. Direct side-by-side comparisons with this compound against a broad enzyme panel are limited in the current literature. The data for Bisdionin C, a close structural analog of this compound, provides insight into the potential cross-reactivity with non-mammalian GH18 enzymes.
Experimental Protocols
The determination of inhibitory activity of compounds against GH18 enzymes is typically performed using a fluorometric chitinase inhibition assay.
Principle: The assay measures the enzymatic hydrolysis of a fluorogenic chitinase substrate, such as 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (for chitobiosidase activity) or 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (for endochitinase activity). The cleavage of the substrate by the chitinase releases the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified by measuring the fluorescence intensity at an emission wavelength of ~450 nm with an excitation wavelength of ~360 nm. The rate of 4-MU production is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
Materials:
-
Purified GH18 enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 5.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the GH18 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately start monitoring the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring the enzyme activity at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Mandatory Visualization
Caption: Workflow for Fluorometric Chitinase Inhibition Assay.
Caption: this compound's Inhibitory Action on GH18 Enzymes.
References
Evaluating the Therapeutic Potential of Bisdionin F and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bisdionin F and its derivatives as selective inhibitors of Acidic Mammalian Chitinase (B1577495) (AMCase), a key enzyme implicated in allergic inflammation and asthma. While a definitive therapeutic index cannot be calculated due to the current lack of publicly available toxicity data, this document summarizes the existing efficacy data, outlines the necessary experimental protocols for determining the therapeutic index, and discusses the general safety profile of the parent chemical class.
Introduction to this compound and its Derivatives
This compound is a competitive inhibitor of AMCase, demonstrating significant selectivity over chitotriosidase (CHIT1).[1][2] It was rationally designed from its precursor, Bisdionin C, a less selective chitinase inhibitor.[3][4] Both compounds belong to the methylxanthine class of molecules.[5][6] The selective inhibition of AMCase by this compound makes it a valuable tool for studying the role of this enzyme in inflammatory pathways and a potential starting point for the development of therapeutics for conditions such as asthma.[2][3]
Comparative Efficacy Data
While a direct comparison of the therapeutic index is not currently possible, the following tables summarize the available in vitro potency and in vivo efficacy of this compound and Bisdionin C.
Table 1: In Vitro Potency of this compound and Derivatives Against Chitinases
| Compound | Target Enzyme | Species | Potency Metric | Value | Reference(s) |
| This compound | AMCase | Human | IC₅₀ | 0.92 µM | [7] |
| AMCase | Human | Kᵢ | 420 ± 10 nM | [2] | |
| AMCase | Mouse | IC₅₀ | 2.2 ± 0.2 µM | [2] | |
| CHIT1 | Human | IC₅₀ | 17 µM | [2] | |
| Bisdionin C | AMCase | Human | IC₅₀ | 3.4 µM | [8] |
| CHIT1 | Human | IC₅₀ | 8.3 µM | [8] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Condition | Administration | Observed Effects | Reference(s) |
| Murine model of allergic inflammation (OVA-challenged) | Allergic Airway Inflammation | 5 mg/kg, i.p. | Attenuated lung chitinase activity, reduced eosinophil influx, improved ventilatory function.[2][3][7] | [2][3][7] |
Signaling Pathway of AMCase in Allergic Inflammation
Acidic Mammalian Chitinase (AMCase) is implicated in the Type 2 inflammatory response, which is characteristic of allergic asthma. Upon allergen exposure, AMCase is upregulated and is believed to play a role in the downstream signaling cascade that leads to the recruitment of eosinophils and other inflammatory cells, contributing to airway hyperresponsiveness. This compound, by selectively inhibiting AMCase, is hypothesized to interrupt this pathway, thereby reducing the inflammatory response.
Experimental Protocols for Therapeutic Index Determination
To evaluate the therapeutic index of this compound and its derivatives, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for these key experiments.
In Vitro Therapeutic Index Determination
The in vitro therapeutic index is a ratio of the compound's toxicity to its potency.
Experimental Workflow:
Detailed Methodologies:
-
Enzymatic Assay for IC₅₀ Determination:
-
Recombinant human or murine AMCase is incubated with a fluorogenic chitinase substrate.
-
This compound or its derivatives are added in a range of concentrations.
-
The fluorescence intensity is measured over time to determine the rate of substrate cleavage.
-
The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay for TC₅₀ Determination:
-
Human lung epithelial cells (e.g., A549) and a normal human fibroblast cell line are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or its derivatives for 24-72 hours.
-
Cell viability is assessed using a standard method such as the MTT assay (measures mitochondrial activity) or LDH assay (measures membrane integrity).
-
The TC₅₀ (or LC₅₀) value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
-
In Vivo Therapeutic Index Determination
The in vivo therapeutic index provides a more clinically relevant measure of a drug's safety margin.
Experimental Workflow:
Detailed Methodologies:
-
Dose-Response Efficacy Study for ED₅₀ Determination:
-
A murine model of allergic asthma is established (e.g., ovalbumin sensitization and challenge).
-
Different groups of animals are treated with a range of doses of this compound or its derivatives.
-
Key efficacy endpoints are measured, such as bronchoalveolar lavage fluid (BALF) eosinophil count, cytokine levels (e.g., IL-4, IL-5, IL-13), and airway hyperresponsiveness to a bronchoconstrictor like methacholine.
-
The ED₅₀, the dose that produces 50% of the maximal therapeutic effect, is calculated from the dose-response data.
-
-
Maximum Tolerated Dose (MTD) Study:
-
Healthy mice are administered escalating single or repeated doses of this compound or its derivatives.
-
Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.[9][10]
-
Discussion on Potential Toxicity and Safety Considerations
As specific toxicity data for this compound and its derivatives are not available, we can look to the broader class of methylxanthines for potential safety considerations. Methylxanthines, such as caffeine (B1668208) and theophylline, are known to have effects on the central nervous system and cardiovascular system.[6] At high doses, they can cause adverse effects including cardiac arrhythmias and seizures.[11] The acute toxicity (LD₅₀) of methylxanthines varies between compounds, with reported oral LD₅₀ values in rats of 200 mg/kg for caffeine and 206 mg/kg for theophylline.[5] However, some derivatives have shown reduced toxicity.[1][12] It is crucial to perform dedicated toxicity studies for this compound and its derivatives to establish their specific safety profiles. One study noted that selective AMCase inhibition by this compound in a mouse model of allergic inflammation led to an unexpected increase in neutrophils in the lungs, which warrants further investigation.[3]
Conclusion
This compound is a promising selective inhibitor of AMCase with demonstrated in vivo efficacy in a preclinical model of allergic inflammation. However, the lack of toxicity data for this compound and its derivatives is a significant gap in the current knowledge and precludes the calculation of a therapeutic index. The experimental protocols outlined in this guide provide a roadmap for future studies to determine the therapeutic window of these compounds. A thorough evaluation of both efficacy and safety will be essential to ascertain the true therapeutic potential of this compound and its derivatives for the treatment of allergic airway diseases.
References
- 1. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisdionin C-a rationally designed, submicromolar inhibitor of family 18 chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | 917877-86-2 [sigmaaldrich.com]
- 8. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Bacterial-Derived Toxins to Immortal Lung Epithelial and Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylxanthines induce structural and functional alterations of the cardiac system in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to AMCase Modulation: Bisdionin F Inhibition vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Acidic Mammalian Chitinase (B1577495) (AMCase), a key enzyme implicated in the pathogenesis of allergic inflammation and asthma, has become a significant target for therapeutic intervention. Two primary strategies for modulating AMCase activity are direct enzymatic inhibition using small molecules like Bisdionin F and the reduction of its expression through RNA interference (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: this compound vs. siRNA for AMCase Studies
| Feature | This compound (Inhibition) | siRNA (Knockdown) |
| Mechanism of Action | Competitive inhibitor, directly blocks the active site of the AMCase enzyme. | Post-transcriptional gene silencing, degrades AMCase mRNA to prevent protein synthesis. |
| Target | AMCase protein activity. | AMCase mRNA expression. |
| Speed of Onset | Rapid, immediate inhibition of enzymatic activity. | Slower, requires time for mRNA degradation and protein turnover. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. viral vector). |
| Specificity | Selective for AMCase over other chitinases like CHIT1.[1][2] Potential for off-target effects on other proteins needs further investigation. | Highly specific to the target mRNA sequence. Potential for off-target effects due to "seed region" complementarity to other mRNAs.[3][4] |
| Application | In vitro and in vivo studies of enzymatic function. | In vitro and in vivo studies of the consequences of reduced AMCase protein levels. |
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and the expected outcomes for siRNA-mediated knockdown of AMCase.
Table 1: In Vitro Efficacy of this compound against AMCase
| Parameter | Human AMCase (hAMCase) | Murine AMCase (mAMCase) | Human CHIT1 (hCHIT1) | Reference |
| IC₅₀ | 0.92 µM | 2.2 ± 0.2 µM | 17 µM | [1][2] |
| Kᵢ | 420 ± 10 nM | Not Reported | Not Reported | [2] |
| Selectivity | ~20-fold selective for hAMCase over hCHIT1 | - | - | [1] |
Table 2: Expected Efficacy of siRNA-mediated AMCase Knockdown
| Parameter | Typical Outcome | Validation Method | Reference |
| mRNA Knockdown Efficiency | >80% | qPCR | [5] |
| Protein Knockdown Efficiency | >70% | Western Blot | [5] |
| Cell Viability | >90% (optimized conditions) | Cell viability assays (e.g., MTT, Trypan Blue) | [6] |
Experimental Protocols
Protocol 1: In Vitro AMCase Inhibition Assay with this compound
This protocol is based on a fluorometric assay using a synthetic substrate.[1][7]
Materials:
-
Recombinant human or murine AMCase
-
This compound
-
4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant concentration of AMCase to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
Protocol 2: In Vitro siRNA Knockdown of AMCase in Pulmonary Epithelial Cells
This protocol outlines a general procedure for transient siRNA transfection.[6][8]
Materials:
-
Pulmonary epithelial cell line (e.g., A549)
-
AMCase-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for qPCR and Western Blot analysis
Procedure:
-
One day before transfection, seed the cells in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each sample:
-
Tube A: Dilute the siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM™.
-
Tube B: Dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells for analysis of AMCase mRNA levels by qPCR (at 24-48 hours) and protein levels by Western Blot (at 48-72 hours).
Signaling Pathways and Experimental Workflows
AMCase in Allergic Inflammation
AMCase plays a crucial role in the Th2-mediated inflammatory cascade in the lungs. Its expression is induced by IL-13, and it can, in turn, stimulate the release of chemokines that recruit inflammatory cells.[9][10][11]
Chitin (B13524) Degradation and Immune Regulation by AMCase
Recent studies suggest a role for AMCase in regulating the immune response to chitin-containing allergens like house dust mites (HDM). By degrading chitin, AMCase may prevent the release of pro-inflammatory signals like IL-33.[12]
Experimental Workflow: this compound Inhibition vs. siRNA Knockdown
The following diagram illustrates the key steps in a typical experiment comparing the effects of this compound and siRNA on AMCase.
Off-Target Effects: A Critical Consideration
This compound: While designed to be a selective inhibitor of AMCase with significantly lower activity against CHIT1, the full off-target profile of this compound against a broader range of proteins has not been extensively published.[1] As with any small molecule inhibitor, the potential for unintended interactions with other enzymes or receptors should be considered, especially at higher concentrations.
siRNA: A well-documented phenomenon with siRNA is the potential for off-target effects, primarily through a microRNA-like mechanism. The "seed region" (nucleotides 2-8 of the siRNA guide strand) can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[3][4] To mitigate this, it is recommended to:
-
Use the lowest effective siRNA concentration.
-
Test multiple siRNAs targeting different regions of the same mRNA.
-
Perform rescue experiments by re-introducing a version of the target gene that is resistant to the siRNA.
Conclusion
Both this compound and siRNA are powerful tools for studying the role of AMCase in health and disease. The choice between these two approaches depends on the specific research question.
-
This compound is ideal for studies requiring rapid and direct inhibition of AMCase enzymatic activity, allowing for the investigation of the immediate consequences of blocking its catalytic function.
-
siRNA-mediated knockdown is more suitable for studying the long-term effects of reduced AMCase protein levels, providing insights into the roles of AMCase in cellular processes that are dependent on its overall presence, not just its enzymatic activity.
For a comprehensive understanding of AMCase function, a combined approach utilizing both this compound and siRNA can be highly effective, allowing for the dissection of the enzymatic versus non-enzymatic roles of this important protein. Researchers should carefully consider the potential for off-target effects with both methods and incorporate appropriate controls to ensure the validity of their findings.
References
- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric siRNA: new strategy to improve specificity and reduce off-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acidic mammalian chitinase is secreted via an ADAM17/epidermal growth factor receptor-dependent pathway and stimulates chemokine production by pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Correlation between Chitin and Acidic Mammalian Chitinase in Animal Models of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMCase is a crucial regulator of type 2 immune responses to inhaled house dust mites - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of hAMCase-Bisdionin F and hAMCase-Bisdionin C complexes
This guide provides a detailed structural and functional comparison of the complexes formed between human acidic mammalian chitinase (B1577495) (hAMCase) and two of its inhibitors, Bisdionin F and Bisdionin C. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of chitinase inhibition.
Introduction
Human acidic mammalian chitinase (hAMCase) is an enzyme implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma.[1] As such, it has emerged as a promising therapeutic target. Bisdionins are a class of competitive inhibitors that bind to the active site of hAMCase. This guide focuses on a comparative analysis of two key bisdionin derivatives, Bisdionin C and its N7-demethylated analog, this compound, highlighting the structural nuances that lead to significant differences in their inhibitory potency and selectivity.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and Bisdionin C against hAMCase and the related human chitotriosidase (hCHIT1) are summarized below. This data clearly demonstrates the superior potency and selectivity of this compound for hAMCase.
| Inhibitor | Target Enzyme | IC50 (μM) | Ki (nM) | Selectivity (over hCHIT1) |
| This compound | hAMCase | 0.92[2] | 420 ± 10[1][3] | ~20-fold[2][3] |
| hCHIT1 | 17[1] | - | ||
| Bisdionin C | hAMCase | 3.4[2] | - | No apparent selectivity[1] |
| hCHIT1 | 8.3[2] | - |
Structural Basis for Differential Inhibition
The key structural difference between Bisdionin C and this compound lies in the presence of a methyl group at the N7 position of the xanthine (B1682287) ring in Bisdionin C, which is absent in this compound.[1][3] This seemingly minor modification has profound implications for the binding mode and inhibitory efficacy of the compounds.
Crystal structures of the hAMCase complexes reveal that this compound allows for a critical conformational change in the active site that is not observed with Bisdionin C.[1][3] The absence of the N7 methyl group in this compound enables the side chain of the active site residue Asp138 to adopt an "up" conformation.[1][3] This reorientation facilitates the formation of an additional hydrogen bond between Asp138 and the N7 of the xanthine moiety of this compound.[1][3] This enhanced interaction is a primary contributor to the more than one order of magnitude increase in hAMCase inhibition observed with this compound compared to Bisdionin C.[1][3]
In the hAMCase-Bisdionin C complex, the N7 methyl group sterically hinders this conformational change in Asp138, preventing the formation of the additional hydrogen bond and resulting in a less potent inhibition of the enzyme.[3]
Caption: Key structural differences in the binding of Bisdionin C and F to hAMCase.
Experimental Protocols
The determination of the inhibitory activity and the structural elucidation of the hAMCase-inhibitor complexes involved the following key experimental methodologies:
Chitinase Activity Inhibition Assay
This assay is used to determine the potency of inhibitors (IC50 and Ki values) against hAMCase.
Materials:
-
Recombinant human acidic mammalian chitinase (hAMCase)
-
Fluorogenic substrate: 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside [4MU-(GlcNAc)2]
-
Inhibitors: this compound and Bisdionin C dissolved in DMSO
-
Assay Buffer: McIlvaine's buffer (citrate-phosphate), pH 5.5
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
A solution of hAMCase in assay buffer is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 10 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the 4MU-(GlcNAc)2 substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of the stop solution.
-
The fluorescence of the liberated 4-methylumbelliferone (B1674119) (4MU) is measured using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the control wells.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
For the determination of the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data is analyzed using methods such as Lineweaver-Burk plots.[1][3]
Caption: Workflow for the chitinase activity inhibition assay.
X-ray Crystallography
This technique was employed to determine the three-dimensional structures of the hAMCase-Bisdionin F and hAMCase-Bisdionin C complexes, providing atomic-level insights into their binding interactions.
General Procedure:
-
Protein Expression and Purification: Recombinant hAMCase is expressed (e.g., in a mammalian cell line) and purified to homogeneity.
-
Crystallization: The purified hAMCase is co-crystallized with the inhibitor (this compound or Bisdionin C). This involves screening various crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to yield the final atomic coordinates of the protein-ligand complex. The resolution of the determined structures for the hAMCase-bisdionin C and hAMCase-bisdionin F complexes were 2.2 Å and 2.25 Å, respectively.[3]
Conclusion
The comparative analysis of the hAMCase-Bisdionin F and hAMCase-Bisdionin C complexes provides a compelling example of structure-guided drug design. The removal of a single methyl group in this compound leads to a significant enhancement in its inhibitory potency and selectivity for hAMCase. This is attributed to a key conformational change in the active site residue Asp138, which allows for the formation of an additional hydrogen bond. These findings underscore the importance of subtle structural modifications in optimizing ligand-protein interactions and provide a valuable framework for the development of next-generation hAMCase inhibitors for the treatment of inflammatory diseases.
References
Head-to-Head Comparison of Bisdionin F and Wyeth-1: A Guide for Researchers
In the landscape of therapeutic development for inflammatory and allergic diseases, the inhibition of acidic mammalian chitinase (B1577495) (AMCase) has emerged as a promising strategy. Among the chemical entities investigated for this purpose, Bisdionin F and the Wyeth-1 compound are notable examples. This guide provides a detailed, data-supported comparison of these two AMCase inhibitors, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a rationally designed, selective, and competitive inhibitor of AMCase with demonstrated in vivo efficacy in murine models of allergic inflammation.[1] The Wyeth-1 compound, identified through a combination of high-throughput and in silico screening, also potently inhibits AMCase and has served as a foundational scaffold for the development of further analogs.[2][3][4] Both inhibitors target the same enzyme, AMCase, a key player in the type 2 inflammatory response. While both compounds show promise, they differ in their selectivity profiles and reported in vivo effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and the Wyeth-1 compound, providing a snapshot of their inhibitory potency and selectivity.
| Parameter | This compound | Wyeth-1 Compound | Reference |
| Target Enzyme | Acidic Mammalian Chitinase (AMCase) | Acidic Mammalian Chitinase (AMCase) | [2] |
| hAMCase IC50 | 0.92 µM | 210 nM | [1][5][6] |
| hAMCase Ki | 420 ± 10 nM | Not explicitly reported | N/A |
| Selectivity | ~20-fold selective for AMCase over chitotriosidase (hCHIT1) | ~20-fold selective for hAMCase over hCHIT1 | [1][5] |
| In Vivo Efficacy | Attenuated lung chitinase activity, reduced eosinophil influx, and improved ventilatory function in a murine model of allergic inflammation. Unexpectedly caused neutrophilia. | Reduced AMCase enzymatic activity in the bronchoalveolar lavage fluid in allergen-challenged mice after oral dosing. | [3][4] |
| PDB Code | Not available | 3RM4 | [2][4][6] |
Mechanism of Action and Signaling Pathway
Both this compound and the Wyeth-1 compound are competitive inhibitors of family 18 chitinases, specifically targeting AMCase.[1] AMCase is an enzyme that hydrolyzes chitin (B13524), a polymer of N-acetylglucosamine. In mammals, while chitin is not synthesized, AMCase is expressed in various tissues, including the lungs and gastrointestinal tract, and its activity is upregulated in the context of type 2 inflammation, such as in allergic asthma.
The proposed signaling pathway involves the expression of AMCase in response to Th2 cytokines like IL-13. Activated AMCase is thought to contribute to the inflammatory cascade, leading to eosinophil recruitment and other features of allergic inflammation. By competitively binding to the active site of AMCase, this compound and the Wyeth-1 compound block its enzymatic activity, thereby attenuating the downstream inflammatory effects.
Experimental Protocols
While a direct head-to-head comparative study with detailed protocols for both inhibitors is not publicly available, a representative experimental workflow for evaluating AMCase inhibitors can be constructed based on the methodologies described in the literature for this compound and the Wyeth-1 compound.
In Vitro AMCase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human AMCase (hAMCase).
Materials:
-
Recombinant hAMCase
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 5.5)
-
Test compounds (this compound, Wyeth-1) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant hAMCase enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Murine Model of Allergic Airway Inflammation
Objective: To evaluate the efficacy of the test compounds in a preclinical model of asthma.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of an allergen (e.g., ovalbumin (OVA) emulsified in alum) on days 0 and 14.
-
Challenge: Challenge the sensitized mice with the allergen via intranasal or aerosol administration on consecutive days (e.g., days 24, 25, and 26).
-
Treatment: Administer the test compounds (this compound or Wyeth-1) at a specified dose and route (e.g., oral gavage) daily from the start of the challenge period. A vehicle control group should be included.
-
Endpoint Analysis (e.g., on day 28):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and to determine chitinase activity.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using a plethysmograph.
-
Structural Insights
The crystal structure of the Wyeth-1 compound in complex with hAMCase (PDB ID: 3RM4) reveals key interactions within the enzyme's active site. The aminotriazole moiety of the Wyeth-1 compound interacts with the catalytic residues Asp138 and Glu140, while the bromobenzene (B47551) group occupies a hydrophobic pocket.[2] This structural information has been instrumental in the structure-guided design of subsequent, more potent AMCase inhibitors.[6]
Conclusion
Both this compound and the Wyeth-1 compound are valuable tools for investigating the role of AMCase in health and disease. The Wyeth-1 compound exhibits higher in vitro potency, while this compound has been characterized in more detail regarding its in vivo effects, including the unexpected observation of neutrophilia. The availability of the crystal structure for the Wyeth-1 compound provides a significant advantage for further rational drug design. Future head-to-head studies employing standardized protocols are warranted to definitively delineate the comparative efficacy and safety profiles of these two classes of AMCase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01050G [pubs.rsc.org]
- 3. The Anti-Inflammatory Effect of Acidic Mammalian Chitinase Inhibitor OAT-177 in DSS-Induced Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wyeth-1 | hAMCase inhibitor | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
